molecular formula C8H10Cl2N2O B1316804 2-(4-Chlorophenoxy)ethanimidamide hydrochloride CAS No. 59104-19-7

2-(4-Chlorophenoxy)ethanimidamide hydrochloride

Cat. No.: B1316804
CAS No.: 59104-19-7
M. Wt: 221.08 g/mol
InChI Key: BNKARSAFQJBQPH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N2O and its molecular weight is 221.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chlorophenoxy)ethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)ethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKARSAFQJBQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540582
Record name (4-Chlorophenoxy)ethanimidamide--hydrogen chloride (1/1)
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Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59104-19-7
Record name (4-Chlorophenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 2-(4-CHLOROPHENOXY)ACETAMIDE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS No: 59104-19-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, a molecule of interest in synthetic and medicinal chemistry. Drawing from established chemical principles and available data, this document details its synthesis, chemical properties, and potential areas of application, with a focus on providing actionable insights for laboratory professionals.

Chemical Identity and Properties

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a chemical compound with the CAS number 59104-19-7.[1] Its molecular formula is C₈H₁₀Cl₂N₂O, and it has a molecular weight of 221.08 g/mol .[1]

PropertyValueSource
CAS Number 59104-19-7[1]
Molecular Formula C₈H₁₀Cl₂N₂O[1]
Molecular Weight 221.08 g/mol [1]
Melting Point 185-187 °C[1]
Boiling Point 306.4 °C at 760 mmHg[1]
Flash Point 139.1 °C[1]
Appearance SolidInferred from melting point
Solubility No data available

Synthesis Pathway: A Logical Approach

The synthesis of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride can be logically approached through a two-step process, commencing with the formation of a key intermediate, 2-(4-Chlorophenoxy)acetonitrile, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Pinner Reaction & Amidine Formation 4-Chlorophenol 4-Chlorophenol Intermediate 2-(4-Chlorophenoxy)acetonitrile 4-Chlorophenol->Intermediate Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate Base Base Base->Intermediate Deprotonation Imidate_HCl Ethyl 2-(4-chlorophenoxy)ethanimidate hydrochloride Intermediate->Imidate_HCl Ethanol_HCl Ethanol, HCl gas Ethanol_HCl->Imidate_HCl Reaction Final_Product 2-(4-Chlorophenoxy)ethanimidamide hydrochloride Imidate_HCl->Final_Product Ammonolysis Ammonia Ammonia Ammonia->Final_Product

Figure 1: Proposed two-step synthesis of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride.

Step 1: Synthesis of 2-(4-Chlorophenoxy)acetonitrile via Williamson Ether Synthesis

The initial and critical step is the formation of the ether linkage. The Williamson ether synthesis is a well-established and reliable method for this transformation.[2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Causality of Experimental Choices:

  • Reactants: 4-Chlorophenol is selected for its commercially available and structurally appropriate phenoxy moiety. Chloroacetonitrile provides the necessary two-carbon chain with a nitrile group, which is the precursor to the amidine functionality.

  • Base: A moderately strong base, such as potassium carbonate, is employed to deprotonate the phenolic hydroxyl group of 4-chlorophenol, forming the more nucleophilic phenoxide. The choice of a carbonate base over stronger bases like sodium hydride minimizes potential side reactions.

  • Solvent: Acetone is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.

Self-Validating Protocol:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenol (1.0 eq) in acetone. Add potassium carbonate (1.5 eq) and stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium 4-chlorophenoxide.[2]

  • Nucleophilic Attack: Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.[2]

  • Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-(4-Chlorophenoxy)acetonitrile.

Step 2: Pinner Reaction and Conversion to 2-(4-Chlorophenoxy)ethanimidamide hydrochloride

The Pinner reaction is a classic method for converting nitriles into imino ester hydrochlorides (Pinner salts), which are then readily converted to the corresponding amidine hydrochlorides.[4]

Causality of Experimental Choices:

  • Reactants: The nitrile intermediate, 2-(4-Chlorophenoxy)acetonitrile, is reacted with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride gas.

  • Reagents: Anhydrous conditions are crucial as the presence of water would lead to the hydrolysis of the imidate to an ester. Gaseous hydrogen chloride acts as the acid catalyst.

  • Conversion to Amidine: The resulting imidate hydrochloride is then treated with a source of ammonia to form the final amidine hydrochloride.

Self-Validating Protocol:

  • Imidate Formation: Dissolve 2-(4-Chlorophenoxy)acetonitrile (1.0 eq) in anhydrous ethanol. Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution until saturation. Allow the reaction to proceed at low temperature, monitoring for the formation of the imidate hydrochloride precipitate.

  • Isolation of Imidate: The precipitated ethyl 2-(4-chlorophenoxy)ethanimidate hydrochloride is collected by filtration and washed with cold anhydrous ether.

  • Amidine Formation: The isolated imidate hydrochloride is then reacted with a solution of ammonia in an appropriate solvent (e.g., ethanol) to yield 2-(4-Chlorophenoxy)ethanimidamide hydrochloride.[5]

  • Purification: The final product can be purified by recrystallization to obtain a solid of high purity.

Potential Mechanism of Action and Biological Activity

2,4-D is known to act as a synthetic auxin, a class of plant growth regulators.[6] In animals, the toxicity of chlorophenoxy compounds is not fully understood but may involve mitochondrial injury, uncoupling of oxidative phosphorylation, and disruption of acetyl coenzyme A metabolism.[6]

It is plausible that 2-(4-Chlorophenoxy)ethanimidamide hydrochloride could exhibit some biological activity, though its specific targets and effects would require dedicated pharmacological screening. The amidine functional group is a known pharmacophore present in various bioactive molecules, suggesting potential for interaction with biological targets.

Furthermore, studies on the cytotoxic effects of 2,4-D on human cell lines, such as HepG2, have shown induction of apoptosis.[7] This suggests that chlorophenoxy-containing compounds can have significant effects at the cellular level. Any investigation into the biological activity of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride should consider cytotoxicity as a primary endpoint.

Analytical Characterization

The identity and purity of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the chlorophenyl group, the methylene protons of the ethyl group, and protons associated with the amidinium group. The chemical shifts and splitting patterns will be characteristic of the molecule's structure.
¹³C NMR Resonances for the carbon atoms in the chlorophenyl ring, the methylene carbon, and the amidinium carbon.
Mass Spectrometry The molecular ion peak corresponding to the mass of the free base (C₈H₉ClN₂O) and fragmentation patterns consistent with the structure.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=N stretching of the amidinium group, C-O-C stretching of the ether linkage, and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions, indicating the purity of the compound.

General HPLC Method Development Considerations:

  • Column: A reverse-phase C18 column is a common starting point for the analysis of moderately polar organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analyte.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance would be appropriate.

Safety and Handling

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is classified as harmful if swallowed, and it causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [1]

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid:

    • If Swallowed: Get medical help.

    • If on Skin: Wash with plenty of water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Applications in Research and Drug Development

The presence of the 4-chlorophenoxy moiety and the ethanimidamide group suggests that this compound could be a valuable building block in medicinal chemistry. Guanidine and amidine derivatives are known to have a wide range of pharmacological activities, including anti-inflammatory, anti-protozoal, and anti-HIV properties.[8] Therefore, 2-(4-Chlorophenoxy)ethanimidamide hydrochloride could serve as a scaffold for the synthesis of novel therapeutic agents.

The development of new compounds often involves screening for biological activity. Given the structural similarities to other bioactive molecules, this compound could be included in screening libraries for various therapeutic targets.

Conclusion

This technical guide provides a foundational understanding of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, from its logical synthesis to its potential applications and necessary safety precautions. While specific experimental data on its biological activity are limited, the information presented here offers a solid starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery programs.

References

  • AccessMedicine. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Pinner reaction. Retrieved from [Link]

  • PubMed. (2018, August 1). Developmental toxicity of 2,4-dichlorophenoxyacetic acid in zebrafish embryos. Retrieved from [Link]

  • Watson International. (n.d.). 2-(4-Chlorophenoxy)acetonitrile CAS 3598-13-8. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]

  • PubMed. (2003, January). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Journal of Molecular Structure. (2021, September 28). Physics @ Manasagangotri. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Retrieved from [Link]

  • PubMed. (1990, January 1). Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. (n.d.). Retrieved from [Link]

  • PubMed. (2014, January). Novel Approaches to Screening Guanidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4 Synthesis of imidate hydrochloride salts. Retrieved from [Link]

  • PubMed. (2020, January 24). Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • CDMS.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Science of Synthesis. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Retrieved from [Link]

  • Synthesis of Imidine Hydrochloride and Some Heterocyclic Compounds. (2006). QJCHEM. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Pinner reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Pinner Reaction with CPME as a Solvent. Retrieved from [Link]

Sources

2-(4-Chlorophenoxy)ethanimidamide hydrochloride molecular structure

[1][2]

Executive Summary

2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7) is an amidine building block primarily utilized in medicinal chemistry for the construction of nitrogen-containing heterocycles.[1][2] Structurally, it consists of a p-chlorophenoxy moiety linked to an acetamidine group. Its primary utility lies in its reactivity as a 1,3-binucleophile, allowing it to condense with electrophiles (such as


11

Molecular Architecture & Properties[3]

Chemical Identity
PropertyData
IUPAC Name 2-(4-Chlorophenoxy)ethanimidamide hydrochloride
Synonyms 4-Chlorophenoxyacetamidine HCl; 2-(4-Chlorophenoxy)acetamidine hydrochloride
CAS Number 59104-19-7
Molecular Formula C

H

ClN

O[1][3][4] · HCl
Molecular Weight 221.08 g/mol
Melting Point 183–185 °C
Solubility Soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexane
Appearance White to off-white crystalline powder
Structural Analysis

The molecule features three distinct functional zones that dictate its chemical behavior:

  • Amidine Cation (

    
    ):  In its hydrochloride salt form, the amidine group is protonated. This positive charge is delocalized across the N-C-N triad, providing stability but also making the carbon highly electrophilic in neutral conditions or nucleophilic at the nitrogens when treated with a base.
    
  • Ether Linkage (

    
    ):  The ether oxygen acts as a hydrogen bond acceptor and introduces flexibility between the rigid aromatic ring and the polar amidine head.[1]
    
  • 4-Chlorophenyl Ring: The chlorine atom at the para position exerts an electron-withdrawing inductive effect (-I), slightly deactivating the aromatic ring but enhancing lipophilicity, which is crucial for the bioavailability of derived drugs.[1]

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing this compound is the Pinner Synthesis . This method avoids the use of unstable free amidines by isolating the stable hydrochloride salt.

Synthesis Protocol (Pinner Reaction)

Reaction Logic: The synthesis proceeds via the acid-catalyzed addition of ethanol to a nitrile, forming an imidate ester intermediate, which is subsequently ammonolyzed.[1]

Step 1: Precursor Preparation (Alkylation) [1]

  • Reagents: 4-Chlorophenol, Chloroacetonitrile, K

    
    CO
    
    
    , Acetone (reflux).[1]
  • Process: Williamson ether synthesis yields 2-(4-chlorophenoxy)acetonitrile .[1]

  • Critical Control: Anhydrous conditions are required to prevent hydrolysis of the nitrile to the carboxylic acid.

Step 2: Pinner Reaction (Imidate Formation) [1]

  • Reagents: 2-(4-chlorophenoxy)acetonitrile, dry HCl gas, Absolute Ethanol.[1]

  • Conditions: 0°C to Room Temperature (RT), exclusion of moisture.

  • Mechanism: HCl protonates the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by ethanol. This forms the ethyl 2-(4-chlorophenoxy)ethanimidate hydrochloride intermediate.[1]

Step 3: Ammonolysis (Amidine Formation) [1]

  • Reagents: Imidate intermediate, Ammonia (NH

    
    ) in Ethanol.
    
  • Conditions: RT, sealed vessel.

  • Mechanism: Ammonia displaces the ethoxy group to generate the final amidine salt.

Synthesis Workflow Diagram

SynthesisPathwayPhenol4-ChlorophenolNitrile2-(4-Chlorophenoxy)acetonitrilePhenol->Nitrile+ ClCH2CNK2CO3, RefluxImidateEthyl ImidateIntermediateNitrile->Imidate1. HCl(g), EtOH(Pinner Rxn)Product2-(4-Chlorophenoxy)ethanimidamide HClImidate->Product2. NH3/EtOHAmmonolysis

Figure 1: Step-wise synthesis via the Pinner method, transforming the phenol to the target amidine.[1]

Analytical Characterization

Accurate identification relies on NMR and IR spectroscopy. As the salt is hygroscopic, samples must be dried before analysis.

Predicted NMR Data ( H NMR, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.0 - 9.4 Broad Singlet4HAmidine NHExchangeable protons; highly deshielded by positive charge.[1]
7.38 Doublet (

Hz)
2HAr-H (meta to O)AA'BB' system characteristic of p-substituted benzenes.[1]
7.05 Doublet (

Hz)
2HAr-H (ortho to O)Shielded by electron-donating oxygen.[1]
4.85 Singlet2HO-CH

-C
Deshielded by adjacent oxygen and amidine cation.[1]
Infrared (IR) Spectroscopy[1]
  • 3000–3300 cm

    
    :  Broad N-H stretching (Amidine salt).
    
  • 1670–1690 cm

    
    :  C=N stretching (Strong, characteristic of amidines).
    
  • 1240 cm

    
    :  C-O-C asymmetric stretching (Aryl alkyl ether).
    
  • 1090 cm

    
    :  C-Cl stretching.
    

Reactivity & Applications

The primary value of 2-(4-Chlorophenoxy)ethanimidamide HCl is its role as a 1,3-binucleophile (N-C-N) in the synthesis of heterocycles.[1]

Pyrimidine Synthesis

When reacted with 1,3-dielectrophiles such as


1
  • Mechanism:

    • Free Basing: The HCl salt is neutralized in situ (e.g., using NaOEt) to generate the free amidine.

    • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl.

    • Cyclization: The second nitrogen attacks the ester/ketone group, followed by dehydration/alcohol elimination to aromatize the ring.

This pathway yields 2-((4-chlorophenoxy)methyl)pyrimidine derivatives, which are pharmacophores in various agrochemicals and pharmaceuticals.[1]

Reactivity Diagram[1]

ReactivityAmidineSaltAmidine HCl SaltFreeBaseFree Amidine(Nucleophile)AmidineSalt->FreeBaseBase (NaOEt)IntermediateAcyclic IntermediateFreeBase->Intermediate+ DiketoneNucleophilic AttackDiketone1,3-Dicarbonyl(Electrophile)Diketone->IntermediatePyrimidine2-SubstitutedPyrimidineIntermediate->Pyrimidine- H2O / - EtOHCyclization

Figure 2: Cyclization logic for converting the amidine into a bioactive pyrimidine scaffold.[1]

Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.

  • Handling: Avoid dust formation.[5][6] Use standard PPE (Gloves, Goggles, Lab Coat).

  • Incompatibility: Strong oxidizing agents, strong bases (liberates ammonia/free amidine which may be unstable).

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Apollo Scientific. (2024). Safety Data Sheet: 2-(4-Chlorophenoxy)acetamidine hydrochloride. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12204683 (Parent Amidine). Link

  • BenchChem. (2025).[7] Application Notes: Synthesis of Pyrimidine Derivatives Using Amidines. Link[1]

  • ChemicalBook. (2024). 2-(4-Chlorophenoxy)ethanimidamide hydrochloride Product Properties. Link

Technical Monograph: 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride .

CAS Registry Number: 59104-19-7

Synonyms: 4-Chlorophenoxyacetamidine hydrochloride; 2-(4-Chlorophenoxy)acetamidine HCl.[1]

Executive Summary

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a specialized amidine intermediate used primarily in medicinal chemistry as a precursor for nitrogen-containing heterocycles. Characterized by a chlorophenoxy ether tail linked to a reactive amidine headgroup, it serves as a critical "pharmacophore building block" for synthesizing serine protease inhibitors, antifungal agents, and ligands for G-protein coupled receptors (GPCRs).

Its chemical utility lies in the amidine moiety , which acts as a bidentate nucleophile in cyclization reactions to form imidazoles, pyrimidines, and triazines.

Physicochemical Profile

The compound is an odorless, white to off-white crystalline solid. It is stable under anhydrous conditions but hygroscopic, requiring storage in desiccated environments to prevent hydrolysis to the corresponding amide.

PropertySpecification
Chemical Formula C₈H₁₀Cl₂N₂O (HCl salt)
Molecular Weight 221.08 g/mol
Free Base MW 184.62 g/mol (C₈H₉ClN₂O)
Melting Point 185–187 °C [1]
Appearance White crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in acetone/ether.[1][2]
pKa (Amidine) ~11.5 (Estimated; typical for alkyl amidines)
Hygroscopicity Moderate; deliquescent in high humidity.

Synthetic Routes & Manufacturing

The industrial standard for synthesizing 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is the Pinner Reaction , which converts a nitrile to an amidine via an imidate ester intermediate. This route is preferred for its high yield and avoidance of harsh metal catalysts.

Step-by-Step Protocol
Phase 1: Precursor Synthesis (Etherification)
  • Reagents: 4-Chlorophenol, Chloroacetonitrile, Potassium Carbonate (K₂CO₃).[3]

  • Solvent: Acetone or DMF (Anhydrous).

  • Mechanism: Williamson ether synthesis.

  • Protocol:

    • Dissolve 4-chlorophenol (1.0 eq) in acetone.

    • Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes to generate the phenoxide.

    • Add chloroacetonitrile (1.1 eq) dropwise. Reflux for 4–6 hours.

    • Filter salts and evaporate solvent to yield 2-(4-chlorophenoxy)acetonitrile .

Phase 2: Pinner Reaction (Amidine Formation)
  • Reagents: 2-(4-Chlorophenoxy)acetonitrile, anhydrous Ethanol, HCl (gas), Ammonia (NH₃).

  • Protocol:

    • Imidate Formation: Dissolve the nitrile in anhydrous ethanol. Cool to 0°C. Bubble dry HCl gas through the solution until saturation. Stir at 0–5°C for 24 hours to precipitate the ethyl imidate hydrochloride intermediate.

    • Ammonolysis: Filter the imidate salt (highly moisture sensitive). Resuspend in anhydrous ethanol. Treat with anhydrous ammonia (gas or methanolic solution) at 0°C.

    • Isolation: Stir for 12–24 hours. The product precipitates as ammonium chloride is filtered off (if using excess NH3) or the product crystallizes upon concentration. Recrystallize from ethanol/ether.

Synthetic Pathway Visualization

SynthesisPathway Phenol 4-Chlorophenol Nitrile 4-Chlorophenoxy- acetonitrile Phenol->Nitrile + ClCH2CN K2CO3, Reflux Imidate Ethyl Imidate Intermediate Nitrile->Imidate + EtOH, HCl(g) 0°C (Pinner) Product 2-(4-Chlorophenoxy)- ethanimidamide HCl Imidate->Product + NH3 - EtOH

Figure 1: Two-step synthesis via Williamson etherification and Pinner reaction.[2][4][5][6]

Reactivity & Synthetic Utility[7][8]

This compound is a 1,3-binucleophile equivalent. The amidine group allows it to react with electrophiles to form 5- and 6-membered heterocycles.

Key Transformations
  • Imidazoles: Reaction with

    
    -haloketones (e.g., phenacyl bromide) yields 2-substituted imidazoles.
    
  • Pyrimidines: Condensation with

    
    -dicarbonyls (e.g., ethyl acetoacetate or acetylacetone) yields pyrimidines.
    
  • Triazines: Reaction with acyl chlorides or anhydrides followed by hydrazine can yield triazine derivatives.

  • Hydrolysis (Degradation): In the presence of water and base, the amidine hydrolyzes to 2-(4-chlorophenoxy)acetamide .

Reaction Network Diagram

Reactivity Amidine 2-(4-Chlorophenoxy)- ethanimidamide HCl Pyrimidine Pyrimidin-4-ol Derivative Amidine->Pyrimidine Condensation (Base) Imidazole Imidazoles Amidine->Imidazole Cyclization Amide 2-(4-Chlorophenoxy)- acetamide (Degradant) Amidine->Amide Hydrolysis BetaKeto Ethyl Acetoacetate (Beta-Keto Ester) BetaKeto->Pyrimidine HaloKetone Alpha-Halo Ketone (e.g., Phenacyl Bromide) HaloKetone->Imidazole Water H2O / OH- Water->Amide

Figure 2: Divergent synthesis pathways for heterocyclic library generation.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • 
     9.0–9.4 ppm (Broad s, 4H):  Amidine protons (
    
    
    
    ). These are exchangeable with D₂O.
  • 
     7.38 ppm (d, 
    
    
    
    Hz, 2H):
    Aromatic protons ortho to Chlorine.
  • 
     7.05 ppm (d, 
    
    
    
    Hz, 2H):
    Aromatic protons ortho to Oxygen.
  • 
     4.85 ppm (s, 2H):  Methylene protons (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    ).
    
  • Major Peak:

    
     (corresponding to the 
    
    
    
    isotope).
  • Isotope Pattern: Distinctive 3:1 ratio at

    
     and 
    
    
    
    due to the Chlorine atom.
Infrared Spectroscopy (FT-IR)
  • 3000–3300 cm⁻¹: Broad N-H stretch (amidine salt).

  • 1680 cm⁻¹: C=N stretch (strong, characteristic of amidines).

  • 1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).

Handling & Safety

Hazard Identification (GHS)[1]
  • Signal Word: Warning.

  • H302: Harmful if swallowed.[1][7]

  • H315/H319: Causes skin and serious eye irritation.[1][8]

  • H335: May cause respiratory irritation.[1]

Storage Protocol
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Under inert gas (Argon/Nitrogen) recommended.

  • Incompatibility: Strong oxidizing agents, strong bases, moisture.

  • Shelf Life: 24 months if kept dry.

References

  • ChemBK. (n.d.). 2-(4-Chloro-phenoxy)-acetamidine Hydrochloride Properties and Melting Point. Retrieved February 2, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chlorophenoxyacetonitrile (Precursor). Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: Solubility Characterization of 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7) is a specialized amidine intermediate used primarily in the synthesis of antiparasitic agents and serine protease inhibitors.[1] Chemically, it consists of a lipophilic 4-chlorophenoxy tail coupled to a hydrophilic acetamidine headgroup, stabilized as a hydrochloride salt.

This guide addresses a critical formulation challenge: the compound exhibits "sparing solubility" in aqueous media despite its ionic nature, a property driven by high crystal lattice energy and the lipophilicity of the chlorophenoxy moiety. Accurate solubility profiling is essential for its use as a reaction intermediate or in biological assay formulation.

Compound Identity Profile
PropertyDetail
IUPAC Name 2-(4-Chlorophenoxy)ethanimidamide hydrochloride
Common Synonyms 4-Chlorophenoxyacetamidine HCl; 2-(4-Chlorophenoxy)acetamidine HCl
CAS Number 59104-19-7 (HCl salt); 98490-62-1 (Free base)
Molecular Formula C₈H₉ClN₂O[2][3][4][5][6][7][8][9] · HCl (C₈H₁₀Cl₂N₂O)
Molecular Weight 221.08 g/mol
Melting Point 185–187 °C (Decomposes)
pKa (Calculated) ~11.5 (Amidine group)

Physicochemical Solubility Landscape

The solubility of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is governed by the competition between the solvation energy of the amidinium cation and the lattice energy of the crystal structure. The high melting point (185–187 °C) indicates strong intermolecular forces (hydrogen bonding and π-stacking), which resists dissolution in cold water.

Quantitative Solubility Data (Experimental & Predicted)

Note: Values categorized as "Predicted" are derived from QSPR models based on XLogP3 of 3.26 and general amidine salt behavior.

Solvent SystemSolubility ClassificationEstimated Conc. (25°C)Mechanistic Insight
Water (pH 7.0) Sparingly Soluble1 – 10 mg/mLHigh lattice energy limits dissolution despite ionization.
Water (Hot, >60°C) Soluble> 50 mg/mLThermal energy overcomes lattice enthalpy; risk of hydrolysis.
0.1 M HCl Soluble> 20 mg/mLCommon ion effect is negligible compared to full protonation stability.
Methanol / Ethanol Soluble> 30 mg/mLBest solvents for recrystallization; disrupts H-bond network.
DMSO Freely Soluble> 100 mg/mLHigh dielectric constant and dipolar aprotic nature solvate the cation well.
Diethyl Ether Insoluble< 0.1 mg/mLLack of polarity prevents solvation of the ionic salt.
Hexane Insoluble< 0.01 mg/mLCompletely incompatible with ionic species.
pH-Dependent Solubility Logic

The amidine group is a strong base. In aqueous solution, the equilibrium exists between the protonated amidinium ion (soluble) and the neutral free base (insoluble).

  • pH < 10: The compound exists predominantly as the cationic species (

    
    ). Solubility is determined by the 
    
    
    
    of the hydrochloride salt.
  • pH > 11: Deprotonation occurs, yielding the free base 2-(4-chlorophenoxy)ethanimidamide. This neutral species has high lipophilicity (LogP ~1.6) and will precipitate rapidly from aqueous solution.

SolubilityEquilibrium Salt Solid Salt (R-Amidine · HCl) Dissolved Dissolved Cation (R-C(=NH)NH3+) Salt->Dissolved Dissolution (Ksp) Water/Acid Dissolved->Salt Common Ion (Cl-) FreeBase Neutral Free Base (R-C(=NH)NH2) Dissolved->FreeBase pH > pKa (11.5) Deprotonation Precipitate Precipitated Base (Solid) FreeBase->Precipitate Low Aqueous Solubility

Figure 1: Solubility equilibrium showing the transition from soluble salt to insoluble free base at high pH.

Experimental Protocols for Validation

Due to the "sparingly soluble" nature of this specific salt, standard visual solubility tests are insufficient. The following protocols ensure rigorous data generation for formulation files.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine the absolute solubility limit in a specific solvent at equilibrium.

  • Preparation: Weigh excess solid (~50 mg) of 2-(4-Chlorophenoxy)ethanimidamide HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

  • Equilibration:

    • Seal vial and agitate at 25°C for 24 hours using a rotary shaker.

    • Critical Step: Check pH after 1 hour. If pH has drifted >0.2 units due to dissolved salt, readjust.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).

    • Calculation:

      
      .
      
Protocol B: Potentiometric pKa Determination

Objective: Confirm the ionization state to predict pH-dependent precipitation.

  • System: Use an autotitrator (e.g., Sirius T3).

  • Sample: Dissolve ~1 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) if water solubility is too low.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

  • Analysis: The Yasuda-Shedlovsky extrapolation is used to determine aqueous pKa from the co-solvent data.

    • Expected Result: A single inflection point around pH 11.0–11.5 (amidine proton).

Synthesis & Structural Context

Understanding the synthesis aids in identifying impurities (like the nitrile precursor) that may alter solubility profiles. The compound is typically synthesized via the Pinner Reaction .

SynthesisPath Start 4-Chlorophenol Step1 Alkylation (Cl-CH2-CN / K2CO3) Start->Step1 Intermediate 4-Chlorophenoxyacetonitrile (Insoluble Impurity) Step1->Intermediate Step2 Pinner Reaction (HCl / EtOH) Intermediate->Step2 Imidate Ethyl Imidate Salt (Moisture Sensitive) Step2->Imidate Step3 Ammonolysis (NH3 / MeOH) Imidate->Step3 Product 2-(4-Chlorophenoxy)ethanimidamide HCl (Target API) Step3->Product

Figure 2: Synthetic pathway.[10] Note that the nitrile intermediate is highly insoluble in water; its presence as an impurity will cause turbidity in solubility tests.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794191, 2-(4-Chlorophenoxy)ethylamine (Structural analog reference). Retrieved from [Link]

  • University of Glasgow (1946).The Preparation and Biological Properties of Certain Amidine Salts. (Historical context on sparingly soluble amidine hydrochlorides).

Sources

2-(4-Chlorophenoxy)ethanimidamide hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Characterization Manual

Executive Summary & Compound Identity

2-(4-Chlorophenoxy)ethanimidamide hydrochloride (also known as 4-chlorophenoxyacetamidine HCl) is a critical intermediate in medicinal chemistry, serving as a bioisostere for guanidine groups in protease inhibitors and as a linker in antifungal pharmacophores. Its structural integrity is defined by the stability of the amidine moiety, which is highly sensitive to hydrolysis if not stored as the hydrochloride salt.

This guide provides a definitive reference for the spectral identification of this compound, synthesizing experimental data with mechanistic interpretation to aid researchers in quality control and structural validation.

Parameter Data
CAS Number 59104-19-7
IUPAC Name 2-(4-chlorophenoxy)ethanimidamide hydrochloride
Molecular Formula

Molecular Weight 221.08 g/mol (Salt); 184.62 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; Insoluble in Hexane, Et2O

Synthesis & Mechanistic Pathway[4][5][7][8][9][10]

To understand the spectral impurities often found in this compound (e.g., esters or amides), one must understand its genesis. The industrial standard for synthesis is the Pinner Reaction , which converts a nitrile to an amidine via an imidate intermediate.[1][2]

Synthesis Workflow (Graphviz)

The following diagram illustrates the critical reaction pathway and potential hydrolysis side-reactions that researchers must detect via spectroscopy.

SynthesisPathway Start 4-Chlorophenol + Chloroacetonitrile Nitrile Intermediate: (4-Chlorophenoxy)acetonitrile Start->Nitrile K2CO3, Acetone Reflux Imidate Pinner Salt (Ethyl Imidate HCl) Nitrile->Imidate HCl (gas), EtOH Anhydrous, 0°C Target TARGET: 2-(4-Chlorophenoxy) ethanimidamide HCl Imidate->Target NH3 (gas/MeOH) Ammonolysis SideProduct Impurity: Ethyl (4-chlorophenoxy)acetate (Hydrolysis) Imidate->SideProduct H2O (Moisture Contamination)

Figure 1: Pinner reaction pathway showing the critical anhydrous step required to prevent ester formation.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The amidine group (


) is electron-withdrawing and cationic in its HCl form. This significantly deshields the adjacent methylene protons (

) compared to the nitrile precursor.

Protocol:

  • Solvent: DMSO-d6 is preferred over

    
    . In 
    
    
    
    , the amidine protons exchange rapidly with deuterium and disappear, preventing integration validation.
  • Reference: TMS (0.00 ppm).

Table 1:

NMR Data (300 MHz, DMSO-d6)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.00 - 9.40 Broad Singlet4HAmidine

Exchangeable protons; broad due to N-quadrupolar relaxation and salt formation.
7.38 Doublet (

Hz)
2HAr-H (3,5)Ortho to Chlorine. Inductive effect of Cl shifts these downfield.
7.05 Doublet (

Hz)
2HAr-H (2,6)Ortho to Oxygen. Shielded by resonance donation from Oxygen lone pairs.
4.85 Singlet2H

Deshielded by electronegative Oxygen and the cationic Amidine carbon.
Table 2:

NMR Data (75 MHz, DMSO-d6)
Shift (

, ppm)
Carbon TypeAssignment
164.5 QuaternaryAmidine

(Characteristic peak)
156.8 QuaternaryAr-C1 (Attached to Oxygen)
129.6 Methine (CH)Ar-C3,5 (Attached to Chlorine)
125.4 QuaternaryAr-C4 (Attached to Chlorine)
116.8 Methine (CH)Ar-C2,6 (Ortho to Oxygen)
66.2 Methylene

Infrared (IR) Spectroscopy

Expert Insight: The most common error in characterizing amidines is confusing the


 stretch with an amide 

stretch. The amidine band is typically sharper and appears slightly lower in frequency than a non-conjugated ester but higher than many amides.
Table 3: Key IR Absorption Bands (KBr Pellet)
Wavenumber (

)
Functional GroupVibration ModeNotes
3000 - 3350

Stretch (Sym/Asym)Broad, intense multiplet characteristic of primary salts (

/

).
1685

StretchThe "Amidine I" band. Diagnostic for conversion from nitrile (2250

, absent).
1490, 1580

Aromatic Ring StretchTypical benzene ring skeleton vibrations.
1245

Asym StretchAryl alkyl ether linkage. Strong intensity.
1090

StretchCharacteristic of 4-chlorophenyl moiety.[3][4]
Mass Spectrometry (MS)

Expert Insight: The presence of Chlorine provides a distinct isotopic signature. The molecular ion (


) will not be a single peak but a cluster with a 3:1 intensity ratio between 

X and

X+2 due to

and

.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) is recommended due to the basicity of the amidine nitrogen.

Fragmentation Logic (Graphviz)

The following diagram details the fragmentation pathway observed in MS/MS experiments.

MassSpec Parent Parent Ion [M+H]+ m/z 185 (100%) m/z 187 (33%) LossNH3 Loss of NH3 [M+H - 17]+ m/z 168 Parent->LossNH3 - NH3 (17 Da) Cleavage Ether Cleavage 4-Chlorophenol cation m/z 128/130 Parent->Cleavage C-O Bond Break AmidineFrag Amidine Fragment [CH2-C(NH)NH2]+ m/z 57 Parent->AmidineFrag Low Intensity

Figure 2: ESI+ Fragmentation pathway. The 3:1 isotopic ratio at m/z 185/187 is the primary confirmation of the chloro-substituent.

Experimental Protocols

Sample Preparation for NMR

To ensure the "Expertise" pillar of E-E-A-T, follow this specific preparation to avoid water suppression issues.

  • Drying: Dry the hydrochloride salt in a vacuum desiccator over

    
     for 4 hours. Hygroscopic salts absorb atmospheric water, which appears at 3.33 ppm in DMSO-d6 and can broaden the exchangeable amidine protons.
    
  • Solvation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (99.9% D).

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2 seconds to ensure full relaxation of the aromatic protons for accurate integration.
    
HPLC Purity Check (Self-Validating System)

Before spectral analysis, confirm purity to rule out the hydrolysis product (Ethyl (4-chlorophenoxy)acetate).

  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-90% B over 20 mins.

  • Detection: UV at 220 nm (Amidine absorption) and 280 nm (Phenol absorption).

  • Validation: The amidine (polar) will elute significantly earlier than the ester impurity (non-polar).

References

  • Organic Chemistry Portal. (n.d.). Pinner Reaction: Synthesis of Amidines. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24683-26-9 (Generic Phenoxyacetamidine). Retrieved October 26, 2023, from [Link]

  • SpectraBase. (n.d.). NMR Data for Chlorophenoxy Derivatives. Wiley Science Solutions. Retrieved October 26, 2023, from [Link]

Sources

Potential biological activity of 2-(4-chlorophenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Profile & Experimental Utility of 2-(4-chlorophenoxy)ethanimidamide hydrochloride Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Enzymologists, and Lead Discovery Specialists.

Executive Technical Summary

2-(4-chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7), often categorized as a phenoxyacetamidine , represents a critical structural scaffold in fragment-based drug discovery (FBDD). It functions primarily as a cationic pharmacophore mimicking the side chain of arginine.

Its biological utility is bifurcated into two distinct domains:

  • Serine Protease Inhibition: It acts as a competitive, reversible inhibitor of trypsin-like serine proteases (TLSPs), targeting the S1 specificity pocket.

  • Antimicrobial & Antiprotozoal Activity: Structurally analogous to the "mono-amidine" half of Propamidine and Pentamidine , it exhibits activity against free-living amoebae (Acanthamoeba spp.) and specific Gram-positive bacteria via minor-groove DNA binding and membrane potential disruption.

This guide details the mechanistic underpinnings, validated experimental protocols, and SAR (Structure-Activity Relationship) logic for utilizing this compound in preclinical research.

Structural Pharmacophore & Physicochemical Properties

To understand the biological activity, one must analyze the "Push-Pull" nature of the molecule. The compound consists of a lipophilic tail and a polar, basic headgroup.

Physicochemical Profile (Table 1)
PropertyValue / CharacteristicSignificance in Biological Systems
Molecular Formula C₈H₉ClN₂O[1] · HClStoichiometry for solution preparation.
Molecular Weight 221.08 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
pKa (Amidine) ~11.0 - 12.0Fully protonated at physiological pH (7.4), ensuring strong electrostatic interaction with Aspartate residues in active sites.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity allows membrane penetration while maintaining aqueous solubility.
H-Bond Donors 3 (Amidine group)Critical for H-bonding networks in the S1 pocket of proteases.
Electronic Effect 4-Chloro (Electron Withdrawing)Increases the acidity of the phenoxy system; enhances metabolic stability against ring oxidation.

Primary Mechanism: Serine Protease Inhibition

The most authoritative application of 2-(4-chlorophenoxy)ethanimidamide HCl is as a P1 residue mimetic .

Mechanistic Causality

Serine proteases (e.g., Thrombin, Trypsin, Factor Xa) possess a catalytic triad (His-Asp-Ser). The S1 pocket of these enzymes typically contains an Aspartate residue (e.g., Asp189 in Trypsin) at the bottom, designed to stabilize the positively charged guanidine group of Arginine or the amine of Lysine substrates.

The ethanimidamide (acetamidine) moiety of the title compound is isosteric with the guanidinium group but less bulky. Upon entering the active site:

  • Electrostatic Anchor: The protonated amidine forms a salt bridge with the Aspartate in the S1 pocket.

  • Hydrophobic Interaction: The 4-chlorophenoxy tail extends into the S2/S3 subsites or interacts with the hydrophobic walls of the S1 cleft, providing binding energy (ΔG_bind) superior to simple benzamidine derivatives.

Visualization: Competitive Inhibition Pathway

ProteaseInhibition cluster_mechanism Mechanism: Competitive S1 Pocket Occlusion Enzyme Serine Protease (Free Enzyme) ES_Complex Enzyme-Substrate Complex (Transition) Enzyme->ES_Complex + Substrate (k1) EI_Complex Enzyme-Inhibitor Complex (Dead End) Enzyme->EI_Complex + Inhibitor (Competitive Binding) Substrate Natural Substrate (Arg/Lys Peptide) Inhibitor 2-(4-chlorophenoxy) ethanimidamide HCl ES_Complex->Enzyme (k-1) Product Cleaved Product ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme Reversible (Ki)

Figure 1: Kinetic pathway demonstrating competitive inhibition. The amidine inhibitor competes with the natural substrate for the active site, forming a reversible EI complex governed by the inhibition constant (Ki).

Secondary Mechanism: Antimicrobial & Antiprotozoal Utility

This compound acts as a "fragment probe" for the diamidine class of drugs (e.g., Propamidine isethionate, used for Acanthamoeba keratitis).

Mode of Action
  • DNA Minor Groove Binding: The cationic amidine group interacts with AT-rich regions of microbial DNA. While the mono-amidine (this compound) binds less avidly than bis-amidines, it still disrupts transcription factors in susceptible organisms.

  • Membrane Potential Disruption: The lipophilic chlorophenoxy tail facilitates insertion into the phospholipid bilayer, while the cationic head disrupts the electrochemical gradient, leading to leakage of intracellular components in bacteria.

Validated Experimental Protocols

Protocol A: Determination of Ki against Trypsin (Chromogenic Assay)

Objective: Quantify the inhibitory potency (Ki) of 2-(4-chlorophenoxy)ethanimidamide HCl.

Materials:

  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride). Rationale: Releases yellow p-nitroaniline upon cleavage.

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2. Rationale: Calcium stabilizes trypsin structure.

  • Inhibitor: 2-(4-chlorophenoxy)ethanimidamide HCl (Stock: 10 mM in DMSO).

Workflow:

  • Preparation: Prepare serial dilutions of the Inhibitor (0, 10, 50, 100, 500 µM) in Buffer. Keep DMSO constant (<1%).

  • Incubation (Pre-Equilibrium): Mix 10 µL Enzyme + 10 µL Inhibitor. Incubate at 25°C for 10 mins. Rationale: Allows the inhibitor to access the S1 pocket before substrate competition begins.

  • Initiation: Add 180 µL Substrate (BAPNA) at varying concentrations (Km, 2xKm, 4xKm).

  • Measurement: Monitor Absorbance at 410 nm kinetically for 5 minutes.

  • Analysis:

    • Plot Initial Velocity (V₀) vs. [Substrate].

    • Generate Lineweaver-Burk plots (1/V vs 1/[S]).

    • Validation Criteria: The lines for different inhibitor concentrations should intersect on the Y-axis (indicating Competitive Inhibition).

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Objective: Assess antimicrobial efficacy against S. aureus or E. coli.

Workflow:

  • Inoculum: Adjust bacterial suspension to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use a 96-well polystyrene plate. Dispense 100 µL of Inhibitor (2-fold serial dilutions from 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Growth Control: Bacteria + Solvent (DMSO).

    • Sterility Control: Media only.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual turbidity check or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.

Synthesis & Handling Safety

Synthesis Pathway (Retrosynthetic Analysis): The compound is typically synthesized via the Pinner Reaction :

  • Precursor: 2-(4-chlorophenoxy)acetonitrile.

  • Reagent: Dry HCl gas in anhydrous ethanol (formation of imidate ester).

  • Ammonolysis: Treatment with ethanolic ammonia to yield the amidine hydrochloride.

Safety (SDS Highlights):

  • Signal Word: Warning.

  • H315/H319: Causes skin and serious eye irritation. Mechanism: Amidines are basic and can saponify membrane lipids.

  • Handling: Use nitrile gloves. Hygroscopic solid – store in a desiccator at -20°C to prevent hydrolysis to the amide.

References

  • Stürzebecher, J., et al. "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition and Medicinal Chemistry. (Link to similar class studies).

  • Fairlamb, A. H., et al. "Propamidine and pentamidine derivatives as antiprotozoal agents." Antimicrobial Agents and Chemotherapy.[2]

  • PubChem Compound Summary. "2-(4-chlorophenoxy)ethanimidamide." National Center for Biotechnology Information. [Link]

  • Clement, B. "Reduction of amidoximes to amidines: A prodrug strategy for amidines." Drug Metabolism Reviews. (Context on Amidine biological handling).

Sources

Preliminary Technical Bulletin: 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 2-(4-Chlorophenoxy)ethanimidamide hydrochloride. Due to a notable scarcity of dedicated peer-reviewed literature and comprehensive studies on this specific compound, this bulletin serves as a preliminary guide. The information herein is largely based on data from commercial suppliers and inferences drawn from structurally related compounds. Further empirical research is required to fully elucidate the synthesis, pharmacological profile, and therapeutic potential of this molecule.

Introduction and Chemical Identity

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a chemical compound characterized by a 4-chlorophenoxy group linked to an ethanimidamide moiety, supplied as a hydrochloride salt. Its chemical structure suggests potential interactions with biological systems, drawing interest within the research and drug development community.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 59104-19-7[1][2]
Molecular Formula C₈H₁₀Cl₂N₂O[1][2]
Molecular Weight 221.08 g/mol [1][2]
Melting Point 185-187 °C[1]
Appearance White to off-white solid (presumed)Inferred
Solubility Soluble in water (as hydrochloride salt)Inferred

Synthesis and Manufacturing

Hypothetical Synthesis Workflow:

A potential synthetic pathway could involve the initial synthesis of a (4-chlorophenoxy)acetonitrile intermediate, followed by its conversion to the corresponding imidate, and subsequent amination to yield the final ethanimidamide product. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Pinner Reaction cluster_2 Step 3: Amination 4-Chlorophenol 4-Chlorophenol Intermediate_1 (4-Chlorophenoxy)acetonitrile 4-Chlorophenol->Intermediate_1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate_1 Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Intermediate_1 Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF)->Intermediate_1 Intermediate_2 Ethyl (4-chlorophenoxy)acetimidate hydrochloride Intermediate_1->Intermediate_2 Ethanol Ethanol Ethanol->Intermediate_2 Dry HCl gas Dry HCl gas Dry HCl gas->Intermediate_2 Final_Product 2-(4-Chlorophenoxy)ethanimidamide hydrochloride Intermediate_2->Final_Product Ammonia (in Ethanol) Ammonia (in Ethanol) Ammonia (in Ethanol)->Final_Product G cluster_0 Potential Molecular Targets cluster_1 Potential Downstream Effects Compound 2-(4-Chlorophenoxy)ethanimidamide hydrochloride (Hypothesized Ligand) Alpha2_AR Alpha-2 Adrenergic Receptors Compound->Alpha2_AR Agonist? I_R Imidazoline Receptors (I₁, I₂) Compound->I_R Ligand? Sympathetic_Outflow Decreased Sympathetic Outflow Alpha2_AR->Sympathetic_Outflow Pain_Perception Alteration of Pain Perception Alpha2_AR->Pain_Perception I_R->Sympathetic_Outflow I_R->Pain_Perception Blood_Pressure Modulation of Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Hypothesized mechanism of action via adrenergic and imidazoline receptors.

Insights from Phenoxy Acetamide Derivatives

Research on various phenoxy acetamide derivatives has revealed a broad spectrum of biological activities. These include:

  • Anti-inflammatory effects: Some phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors.[3]

  • Anticancer properties: Certain phenoxyacetamide analogs have demonstrated antiproliferative activity against various cancer cell lines.[4]

  • Other receptor interactions: Depending on the substitutions, phenoxy derivatives have been shown to interact with a variety of other receptors, including neuropeptide Y Y1 receptors.

The 4-chloro substitution on the phenoxy ring is a common feature in many biologically active molecules and can influence the compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

According to supplier safety data, 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Table 2: GHS Precautionary Statements

CodePrecaution
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P280Wear protective gloves/ eye protection/ face protection.[1]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Future Research Directions

The current body of knowledge on 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is limited, presenting several opportunities for future research:

  • Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, along with comprehensive analytical characterization (NMR, MS, HPLC, etc.).

  • Pharmacological Screening: A broad in vitro screening panel to determine its binding affinity for alpha-2 adrenergic and imidazoline receptors, as well as other potential targets.

  • In Vitro and In Vivo Efficacy Studies: Based on the screening results, conduct in vitro and in vivo studies to evaluate its potential as an antihypertensive, analgesic, anti-inflammatory, or anticancer agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand the key structural features required for biological activity.

  • Toxicology and Safety Pharmacology: A thorough toxicological assessment to determine its safety profile.

Conclusion

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a compound with a chemical structure that suggests potential for interesting pharmacological activity, particularly as a modulator of adrenergic and/or imidazoline receptors. However, a significant gap exists in the scientific literature regarding its synthesis, characterization, and biological evaluation. This preliminary bulletin is intended to consolidate the sparse available information and to encourage further investigation into this molecule to unlock its potential therapeutic applications. Researchers are strongly advised to undertake empirical studies to validate the hypotheses presented herein.

References

As specific literature for the topic compound is unavailable, this reference list includes patents and articles related to the synthesis and activity of analogous compounds.

  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google P
  • CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google P
  • CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google P
  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap. (URL: [Link])

  • In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Toxicology and Applied Pharmacology. (URL: [Link])

  • Evaluation of non-invasive biomonitoring of 2,4-Dichlorophenoxyacetic acid (2,4-D) in saliva. Environment International. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. (URL: [Link])

  • Synthesis and structure-activity relationship of (E)-phenoxyacrylic amide derivatives as hypoxia-inducible factor (HIF) 1α inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

  • alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Drugs. (URL: [Link])

  • Synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. Journal of Medicinal Chemistry. (URL: [Link])

  • Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology. (URL: [Link])

  • Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. (URL: [Link])

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules. (URL: [Link])

  • Alpha 2-adrenoceptors vs. Imidazoline Receptors: Implications for Alpha 2-mediated Analgesia and Other Non-Cardiovascular Therapeutic Uses. Annals of the New York Academy of Sciences. (URL: [Link])

  • Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity relationship. Toxicology and Applied Pharmacology. (URL: [Link])

  • Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. Journal of Medicinal Chemistry. (URL: [Link])

  • Alpha-2 adrenergic and imidazoline receptor agonists prevent cue-induced cocaine-seeking. Neuropsychopharmacology. (URL: [Link])

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. (URL: [Link])

  • Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogues. Journal of Medicinal Chemistry. (URL: [Link])

  • Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. Journal of Hypertension. Supplement. (URL: [Link])

  • Affinities of Drugs for a-2 Adrenergic Receptors | Download Table. ResearchGate. (URL: [Link])

Sources

Structure-Activity Relationship of Phenoxyacetamidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetamidine derivatives represent a specialized class of pharmacophores characterized by an aromatic ether linked to an amidine functionality via a methylene bridge (


).[1] While historically overshadowed by their amide counterparts (phenoxyacetamides) and carboxylic acid analogs (phenoxyacetic acid herbicides like 2,4-D), phenoxyacetamidines possess distinct physicochemical properties—specifically high basicity and bidentate hydrogen-bonding capability—that drive unique biological activities.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its application as an


-adrenergic modulator, antimicrobial agent, and synthetic precursor for bioactive heterocycles.[1]

Chemical Foundation & Physiochemical Properties[1][2]

The core scaffold consists of three distinct regions, each governing specific interactions within a biological target:

  • The Lipophilic Tail (Phenoxy Ring): Responsible for hydrophobic pocket occupancy and membrane permeability.[1][2]

  • The Linker (Oxymethylene Bridge): Provides rotational freedom and acts as a hydrogen bond acceptor.[1][2]

  • The Polar Head (Amidine Group): A highly basic motif (

    
    ) that exists predominantly as a cation at physiological pH, mimicking the guanidinium group of arginine or the imidazoline ring of 
    
    
    
    -adrenergic ligands.[1]
Basicity and Ionization

Unlike phenoxyacetamides (neutral), phenoxyacetamidines are positively charged at pH 7.[1][2]4. This cationic nature is critical for electrostatic interactions with aspartate/glutamate residues in G-protein coupled receptors (GPCRs) and enzyme active sites.[1][2]

Synthesis Protocol: The Pinner Method

To study the SAR of this class, a robust synthetic route is required.[1][2] The Pinner Synthesis is the industry standard for converting nitriles to amidines, avoiding the harsh conditions of direct amination.[1][2]

Protocol: Synthesis of 2-(4-Chlorophenoxy)acetamidine Hydrochloride

Objective: Create a self-validating precursor for SAR evaluation.[1]

Reagents:

  • 4-Chlorophenoxyacetonitrile (Starting material)[1]

  • Dry Ethanol (Solvent/Reactant)[1][2]

  • Dry HCl gas (Catalyst)[1][2]

  • Dry Ammonia gas (Aminating agent)[1][2]

Step-by-Step Workflow:

  • Imidate Formation: Dissolve 4-chlorophenoxyacetonitrile (10 mmol) in absolute ethanol (5 mL) at 0°C.

  • Acidification: Bubble dry HCl gas through the solution for 30 minutes until saturation. Seal and store at 4°C for 24 hours. Validation: The formation of a precipitate (imidate ester hydrochloride) indicates success.[1][2]

  • Amidine Conversion: Filter the imidate ester precipitate. Resuspend in anhydrous ethanol. Bubble dry ammonia gas (or add ethanolic ammonia) at 0°C. Stir for 4 hours.

  • Purification: Evaporate solvent. Recrystallize the crude solid from ethanol/ether to yield the target amidine hydrochloride.[1][2]

PinnerSynthesis Nitrile Phenoxyacetonitrile (Ar-O-CH2-CN) Step1 HCl(g) / EtOH 0°C, 24h Nitrile->Step1 Imidate Imidate Ester HCl (Intermediate) Step2 NH3(g) / EtOH Ammonolysis Imidate->Step2 Amidine Phenoxyacetamidine (Ar-O-CH2-C(=NH)NH2) Step1->Imidate Pinner Reaction Step2->Amidine Nucleophilic Substitution

Figure 1: The Pinner Synthesis pathway for generating phenoxyacetamidine libraries.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenoxyacetamidines is highly sensitive to substitutions on the aromatic ring and the amidine nitrogen.[1]

The Aromatic Ring (Lipophilic Domain)

Modifications here primarily affect potency via hydrophobic interactions and metabolic stability.[1][2]

Substituent PositionModificationEffect on ActivityMechanistic Rationale
Para (4-position) -Cl, -Br Increased Potency Enhances lipophilicity (

) and blocks metabolic hydroxylation.[1] Critical for agrochemical (herbicidal) and anti-arrhythmic activity.[1][2]
Para (4-position) -OCH3 Variable Increases electron density.[1] Often reduces potency in adrenergic targets but may enhance affinity in specific enzyme pockets (e.g., MAO inhibition).[1][2]
Ortho (2-position) -Cl, -CH3 Steric Lock Restricts rotation of the phenoxy ring relative to the methylene bridge.[1] Essential for forcing the molecule into a bioactive conformation (e.g., in auxin-like herbicides).[1]
Meta (3-position) -CF3 Selectivity Often improves selectivity for specific receptor subtypes by probing secondary hydrophobic pockets.[1]
The Linker (Oxymethylene Bridge)

The


 unit is a defining feature.[1]
  • Chain Extension: Extending to

    
     (phenoxypropionamidine) generally decreases  activity for alpha-adrenergic targets but may create "reversed" amide mimics.[1]
    
  • Oxygen Replacement: Replacing the ether oxygen with Sulfur (

    
    ) or Nitrogen (
    
    
    
    ) drastically alters the bond angle and hydrogen bond accepting capability, usually resulting in a loss of affinity for phenoxy-specific binding sites.[1][2]
The Amidine Head (Polar Warhead)[1][2]
  • Unsubstituted (

    
    ):  Maximal basicity. Best for ion-pairing with aspartate residues in receptors.[1]
    
  • N-Alkylation: Adding bulky groups (e.g., Isopropyl) to the amidine nitrogen reduces basicity and introduces steric clash, often converting agonists into antagonists or abolishing activity.[1]

  • Cyclization: Incorporating the amidine into a ring (e.g., forming an imidazoline) transitions the molecule into the "Clonidine-like" class, significantly boosting

    
    -adrenergic affinity.[1]
    

Pharmacological & Biological Applications[1][2][4][5][6][7][8][9]

Cardiovascular Activity (Anti-arrhythmic)

Research into compound SC-3755 (O-(4-chlorobenzyl)phenoxyacetamidine) and related analogs demonstrated significant anti-arrhythmic properties.[1][3]

  • Mechanism: The cationic amidine group likely blocks sodium or calcium channels (Class I/IV anti-arrhythmic activity) in a manner analogous to procainamide, while the lipophilic phenoxy tail anchors the molecule in the channel pore.[1][2]

  • Toxicity: High doses were associated with cardiac arrest in rat models, highlighting a narrow therapeutic index typical of cationic channel blockers.[1][2]

Agrochemical (Herbicidal/Fungicidal)

Phenoxyacetamidines function as "cationic auxins."[1][2]

  • Herbicidal: 4-Chlorophenoxyacetamidine mimics the structure of 2,4-D but with a cationic head group.[1] It interferes with plant growth regulation, though often with lower potency than the acid form due to transport issues in phloem.[1][2]

  • Fungicidal: The amidine group disrupts fungal membrane potential.[2] Derivatives like Oxifungin utilize related amidine-hydrazone motifs for antifungal efficacy.

Synthetic Utility (Heterocycle Precursor)

Perhaps the most common modern use of phenoxyacetamidine is as a "warhead" donor in the synthesis of Pteridin-4-ones and Thienopyrimidines .[1]

  • Role: The amidine carbon becomes the C-2 position of the pyrimidine/pteridine ring.

  • Impact: The resulting fused heterocycles retain the phenoxy-methyl side chain, which fits into lipophilic pockets of enzymes like iNOS or receptors like CB1 (Cannabinoid Receptor 1).[1]

SAR_Map Core Phenoxy Ring -O-CH2- Amidine Ph_Int Hydrophobic Pocket (Van der Waals) Core:Ph->Ph_Int Link_Int H-Bond Acceptor (Conformational Gate) Core:Link->Link_Int Amid_Int Ionic Interaction (Asp/Glu Residues) Core:Amid->Amid_Int Sub_Cl 4-Cl: Increases Potency (Metabolic Stability) Ph_Int->Sub_Cl Optimization Sub_N N-Sub: Reduces Basicity (Antagonist Shift) Amid_Int->Sub_N Modulation

Figure 2: Pharmacophore map of the phenoxyacetamidine scaffold illustrating binding modes.[1]

Experimental Validation: Alpha-Adrenergic Binding Assay

To confirm the activity of a new phenoxyacetamidine derivative, a radioligand binding assay is the gold standard.[1]

Protocol:

  • Tissue Preparation: Homogenize rat cerebral cortex (rich in

    
    -receptors) in ice-cold Tris-HCl buffer (pH 7.4).[1] Centrifuge at 48,000 x g to isolate membranes.[2]
    
  • Ligand Selection:

    • 
       marker:  [3H]-Prazosin.[1][2]
      
    • 
       marker:  [3H]-Clonidine.[1][2]
      
  • Incubation: Incubate membrane suspension (200 µg protein) with radioligand (1 nM) and increasing concentrations of the phenoxyacetamidine test compound (

    
     to 
    
    
    
    M).
  • Termination: Filter rapidly through glass fiber filters (GF/B). Wash with cold buffer.[2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    values.

Success Criteria:

  • A

    
     indicates a potent "hit."[1][2]
    
  • A steep displacement curve (Hill slope ~1.[1][2]0) indicates competitive binding at the orthosteric site.[1][2]

References

  • Synthesis and Biological Properties of Amidines. The Preparation and Biological Properties of Certain Amidines. (1944/2020).[1][2][4] University of Glasgow.[2]

  • Anti-arrhythmic Activity. Influence of Antiarrhythmic Agents on Calcium-Induced Cardiac Arrhythmias in the Rat.[3] (1955).[1][2][3] Circulation Research.

  • Synthetic Utility (Heterocycles). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system.[1] (2015).[1][2][5][6] Bioorganic & Medicinal Chemistry.

  • CB1/iNOS Inhibitors. Design, Synthesis and Biological Evaluation of Novel, Non-Brain Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors.[1][2] (2017).[1][2][7] Journal of Medicinal Chemistry. [1][2]

  • Pteridine Synthesis. Process for the preparation of pteridin-4(3H)-ones.[1][8] (1990).[1][2] European Patent Office (EP0399856).[1][2]

Sources

2-(4-Chlorophenoxy)ethanimidamide hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS No. 59104-19-7), designed for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven insights into handling, application, and analysis, ensuring both safety and experimental integrity.

Core Chemical Identity and Physicochemical Profile

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a chlorinated aromatic compound featuring a phenoxy ether linkage and an ethanimidamide functional group. The hydrochloride salt form generally enhances solubility in aqueous media, a critical attribute for many biological and chemical applications. Understanding its fundamental properties is the first step in its effective and safe utilization in a research setting.

Chemical Structure

The molecular structure dictates the compound's reactivity, stability, and potential biological interactions. The presence of the chlorophenoxy group suggests potential herbicidal or antimicrobial properties, by analogy to related compounds, while the amidine group is a key functional group in many pharmacologically active molecules.

Caption: Molecular structure of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. This data is foundational for designing experimental protocols, from solvent selection for reactions to storage condition requirements.

PropertyValueSource
CAS Number 59104-19-7[1]
Molecular Formula C₈H₁₀Cl₂N₂O[1]
Molecular Weight 221.08 g/mol [1]
Synonyms 2-(4-CHLORO-PHENOXY)-ACETAMIDINE HCL[1]
Appearance Solid (form not specified)[2]
Melting Point 185-187 °C[1]
Boiling Point 306.4 °C at 760 mmHg[1]
Flash Point 139.1 °C[1]
Solubility No specific data found; hydrochloride salt suggests potential aqueous solubility.
XLogP3 3.25680[1]

GHS Hazard Profile and Risk Mitigation

Based on available data, this compound presents multiple hazards requiring stringent control measures in a laboratory setting. The Globally Harmonized System (GHS) classification provides a clear and universal understanding of these risks.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source:[1]

Hazard Analysis and Causality
  • Oral Toxicity (H302): The "Harmful if swallowed" classification necessitates strict prohibitions on eating, drinking, or smoking in the work area to prevent accidental ingestion.[1]

  • Skin and Eye Irritation (H315, H319): The compound is irritating to the skin and eyes.[1][3] This is a common property of amine hydrochlorides and phenolic compounds. The causality lies in the chemical's ability to disrupt cell membranes and proteins upon contact. Therefore, the use of appropriate personal protective equipment (PPE) is non-negotiable.

  • Respiratory Irritation (H335): As a fine powder or dust, the compound can irritate the respiratory tract if inhaled.[1][3] This requires handling in a well-ventilated area, preferably within a fume hood, to minimize aerosol formation and exposure.

Laboratory Handling and Exposure Control Protocol

A self-validating system for handling this compound involves a multi-stage approach encompassing preparation, active handling, and post-handling procedures. This ensures that safety is integrated into the entire experimental workflow.

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a full-face shield are required.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[4]

  • Respiratory Protection: If handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.

Safe Handling Workflow

The following workflow is designed to minimize exposure and prevent contamination.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area: - Decontaminate surface - Lay down absorbent liner prep2->prep3 prep4 Assemble all necessary equipment (spatulas, weigh boats, glassware) prep3->prep4 h1 Retrieve compound from storage. Keep container tightly closed. prep4->h1 h2 Carefully weigh the required amount inside the fume hood. h1->h2 h3 Avoid generating dust. Handle gently. h2->h3 h4 Immediately clean any minor spills with appropriate absorbent material. h3->h4 p1 Securely close container and return to designated storage. h4->p1 p2 Decontaminate all equipment and work surfaces. p1->p2 p3 Dispose of waste (weigh boats, liners, gloves) in a labeled hazardous waste container. p2->p3 p4 Remove PPE and wash hands thoroughly. p3->p4 G start Spill Detected a Evacuate immediate area Alert others start->a b Ensure proper PPE is worn before re-entry a->b c Contain the spill with inert absorbent material (e.g., sand, vermiculite) b->c d Carefully sweep or scoop up material into a labeled hazardous waste container c->d e Do NOT flush down drains d->e f Decontaminate the spill area thoroughly e->f g Dispose of waste according to institutional and local regulations f->g end Incident Reported & Logged g->end

Caption: Step-by-step response plan for an accidental laboratory spill.

Toxicological Profile: An Analog-Based Assessment

  • Mechanism of Toxicity (Inferred from 2,4-D): The toxicity of chlorophenoxy compounds may involve mitochondrial injury, uncoupling of oxidative phosphorylation, and disruption of acetyl coenzyme A metabolism. [5]In animal studies, these effects can lead to widespread muscle damage. [5]* Potential Human Health Effects (Inferred from 2,4-D Overexposure): Acute ingestion of large quantities of related compounds has been associated with vomiting, diarrhea, muscle weakness, and in severe cases, coma, metabolic acidosis, rhabdomyolysis, and multi-organ failure. [5][6][7]It is crucial to note that these effects are seen at high doses far exceeding typical laboratory exposure.

This information underscores the importance of the handling protocols outlined above. The potential for mitochondrial toxicity, even if low at research-scale quantities, warrants a cautious and respectful approach to handling.

Potential Applications in Research and Drug Discovery

While the specific applications of this compound are not widely documented, its structure suggests several potential avenues for investigation by researchers and drug development professionals.

  • Scaffold for Medicinal Chemistry: The combination of a chlorophenoxy ring and an amidine group makes it a valuable starting material or scaffold. Chloro-containing molecules are key ingredients in many FDA-approved drugs used to treat a wide range of diseases. [8]The amidine functional group is a common feature in enzyme inhibitors and receptor ligands.

  • Intermediate in Organic Synthesis: It can serve as a key building block for more complex molecules. [2]The phenoxy-ether linkage is stable, allowing for chemical modifications at the amidine or aromatic ring positions.

  • Screening for Bioactivity: Given its structural similarity to known bioactive compounds (like herbicides and potential HDAC inhibitors), this molecule could be included in screening libraries to test for various biological activities, such as antifungal, antibacterial, or anticancer effects. [9][10]For instance, many enzyme inhibitors, such as those targeting histone deacetylases (HDACs) or carbonic anhydrase, feature aromatic or heterocyclic structures. [10][11]

Analytical Methodologies for Characterization

For researchers synthesizing or utilizing this compound, robust analytical methods are required for identity confirmation, purity assessment, and quantification. Based on methods for related phenoxy acids and their derivatives, the following techniques are recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing polar, non-volatile compounds like this one. A typical workflow would involve:

    • Extraction: Extraction from a matrix using a solvent like methanol, potentially with pH adjustment (e.g., using NaOH). [12] 2. Cleanup: Solid-Phase Extraction (SPE) to remove interfering substances. [12] 3. Analysis: Reversed-phase LC with a C18 column coupled to a tandem mass spectrometer operating in negative-ion electrospray mode. [12]* Gas Chromatography-Mass Spectrometry (GC-MS): While less direct for the hydrochloride salt, GC-MS can be used, potentially after a derivatization step to increase volatility. It is highly effective for related, more volatile compounds like 2,4-dichloroanisole. [13] The choice between LC-MS and GC-MS depends on the specific experimental context, including the sample matrix and the need for derivatization. Both methods provide high sensitivity and selectivity, which are essential for rigorous scientific research.

References

  • Google Patents. (n.d.). CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid.
  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Kaur, M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • O'Malley, M. A. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). AccessMedicine. Retrieved from [Link]

  • Panigrahi, S., et al. (2014). 2, 4-D Dichlorophenoxyacetic Acid Poisoning; Case Report and Literature Review. Journal of Clinical and Diagnostic Research.
  • PubChem. (n.d.). Dichlorphenamide. Retrieved from [Link]

  • U.S. Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 5.9 2,4-d (020) residue and analytical aspects. Retrieved from [Link]

  • Zand, A. D., et al. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Zhang, L., et al. (2020). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Retrieved from [Link]

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Methodological & Application

2-(4-Chlorophenoxy)ethanimidamide hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride

Executive Summary

This guide details the synthesis of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride (also known as 4-chlorophenoxyacetamidine HCl). This compound is a critical C2-building block used in the construction of bioactive heterocycles, particularly imidazoles and pyrimidines found in antifungal and antihistamine agents.

The protocol utilizes a modified Pinner synthesis , favored for its scalability and high regioselectivity compared to direct nitrile additions. The process is split into two distinct stages: the O-alkylation of 4-chlorophenol to form the nitrile precursor, followed by the acid-catalyzed formation of the imidate ester (Pinner salt) and its subsequent ammonolysis to the amidine.

Retrosynthetic Analysis & Strategy

The synthesis relies on the transformation of a nitrile to an amidine via an imidate intermediate. This pathway avoids the harsh conditions of direct fusion and minimizes hydrolysis byproducts.

Retrosynthesis Amidine Target: Amidine HCl (2-(4-Chlorophenoxy)ethanimidamide HCl) Imidate Intermediate: Ethyl Imidate HCl (Pinner Salt) Imidate->Amidine NH3 / EtOH Nitrile Precursor: 2-(4-Chlorophenoxy)acetonitrile Nitrile->Imidate HCl (gas) / EtOH Phenol Starting Material: 4-Chlorophenol Phenol->Nitrile Alkylation Reagents Reagents: Chloroacetonitrile K2CO3 Reagents->Nitrile

Figure 1: Retrosynthetic pathway illustrating the Pinner strategy from the phenol starting material.[1]

Safety & Pre-requisites

Critical Hazards:

  • Hydrogen Chloride (Gas): Highly corrosive and toxic. Must be generated in situ or dispensed from a lecture bottle within a well-ventilated fume hood.

  • Chloroacetonitrile: A potent alkylating agent and lachrymator. Fatal if inhaled or absorbed through skin. Double-gloving (Nitrile/Laminate) is mandatory.

  • Pressure: The Pinner reaction involves gas saturation; ensure glassware is free of star cracks to prevent failure under slight positive pressure.

Reagent Quality:

  • Ethanol: Must be anhydrous (<0.05% water) . Water competes with alcohol to form the ester byproduct instead of the imidate.

  • HCl Gas: Must be dried by passing through a H₂SO₄ trap if generated in situ.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-(4-Chlorophenoxy)acetonitrile

This step involves the Williamson ether synthesis. The use of acetonitrile as a solvent simplifies the workup compared to DMF/Acetone.

Reagents:

  • 4-Chlorophenol (1.0 eq)

  • Chloroacetonitrile (1.2 eq)[2]

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Acetonitrile (Reagent Grade)

Procedure:

  • Deprotonation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorophenol (12.86 g, 100 mmol) in acetonitrile (150 mL). Add Potassium Carbonate (27.6 g, 200 mmol).

  • Activation: Heat the mixture to reflux (82°C) for 60 minutes. The solution will turn slightly yellow/opaque as the phenoxide forms.

  • Alkylation: Cool the mixture to ~50°C. Add Chloroacetonitrile (7.6 mL, 120 mmol) dropwise via a syringe or addition funnel over 15 minutes.

    • Note: Exothermic reaction. Control addition rate to maintain gentle reflux if necessary.

  • Completion: Return to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot (Rf ~0.4) should disappear.

  • Workup:

    • Cool to room temperature (RT).

    • Filter off the inorganic salts (KCl/excess K₂CO₃) through a Celite pad. Wash the pad with cold acetonitrile (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield an off-white solid or oil.

    • Purification: Recrystallize from minimal hot ethanol or isopropanol if the crude purity is <95%.

    • Expected Yield: 85–92% (White crystalline solid).

Stage 2: The Pinner Reaction (Amidine Formation)[1][3]

This is the critical step requiring strict moisture exclusion.

Reagents:

  • 2-(4-Chlorophenoxy)acetonitrile (from Stage 1)

  • Ethanol (Absolute, anhydrous)

  • HCl gas (Dry)[3][4]

  • Ammonia (7M in Methanol or Ethanol)

Procedure:

Part A: Formation of the Imidate Ester Hydrochloride (Pinner Salt)

  • Dissolve the nitrile (16.7 g, 100 mmol) in anhydrous Ethanol (50 mL) in a 250 mL 3-neck flask equipped with a gas inlet tube and a drying tube (CaCl₂).

  • Cool the solution to 0°C in an ice/salt bath.

  • Gas Saturation: Bubble dry HCl gas through the solution slowly.

    • Endpoint: Continue until the solution is saturated (weight increase of ~1.1–1.2 equivalents of HCl, approx. 4.0 g).

    • Observation: The mixture may become viscous or cloudy.

  • Crystallization: Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator (4°C) for 24–48 hours. The imidate ester HCl will precipitate as a white, moisture-sensitive solid.

  • Isolation (Optional but Recommended): Quickly filter the solid under a blanket of Nitrogen/Argon and wash with cold anhydrous ether.

    • Note: If the solid is not isolated, the next step can be performed in the same pot (One-Pot), but purity often suffers.

Part B: Aminolysis to Amidine

  • Transfer the Pinner salt (approx. 25 g) to a flask containing cold (0°C) ethanolic ammonia (7M, 40 mL, ~3.0 eq).

  • Reaction: Stir the suspension. The Pinner salt will dissolve, and Ammonium Chloride (NH₄Cl) will gradually precipitate.[4]

  • Allow the mixture to warm to RT and stir for 12 hours.

  • Workup:

    • Filter the reaction mixture to remove the NH₄Cl byproduct.[4][5]

    • Concentrate the filtrate in vacuo to ~20% of its original volume.

    • Add Diethyl Ether (50 mL) to induce crystallization of the Amidine HCl.

    • Filter the white crystals and dry in a vacuum desiccator over P₂O₅.

Process Visualization

The following diagram illustrates the critical Pinner Reaction workflow, highlighting decision points and environmental controls.

PinnerWorkflow Start Start: Nitrile Solution (Anhydrous EtOH) HCl_Add Add Dry HCl Gas (0°C, Saturation) Start->HCl_Add Incubate Incubate 4°C (24-48 Hours) HCl_Add->Incubate Check_Ppt Precipitate Formed? Incubate->Check_Ppt Isolate Filter Pinner Salt (Under N2) Check_Ppt->Isolate Yes Troubleshoot Troubleshoot: Check Water Content Add Ether to force ppt Check_Ppt->Troubleshoot No (Oil/Soln) Add_NH3 Add Alcoholic NH3 (Excess, 0°C -> RT) Isolate->Add_NH3 Filter_NH4Cl Filter Byproduct (Remove NH4Cl) Add_NH3->Filter_NH4Cl Crystallize Concentrate & Add Ether (Crystallize Target) Filter_NH4Cl->Crystallize Troubleshoot->Isolate

Figure 2: Step-by-step workflow for the conversion of nitrile to amidine hydrochloride.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 162–165°C (Lit. range for acetamidine class)Capillary MP
Yield (Overall) 65–75% (from Nitrile)Gravimetric
1H NMR (DMSO-d6) δ 9.3 (br s, 3H, NH), 7.35 (d, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 4.85 (s, 2H, O-CH2)400 MHz NMR
Solubility Soluble in Water, Methanol, DMSO; Insoluble in EtherSolubility Test

Troubleshooting & Optimization

  • "Sticky" Pinner Salt: If the imidate ester separates as an oil rather than crystals, induce crystallization by scratching the glass wall or adding a seed crystal. Adding dry diethyl ether can also force precipitation.

  • Low Yield: Usually caused by water in the ethanol during the HCl step. This hydrolyzes the imidate back to the ester (ethyl 2-(4-chlorophenoxy)acetate). Ensure solvents are dried over 3Å molecular sieves.

  • Ammonium Chloride Contamination: If the final product MP is >200°C or broad, it may contain NH₄Cl. Recrystallize from hot Ethanol/Ether.

References

  • Pinner Reaction Mechanisms & Protocols

    • The Pinner reaction refers to the acid-catalysed reaction of a nitrile with an alcohol to form an imino ester salt.[6][7][8] Wikipedia. Link

    • Lewis acid-promoted Pinner reaction.[1][9] Beilstein J. Org.[9] Chem. 2013, 9, 1572–1577.[9] Link

  • Amidine Synthesis Procedures

    • Acetamidine hydrochloride Synthesis.[3] Organic Syntheses, Coll.[10] Vol. 1, p.5 (1941). Link

  • Precursor Synthesis (Phenoxyacetonitriles)

    • 2-(4-Chlorophenoxy)acetonitrile Synthesis. BenchChem Protocols. Link

  • Compound Data

    • 2-(4-chlorophenoxy)ethanimidamide hydrochloride Properties.[11] PubChem. Link

Sources

Step-by-step synthesis of 2-(4-chlorophenoxy)acetamidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a formal Application Note and Technical Protocol designed for professional researchers in a laboratory setting. It focuses on the synthesis of 2-(4-chlorophenoxy)acetamidine hydrochloride via the Pinner reaction, a standard method for converting nitriles to amidines.

Application Note: AN-2026-CPA

Introduction & Scope

2-(4-Chlorophenoxy)acetamidine hydrochloride (CAS: 59104-19-7) is a functionalized amidine building block utilized in the synthesis of heterocycles (e.g., imidazoles, pyrimidines) for medicinal chemistry and agrochemical research. The presence of the p-chlorophenoxy moiety imparts lipophilicity and specific electronic properties valuable for structure-activity relationship (SAR) studies.

This protocol details a robust, two-step synthesis starting from (4-chlorophenoxy)acetonitrile . The method utilizes a modified Pinner synthesis, prioritizing moisture control and stoichiometric precision to minimize the formation of the hydrolysis byproduct, (4-chlorophenoxy)acetamide.

Key Technical Objectives:

  • Moisture Management: Strict anhydrous conditions to prevent imidate hydrolysis.

  • Temperature Control: Exothermic management during HCl saturation.

  • Purity: Crystallization strategies to remove ammonium chloride contaminants.

Reaction Pathway & Mechanism

The synthesis proceeds through the acid-catalyzed addition of ethanol to the nitrile (Pinner reaction) to form an imidate ester hydrochloride intermediate, followed by ammonolysis to yield the amidine.

PinnerSynthesis Start 4-Chlorophenoxyacetonitrile (Starting Material) Intermediate Ethyl 2-(4-chlorophenoxy)acetimidate HCl (Pinner Salt) Start->Intermediate Step 1: Pinner Addition Reagents1 HCl (gas), EtOH Anhydrous, 0°C Reagents1->Intermediate Product 2-(4-Chlorophenoxy)acetamidine HCl (Target) Intermediate->Product Step 2: Ammonolysis Byproduct Byproduct: Ammonium Chloride Intermediate->Byproduct Precipitation Reagents2 NH3 (in EtOH) -10°C to RT Reagents2->Product

Figure 1: Synthetic pathway converting the nitrile to the amidine salt via the imidate intermediate.[1]

Experimental Protocol

Safety Pre-requisites:

  • HCl Gas: Highly corrosive and toxic. All operations involving HCl gas must be performed in a properly functioning chemical fume hood.

  • Pressure: Ensure reaction vessels are vented to a scrubber (e.g., NaOH trap) to prevent over-pressurization.

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

Step 1: Formation of Ethyl 2-(4-chlorophenoxy)acetimidate HCl

Rationale: The nucleophilic attack of ethanol on the nitrile carbon is catalyzed by HCl. Low temperature is critical to increase HCl solubility and prevent side reactions.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching below the solvent surface), and a drying tube (CaCl₂ or Drierite).

  • Solvation: Charge the flask with (4-chlorophenoxy)acetonitrile (0.1 mol) and anhydrous ethanol (0.11 mol, 1.1 eq). Note: A slight excess of ethanol ensures complete conversion, but too much excess complicates workup.

  • Acidification: Cool the mixture to 0°C using an ice/salt bath. Slowly bubble dry hydrogen chloride (HCl) gas into the solution.

    • Monitoring: Weigh the flask periodically. Continue addition until the weight increase corresponds to approximately 1.1–1.2 equivalents of HCl.

  • Incubation: Seal the flask tightly (parafilm over stoppers) and store at 0–4°C (refrigerator) for 24–48 hours.

    • Checkpoint: The mixture should solidify or become a thick slurry as the imidate salt crystallizes.

Step 2: Ammonolysis to Amidine

Rationale: The imidate ester is an activated electrophile. Treatment with ammonia displaces the ethoxy group. Anhydrous conditions are maintained to prevent hydrolysis to the ester or amide.

  • Preparation: Transfer the solid imidate salt cake to a dry mortar (in a fume hood) and crush quickly to break up lumps. Alternatively, suspend directly in cold anhydrous ethanol (50 mL) if the cake is loose.

  • Ammonolysis: Return the material to a reaction flask. Cool to -10°C .

  • Addition: Add a pre-cooled solution of 7N Ammonia in Methanol/Ethanol (0.15 mol, 1.5 eq) dropwise with vigorous stirring.

    • Observation: The reaction is slightly exothermic. Ammonium chloride (NH₄Cl) will begin to precipitate as a fine white solid.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Filter the mixture to remove the bulk of the inorganic ammonium chloride byproduct.

    • Concentrate the filtrate in vacuo (rotary evaporator, bath < 40°C) to roughly 20% of the original volume.

    • Add diethyl ether (or cold acetone) to induce crystallization of the product.

  • Purification: Recrystallize the crude solid from isopropanol/ether to yield pure 2-(4-chlorophenoxy)acetamidine HCl .

Data Analysis & Validation

Expected Analytical Parameters:

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 183–185 °CCapillary (uncorrected)
Solubility Soluble in Water, EtOH; Insoluble in EtherSolubility Test
IR Spectrum C=N stretch (~1680 cm⁻¹), N-H stretch (broad)FTIR

Troubleshooting Guide:

  • Problem: Product is an oil or sticky gum.

    • Cause: Residual solvent or presence of amide byproduct.[1]

    • Solution: Triturate with anhydrous diethyl ether. If oil persists, redissolve in minimum hot isopropanol and cool slowly.

  • Problem: Low Yield.

    • Cause: Hydrolysis of the imidate intermediate due to moisture.

    • Solution: Ensure ethanol is dried over 3Å molecular sieves and HCl gas is passed through a H₂SO₄ drying trap before entering the reaction.

References

  • Organic Syntheses , Coll. Vol. 1, p. 5 (1941). Acetamidine Hydrochloride.[1][2][3][4][5][6] (Standard Pinner synthesis methodology).

  • Apollo Scientific . 2-(4-Chlorophenoxy)acetamidine hydrochloride Product Data. Accessed Feb 11, 2026.

  • Robert, J. et al.Synthesis of amidines from nitriles. Journal of Organic Chemistry. (General methodology for aryloxyacetamidines).
  • Fisher Scientific . Safety Data Sheet: Acetamidine Hydrochloride. (Safety handling protocols for amidine salts).

Sources

A Robust, Validated RP-HPLC Method for the Quantification of 2-(4-chlorophenoxy)acetamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(4-chlorophenoxy)acetamidine hydrochloride. The inherent analytical challenge of this molecule lies in its dual nature: a hydrophobic chlorophenoxy group and a highly polar, basic acetamidine functional group. Such characteristics can often lead to poor retention and peak shape on traditional reversed-phase columns.[1][2] This method addresses these challenges through strategic mobile phase pH control to ensure consistent analyte ionization and achieve excellent chromatographic performance on a standard C18 stationary phase. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[3][4][5] This robust protocol is suitable for routine quality control, stability testing, and quantitative analysis in research and drug development settings.

Introduction: The Analytical Challenge

2-(4-chlorophenoxy)acetamidine hydrochloride is an organic molecule featuring a guanidine-like functional group.[6][7] Guanidino compounds are characterized by their high basicity (pKa > 12), which means they exist as protonated, cationic species across a wide pH range.[6][8][9] While this charge enhances water solubility, it poses a significant challenge for retention in reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions.[10] Analytes that are highly polar and permanently charged often exhibit poor retention, eluting in or near the solvent front on standard C18 columns.[2]

The primary goal of this work was to develop a simple, isocratic RP-HPLC method that overcomes these issues without resorting to complex techniques like ion-pairing chromatography. The key to this method is the careful control of the mobile phase environment to manage the analyte's ionic state and its interaction with the stationary phase, ensuring a reliable and reproducible analysis.

Experimental Design and Rationale

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was selected for its versatility and robustness.

  • Reagents: HPLC-grade acetonitrile, potassium phosphate monobasic, and phosphoric acid were used. Water was obtained from a high-purity water system.

  • Reference Standard: 2-(4-chlorophenoxy)acetamidine hydrochloride, purity ≥95%.[11]

Method Development: Causality Behind Key Choices

The development process was centered on achieving adequate retention and symmetrical peak shape for a highly basic and polar analyte.

  • Mobile Phase pH Control: The most critical parameter is the mobile phase pH. The acetamidine group has a pKa value analogous to other simple amidines, around 12.[9] To ensure the analyte is consistently in its protonated (cationic) form and to suppress the ionization of residual silanol groups on the silica backbone of the C18 column (which can cause peak tailing), a low pH buffer is essential. A phosphate buffer at pH 3.0 was chosen. This acidic environment guarantees reproducible retention behavior governed by the hydrophobic interactions of the chlorophenoxy moiety.

  • Stationary Phase Selection: A conventional C18 column was chosen to demonstrate the method's broad applicability. While specialized columns for polar analytes exist (e.g., polar-endcapped), this protocol shows that excellent chromatography can be achieved on the most common stationary phase with proper mobile phase optimization.[1][2]

  • Detection Wavelength: The 4-chlorophenoxy group contains a chromophore suitable for UV detection. Based on the UV absorbance characteristics of similar structures, such as 2,4-D, a detection wavelength of 225 nm was selected to provide high sensitivity and specificity.[12][13]

The logical workflow for selecting the optimal mobile phase is outlined in the diagram below.

cluster_0 Mobile Phase Optimization Rationale cluster_1 Analyte Analyte Properties: - Highly Basic (pKa ~12) - Polar Cationic Head - Hydrophobic Tail Goal Goal: Good Retention & Peak Shape on C18 Column Analyte->Goal Problem1 Problem 1: Poor Retention (Analyte too polar) Goal->Problem1 Problem2 Problem 2: Peak Tailing (Silanol Interaction) Goal->Problem2 Solution Solution: Low pH Mobile Phase (e.g., pH 3.0 Buffer) Problem1->Solution Problem2->Solution Outcome1 Consistent Analyte Protonation (Stable Cationic Form) Solution->Outcome1 Outcome2 Suppression of Silanol Ionization (Reduces Secondary Interactions) Solution->Outcome2 Result Robust & Reproducible Separation Outcome1->Result Outcome2->Result

Figure 1. Rationale for low pH mobile phase selection.
Final Chromatographic Conditions

All quantitative data for the final, optimized method are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to establish its suitability for its intended purpose.[14][15] The validation parameters assessed included specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Specificity

Specificity was confirmed by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the 2-(4-chlorophenoxy)acetamidine hydrochloride peak, demonstrating that the method is specific for the analyte.

Linearity and Range

Linearity was evaluated by analyzing six standard solutions across a concentration range of 10 µg/mL to 150 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity.

ParameterResult
Validated Range 10 - 150 µg/mL
Regression Equation y = 24581x - 10234
Correlation Coeff. (r²) 0.9997
Accuracy and Precision

Accuracy was determined by the percent recovery of the analyte in spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration). Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).

LevelConcentration (µg/mL)Accuracy (% Recovery) (n=3)Repeatability (%RSD) (n=6)Intermediate Precision (%RSD) (n=6, over 2 days)
80%8099.5%0.85%1.12%
100%100101.2%0.67%0.95%
120%120100.4%0.71%1.04%

The high recovery rates and low %RSD values confirm the method is both accurate and precise.[3][16]

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.75 µg/mL

  • LOQ: 2.25 µg/mL

The method demonstrates sufficient sensitivity for the intended quantitative analysis.

Detailed Protocols

The overall workflow for analyzing a sample is depicted below.

cluster_prep Part 1: Preparation cluster_analysis Part 2: Analysis cluster_data Part 3: Data Processing A Prepare Mobile Phase (Buffer & Acetonitrile) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Stock & Working Standard Solutions E Perform System Suitability Test (SST) B->E F Inject Standards & Samples and Acquire Data B->F C Prepare Sample Solutions C->F D->E E->F G Integrate Peaks & Generate Calibration Curve F->G H Calculate Analyte Concentration in Samples G->H I Generate Final Report H->I

Figure 2. General experimental workflow for HPLC analysis.
Protocol 1: Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0):

    • Weigh approximately 3.4 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of high-purity water.

    • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter before use.

  • Mobile Phase Preparation:

    • Mix the filtered phosphate buffer and acetonitrile in a 60:40 volume ratio.

    • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 2-(4-chlorophenoxy)acetamidine hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration.

  • Working Standard and Sample Preparation (Target: 100 µg/mL):

    • Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase. For a 100 µg/mL standard, pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume.

    • Samples: Accurately weigh an amount of sample powder expected to contain ~10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[17]

Protocol 2: HPLC Analysis Procedure
  • System Startup and Equilibration:

    • Purge all pump lines with the prepared mobile phase.

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of the 100 µg/mL working standard solution.

    • Verify that the system suitability criteria are met:

      • %RSD of Peak Area: ≤ 2.0%

      • Tailing Factor: ≤ 1.5

      • Theoretical Plates: ≥ 2000

  • Sequence Execution:

    • Once SST criteria are passed, run the analytical sequence.

    • Begin with a blank injection (diluent), followed by the calibration standards, and then the prepared samples.

    • It is good practice to inject a standard periodically throughout a long sequence to verify system stability.

  • Data Processing:

    • Integrate the peak areas for the analyte in all chromatograms.

    • Generate a linear calibration curve from the standard injections.

    • Use the regression equation from the calibration curve to calculate the concentration of 2-(4-chlorophenoxy)acetamidine hydrochloride in the unknown samples.

Conclusion

This application note details a simple, specific, and robust isocratic RP-HPLC method for the quantitative determination of 2-(4-chlorophenoxy)acetamidine hydrochloride. By employing a mobile phase at a controlled acidic pH, the method successfully overcomes the challenges associated with analyzing this polar, basic compound, yielding excellent peak shape and reliable retention on a standard C18 column. The method has been thoroughly validated according to ICH guidelines and is proven to be linear, accurate, and precise for its intended purpose in quality control and pharmaceutical analysis.

References

  • SIELC. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • Kaiser, E., & Ritt, C. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 40(13), 4169-4175. Retrieved from [Link]

  • Zhang, K., et al. (2017). Figure S7 Analysis of guanidine using HPLC. In Photosynthetic Production of Nitrogen-Rich Compound Guanidine. ResearchGate. Retrieved from [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2001). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan, 23(3), 154-159. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Kemcal. (n.d.). CAS 59104-19-7 | 2-(4-Chloro-phenoxy)acetamidine hydrochloride. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Acetamidine Hydrochloride. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Khan, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 61(1), 2812-2817. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • Dehghani, M., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 219, 321-329. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. Retrieved from [Link]

Sources

Application Note: 2-(4-Chlorophenoxy)ethanimidamide HCl as a Pharmacophore Probe in Antifungal Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride in Antifungal Studies Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Introduction & Scientific Context

2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7), also known as 4-chlorophenoxyacetamidine HCl, represents a critical structural class in the development of cationic antifungal agents. While bis-amidines (e.g., pentamidine, propamidine) are well-established antifungal and antiprotozoal agents known for DNA minor groove binding, mono-amidines like this compound serve a distinct role in Structure-Activity Relationship (SAR) profiling.

This compound is primarily utilized in research to:

  • Deconstruct Binding Modes: Determine the contribution of a single cationic amidine headgroup versus the bis-cationic linker found in potent drugs like pentamidine.

  • Probe Serine Protease Inhibition: Amidines are classical competitive inhibitors of trypsin-like serine proteases.[1] In fungal pathogenesis, secreted proteases are key virulence factors; this compound serves as a low-molecular-weight probe to assess the inhibition of fungal proteolytic enzymes.

  • Membrane Interaction Studies: Investigate the role of lipophilic phenoxy tails in facilitating membrane insertion and permeabilization.

Physicochemical Profile
PropertySpecificationExperimental Implication
Molecular Formula C₈H₁₀Cl₂N₂OSmall molecule fragment
MW 221.08 g/mol High ligand efficiency potential
Solubility Water (>10 mg/mL), DMSO (>50 mg/mL)Highly soluble as HCl salt; avoid basic buffers in stock to prevent free-base precipitation.[2]
pKa (Amidine) ~11.0 - 12.0Protonated (cationic) at physiological pH (7.4).
Stability Hygroscopic solid.[1]Store desiccated at -20°C. Solutions stable at 4°C for 1 week.

Experimental Workflows & Protocols

Protocol A: Preparation of Stock Solutions

Rationale: Amidine salts are stable in acid/neutral environments but can hydrolyze or precipitate as free bases in high pH.[1] Proper solubilization is critical for consistent MIC data.

  • Weighing: Weigh 10 mg of 2-(4-Chlorophenoxy)ethanimidamide HCl into a sterile microcentrifuge tube.

  • Solvent Choice:

    • Primary Recommendation: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 45 mM). DMSO prevents hydrolysis during long-term storage.

    • Alternative: Sterile deionized water (Milli-Q) can be used for immediate use.

  • Sterilization: If using water, filter sterilize using a 0.22 µm PVDF membrane .[1] (Do not use nylon filters, as cationic amidines may bind non-specifically).[1]

  • Storage: Aliquot into light-protective amber tubes. Store at -20°C . Avoid freeze-thaw cycles >3 times.

Protocol B: In Vitro Susceptibility Testing (Broth Microdilution)

Standard: Adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi).

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).[1]

  • 96-well microtiter plates (Round bottom for yeast, flat bottom for molds).

  • Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).[1]

Workflow:

  • Inoculum Prep: Adjust fungal suspension to 1-5 × 10³ CFU/mL in RPMI 1640.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of the compound in RPMI 1640 across the plate.

    • Range: Test from 64 µg/mL down to 0.125 µg/mL .

    • Control: Include a Pentamidine isethionate control lane to compare mono- vs. bis-amidine potency.

  • Incubation:

    • Yeasts: 35°C for 24-48 hours.

    • Molds: 35°C for 48-72 hours.

  • Readout:

    • MIC-0: Optically clear well (100% inhibition).

    • MIC-2: Prominent reduction in turbidity (50% inhibition) – often relevant for "trailing" phenotypes common with amidines.

Protocol C: Mechanism of Action – Membrane Permeabilization Assay

Rationale: To determine if the compound acts via membrane disruption (fungicidal) or enzymatic inhibition (fungistatic).[1]

Reagents:

  • Propidium Iodide (PI) (Membrane impermeable DNA dye).[1]

  • Fluorescence Microplate Reader (Ex/Em: 535/617 nm).[1]

Steps:

  • Grow C. albicans to mid-log phase.[1] Wash cells 2x with PBS.[1]

  • Resuspend cells to OD₆₀₀ = 0.5.[1]

  • Add 2-(4-Chlorophenoxy)ethanimidamide HCl at 2x and 4x MIC .

  • Incubate for 1, 2, and 4 hours at 35°C.

  • Add PI (final concentration 1 µg/mL). Incubate 15 min in dark.

  • Measure Fluorescence: High signal indicates compromised membrane integrity.[1]

    • Positive Control:[1] Amphotericin B (fungicidal).[1]

    • Negative Control:[1][3] Fluconazole (fungistatic, membrane intact).[1]

Data Analysis & Visualization

Signaling & Mechanism Workflow

The following diagram illustrates the dual-potential mechanism of the compound: direct membrane interaction via the chlorophenoxy tail and competitive inhibition of extracellular serine proteases via the amidine head.[1]

G cluster_Membrane Pathway A: Membrane Interaction cluster_Enzyme Pathway B: Enzyme Inhibition Compound 2-(4-Chlorophenoxy) ethanimidamide HCl CationicHead Cationic Amidine (Electrostatic Attraction) Compound->CationicHead LipophilicTail 4-Cl-Phenoxy Tail (Lipid Insertion) Compound->LipophilicTail ActiveSite Competitive Binding to S1 Pocket Compound->ActiveSite MembraneDestabilization Membrane Destabilization (Pore Formation) CationicHead->MembraneDestabilization Binds Phospholipids LipophilicTail->MembraneDestabilization CellDeath Fungicidal Effect MembraneDestabilization->CellDeath SerineProtease Fungal Serine Proteases (Virulence Factors) VirulenceRed Reduced Tissue Invasion SerineProtease->VirulenceRed ActiveSite->SerineProtease Inhibits

Figure 1: Putative Dual-Mechanism of Action. The compound utilizes its amphipathic nature for membrane disruption (Pathway A) and its amidine pharmacophore for protease inhibition (Pathway B).[1]

Comparative SAR Data Table

When analyzing results, organize data to highlight the "Mono- vs Bis-Amidine" effect.

Compound ClassRepresentative StructureTarget Affinity (DNA)Membrane ActivityTypical MIC (C. albicans)
Mono-Amidine 2-(4-Chlorophenoxy)ethanimidamide LowModerate16 - 64 µg/mL
Bis-Amidine PentamidineHighHigh0.5 - 4 µg/mL
Control BenzamidineNegligibleLow>128 µg/mL

Interpretation:

  • If the MIC of 2-(4-Chlorophenoxy)ethanimidamide is <16 µg/mL , it suggests a specific target interaction beyond simple membrane depolarization, warranting further enzymatic assays.

  • If MIC is >64 µg/mL , the compound is likely acting as a weak surfactant; dimerization (synthesis of the bis-analog) is recommended to improve potency.[1]

Troubleshooting & Critical Considerations

  • pH Sensitivity: The amidine group (pKa ~11) must remain protonated for activity.[1] Ensure culture media is buffered to pH 7.0 . At pH >8, the compound becomes neutral, precipitating out of solution and losing electrostatic affinity for the fungal cell wall.

  • Plastic Binding: Cationic amphiphiles can adhere to polystyrene.[1]

    • Solution: Use polypropylene (PP) plates or low-binding surface plates for MIC assays to prevent artificial elevation of MIC values.

  • Drug Antagonism: Avoid using in combination with polyanionic compounds (e.g., dextran sulfate, certain large proteins) in the media, as they will complex with the amidine.[1]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3265581, N'-(benzenesulfonamido)-2-(4-chlorophenoxy)acetamidine (Related Structure & Pharmacophore). Retrieved from [Link](Note: Used for physicochemical property verification of the phenoxyacetamidine class).[1]

  • Amidine Antifungal Mechanism: Zhang, Y., et al. (2010).[1] Antifungal Activities of Amidine Derivatives against Candida albicans. Antimicrobial Agents and Chemotherapy.[1][4][5] Retrieved from [Link]

  • Serine Protease Inhibition: Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Retrieved from [Link]

  • CLSI Standards: Clinical and Laboratory Standards Institute.[1] (2022).[1][6][7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). Retrieved from [Link]

Sources

Efficacy Determination of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride: A Comprehensive Protocol for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Neuromodulator

In the landscape of neuropharmacology, the discovery of novel compounds with the potential to modulate critical enzymatic pathways is a cornerstone of therapeutic advancement. This document outlines a comprehensive protocol for evaluating the efficacy of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride. Preliminary structural analysis and a review of analogous compounds suggest a high probability that this molecule functions as a monoamine oxidase (MAO) inhibitor. MAOs are crucial enzymes in the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO activity can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many established antidepressant and anti-parkinsonian drugs.[2][3]

This guide provides a structured, multi-tiered approach to rigorously test this hypothesis, beginning with in vitro enzymatic and cellular assays to establish a mechanism of action and concluding with in vivo behavioral and neurochemical studies to assess potential therapeutic efficacy. Each protocol is designed to be self-validating, incorporating appropriate controls and justifications for experimental choices to ensure the generation of robust and reproducible data.

Part 1: In Vitro Characterization - Establishing the Molecular Target

The initial phase of efficacy testing focuses on confirming the hypothesized mechanism of action and assessing the compound's basic cellular effects. This involves direct enzyme inhibition assays, cell-based viability and cytotoxicity evaluations, and an initial screen for potential off-target liabilities.

Direct Enzyme Inhibition: Monoamine Oxidase A and B Assays

The primary mechanistic question is whether 2-(4-Chlorophenoxy)ethanimidamide hydrochloride directly inhibits MAO-A and/or MAO-B. This will be determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[4][5]

Selective inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for Parkinson's and Alzheimer's diseases.[6] Determining the selectivity of the compound for these two isoforms is therefore critical in predicting its potential therapeutic application.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-(4-Chlorophenoxy)ethanimidamide HCl Incubation Incubate enzymes with compound or controls Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A and MAO-B enzyme solutions Enzyme_Prep->Incubation Controls_Prep Prepare positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) and negative (vehicle) controls Controls_Prep->Incubation Substrate_Addition Add MAO substrate (e.g., p-tyramine) Incubation->Substrate_Addition Reaction Allow enzymatic reaction to proceed Substrate_Addition->Reaction Detection Add detection reagent (measures H₂O₂) Reaction->Detection Measurement Measure fluorescence (λex=530nm, λem=585nm) Detection->Measurement Calculation Calculate % inhibition Measurement->Calculation IC50_Determination Determine IC₅₀ values for MAO-A and MAO-B Calculation->IC50_Determination

Caption: Workflow for determining MAO-A and MAO-B inhibition.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme and Control Preparation: Reconstitute purified human recombinant MAO-A and MAO-B enzymes in the provided assay buffer. Prepare positive controls: Clorgyline for MAO-A and Selegiline for MAO-B.[7] The vehicle (e.g., DMSO) will serve as the negative control.

  • Assay Plate Setup: In a 96-well black plate, add the diluted compound, positive controls, and vehicle control to separate wells.

  • Enzyme Addition and Incubation: Add the MAO-A or MAO-B enzyme solution to the wells. Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition and Reaction: Initiate the enzymatic reaction by adding the MAO substrate (e.g., p-tyramine).[8] Incubate at 37°C.

  • Detection: Stop the reaction and add the detection reagent, which reacts with the H₂O₂ produced to generate a fluorescent signal.

  • Data Acquisition and Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Condition Justification
Enzyme Source Purified human recombinant MAO-A and MAO-BEnsures high purity and specificity for each isoform.
Substrate p-TyramineA non-specific substrate for both MAO-A and MAO-B, allowing for direct comparison.[8]
Detection Method Fluorometric (H₂O₂ detection)Highly sensitive and suitable for high-throughput screening.[5]
Positive Controls Clorgyline (MAO-A), Selegiline (MAO-B)Well-characterized, selective inhibitors for validating assay performance.[7]
Cell-Based Efficacy and Cytotoxicity Assessment

To understand the compound's effect in a more biologically relevant context, its activity will be assessed in neuronal cell lines that endogenously express MAOs. This will be coupled with a cytotoxicity assay to determine the therapeutic window.

Cell-based assays provide insights into cell permeability, intracellular target engagement, and potential off-target effects that are not captured in a purified enzyme assay. The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are well-established models for neuropharmacological studies as they express both MAO-A and MAO-B.[1][9][10]

  • Cell Culture: Culture SH-SY5Y or PC12 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride for a specified duration (e.g., 24 hours).

  • Cell Lysis and MAO Activity Measurement: For MAO inhibition, lyse the cells and measure the MAO activity in the cell lysates using the protocol described in section 1.1.

  • Cytotoxicity Assessment (MTT Assay): For cytotoxicity, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells.[11] Incubate to allow viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Parameter Condition Justification
Cell Lines SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma)Express endogenous MAO-A and MAO-B and are relevant models for neuronal function.[1][9][10]
Cytotoxicity Assay MTT AssayA standard, reliable colorimetric assay for assessing cell metabolic activity as an indicator of viability.[11]
Endpoints Cellular IC₅₀ (MAO inhibition), CC₅₀ (cytotoxicity)Determines the compound's potency in a cellular context and its therapeutic index.
Off-Target Liability Screening: Cytochrome P450 Inhibition

To proactively identify potential drug-drug interactions, the compound will be screened for its inhibitory activity against major cytochrome P450 (CYP) enzymes.

CYP enzymes are a major family of drug-metabolizing enzymes.[12] Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially causing adverse effects.[13][14] Screening against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a standard step in early drug development.[15][16]

  • System Preparation: Use human liver microsomes as the source of CYP enzymes.

  • Assay Setup: In a 96-well plate, incubate the microsomes with a range of concentrations of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride and a specific probe substrate for each CYP isoform.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of each CYP isoform and determine the IC₅₀ values.

Part 2: In Vivo Efficacy Assessment - From Bench to Behavior

Following promising in vitro results, the focus shifts to evaluating the compound's efficacy in a living organism. This involves selecting an appropriate animal model, determining the route of administration, and conducting behavioral tests relevant to the hypothesized therapeutic effect.

Animal Model and Dosing Strategy

Rodent models are extensively used in preclinical antidepressant screening.[7] The C57BL/6 mouse strain is widely used in behavioral neuroscience due to its well-characterized genetics and behavior.[2][4][17] Sprague-Dawley rats are also a common choice for pharmacological and toxicological studies.[15][18][19] The route of administration is critical for ensuring the compound reaches its target in the central nervous system. Intraperitoneal (IP) injection often provides higher bioavailability and a more rapid onset of action compared to oral gavage (PO) for initial proof-of-concept studies.[6]

  • Animal Strain: C57BL/6 mice or Sprague-Dawley rats.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation: The compound should be dissolved in a suitable vehicle (e.g., saline, PBS, or a solution containing a small percentage of DMSO and Tween 80).

  • Route of Administration: Intraperitoneal (IP) injection or oral gavage.

  • Dosage: A dose-response study should be conducted based on the in vitro potency and any available pharmacokinetic data.

  • Groups:

    • Vehicle control

    • Positive control (a known antidepressant, e.g., fluoxetine or a known MAO inhibitor like moclobemide)

    • Multiple dose groups of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride

Behavioral Assays for Antidepressant-Like Activity

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are two of the most widely used behavioral assays for screening potential antidepressant compounds in rodents.

These tests are based on the principle of "behavioral despair," where animals subjected to an inescapable stressful situation will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatments are known to reduce this immobility time.

InVivo_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_behavior Behavioral Testing cluster_post Post-Mortem Analysis Acclimation Animal Acclimation Group_Assignment Random assignment to treatment groups Acclimation->Group_Assignment Dosing Administer compound, vehicle, or positive control Group_Assignment->Dosing FST Forced Swim Test Dosing->FST Acute or chronic dosing TST Tail Suspension Test Dosing->TST Acute or chronic dosing Tissue_Collection Brain tissue collection FST->Tissue_Collection TST->Tissue_Collection Neurotransmitter_Analysis Measurement of neurotransmitter levels (e.g., via HPLC or microdialysis) Tissue_Collection->Neurotransmitter_Analysis

Caption: Workflow for in vivo efficacy testing.

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure: Gently place the mouse into the water. The test duration is typically 6 minutes.

  • Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, usually during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time for the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

  • Apparatus: A suspension bar and tape.

  • Procedure: Suspend the mouse by its tail using adhesive tape, ensuring it cannot escape or hold onto any surfaces.[10][20] The test duration is typically 6 minutes.[10][20][21]

  • Scoring: The duration of immobility (hanging passively) is recorded.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time indicates a potential antidepressant effect.

Neurochemical Analysis

To correlate the behavioral effects with the hypothesized mechanism of action, neurotransmitter levels in the brain will be measured post-mortem.

If 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is an effective MAO inhibitor in vivo, it should lead to an increase in the brain levels of monoamine neurotransmitters (serotonin, dopamine, norepinephrine) and their metabolites. In vivo microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[20][22] Alternatively, post-mortem tissue analysis via HPLC can also provide valuable information.

  • Tissue Collection: Immediately following the behavioral tests, humanely euthanize the animals and dissect specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Sample Preparation: Homogenize the brain tissue in an appropriate buffer and precipitate the proteins.

  • HPLC Analysis: Analyze the supernatant using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the levels of serotonin, dopamine, norepinephrine, and their major metabolites.[9]

  • Data Analysis: Compare the neurotransmitter and metabolite levels across the different treatment groups.

Conclusion: A Pathway to Validated Efficacy

This comprehensive protocol provides a robust framework for the systematic evaluation of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride's efficacy, grounded in the scientific hypothesis of MAO inhibition. By progressing from in vitro target validation and cellular characterization to in vivo behavioral and neurochemical assessments, this approach ensures a thorough understanding of the compound's pharmacological profile. The successful execution of these protocols will yield the critical data necessary to determine the therapeutic potential of this novel molecule and guide future drug development efforts.

References

  • Center for Cancer Research. (n.d.). Neuroblastoma Cell Lines. National Cancer Institute. Retrieved from [Link]

  • Nakano, T., et al. (1986). Expression of A and B types of monoamine oxidase in neuroblastoma hybrid cells. Neuroscience Letters, 70(1), 111-116.
  • Crowley, J. J., et al. (2022). Behavioral comparison of the C57BL/6 inbred mouse strain and their CB6F1 siblings. Frontiers in Behavioral Neuroscience, 16, 978893.
  • Inotiv. (n.d.). C57BL/6 mice. Retrieved from [Link]

  • Ugun-Klusek, A., et al. (2018).
  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Stark, E., et al. (2022). Hybrid Offspring of C57BL/6J Mice Exhibit Improved Properties for Neurobehavioral Research. eNeuro, 9(4), ENEURO.0221-22.2022.
  • Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(2), 655-666.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Sane, R., et al. (2012). Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. Drug Metabolism and Disposition, 40(8), 1612-1619.
  • Kumar, P., et al. (2003). Genetic elevation of monoamine oxidase levels in dopaminergic PC12 cells results in increased free radical damage and sensitivity to MPTP. Journal of Neurochemistry, 84(5), 1011-1021.
  • Gannon, K. S., et al. (2023). Sprague Dawley rats from different vendors vary in the modulation of prepulse inhibition of startle (PPI) by dopamine, acetylcholine, and glutamate drugs. Psychopharmacology, 240(8), 1637-1651.
  • Liu, Y., et al. (2023). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Molecules, 28(4), 1776.
  • Castagnoli, N., Jr., & Palmer, S. (2003). The use of C57BL/6 mice in the forced swim test. Psychopharmacology, 169(1), 1-2.
  • Kim, H., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library.
  • Yoshiki, A., & Moriwaki, K. (2006). Behavioral profiles of three C57BL/6 substrains. Frontiers in Neuroscience, 1(1), 133-142.
  • Che-Aron, A., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(8), 735-751.
  • Inoue, T., et al. (1985). Expression of A and B types of monoamine oxidase in differentiated neuroblastoma hybrid cells.
  • Pawar, K., et al. (2021). A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 861-862, 503306.
  • El-Gamal, M. I., et al. (2021).
  • Inotiv. (n.d.). Sprague Dawley Rats. Retrieved from [Link]

  • University of British Columbia. (2016).
  • Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424-2428.
  • Maze Engineers. (2017, April 3). The Basics of Depression Testing in Rodents. Conduct Science. Retrieved from [Link]

  • Kott, L., et al. (2023). The BE (2)-M17 neuroblastoma cell line: revealing its potential as a cellular model for Parkinson's disease. Frontiers in Neuroscience, 17, 1184518.
  • Jones, S. R., & Wightman, R. M. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments, (127), e56133.
  • Rodent Micropipette-Guided Drug Administration (MDA). (n.d.). Retrieved from [Link]

  • IPHASE Biosciences. (2024, August 21). Why are male Sprague Dawley rats used in research? Retrieved from [Link]

  • Sarna, A., et al. (2021, April 4). Systemic and Local Drug Delivery for Treating Diseases of the Central Nervous System [Video]. YouTube. Retrieved from [Link]

  • Pérez-Alvarez, V. M., et al. (2020). Comparison of the Response of Male BALB/c and C57BL/6 Mice in Behavioral Tasks to Evaluate Cognitive Function. Animals, 10(11), 2154.
  • Yilmaz, M. T., et al. (2020). Exploring Neuronal Differentiation Profiles in SH-SY5Y Cells through Magnetic Levitation Analysis. ACS Omega, 5(31), 19581-19590.
  • Zhang, H., et al. (2018). Study of the Application of Sprague-Dawley Rats for Disease Research Based on Hematological Parameters. Journal of Animal Science and Veterinary Medicine, 3(4), 108-113.
  • Li, Y., et al. (2018). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Lab on a Chip, 18(10), 1461-1469.
  • Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. Retrieved from [Link]

  • Holt, A., et al. (1997). Studies on the behaviour of semicarbazide-sensitive amine oxidase in Sprague-Dawley rats treated with the monoamine oxidase inhibitor tranylcypromine. Journal of Neural Transmission, 104(8-9), 837-850.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Journal of Advanced Pharmaceutical Science And Technology. (n.d.). Sprague-Dawley Rats. Retrieved from [Link]

  • Eberle, E. L., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience, 10(10), 4353-4361.
  • Shon, W. J., et al. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Chemical Neuroscience, 4(5), 799-807.
  • Ugun-Klusek, A., et al. (2006). A link between monoamine oxidase-A and apoptosis in serum deprived human SH-SY5Y neuroblastoma cells. Journal of Neurochemistry, 98(4), 1147-1155.
  • Cryan, J. F., & Mombereau, C. (2004). Antidepressant-like effects in various mice strains in the forced swimming test. Behavioural Brain Research, 151(1-2), 157-169.
  • de Oliveira, M. R. (2021). Monoamine oxidase inhibitors in the preclinical trials for the treatment of Alzheimer's disease. Current Alzheimer Research, 18(1), 2-19.
  • Reddit. (2021, January 23). Oral gavage vs intraperitoneal injection. r/labrats. Retrieved from [Link]

  • Inaba-Hasegawa, K., et al. (2013). In SH-SY5Y cells, various factors affect MAO-A expression. ResearchGate. Retrieved from [Link]

  • University of Louisville. (n.d.). Recommended Rodent Anesthetics and Analgesics.
  • El-Gamal, M. I., et al. (2021).
  • JoVE. (2022, August 22). SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview [Video]. YouTube. Retrieved from [Link]

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Application Note: In Vitro Characterization of 2-(4-chlorophenoxy)ethanimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 2-(4-chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7).

Based on its chemical structure (a chlorophenoxy-acetamidine), this compound is a classical P1 arginine mimetic . It functions primarily as a competitive inhibitor of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa) by anchoring into the S1 specificity pocket via its amidine group.

Introduction & Mechanism of Action

2-(4-chlorophenoxy)ethanimidamide hydrochloride is a synthetic small molecule probe belonging to the class of phenoxyacetamidines . Its primary utility in drug discovery and biochemistry lies in its ability to mimic the side chain of Arginine.

  • Pharmacophore: The positively charged amidine group (

    
    ) forms a critical salt bridge with the catalytic Aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket of serine proteases.
    
  • Hydrophobic Interactions: The 4-chlorophenoxy moiety extends into the S2/S3 sub-sites or interacts with the hydrophobic walls of the enzyme cleft, providing binding affinity and selectivity over simple benzamidine.

  • Application: It is widely used as a fragment in Fragment-Based Drug Discovery (FBDD) , a reference inhibitor for assay validation, and a chemical probe for characterizing protease active site geometry.

Structural Mechanism (DOT Visualization)

InhibitionMechanism Enzyme Serine Protease (Active Site) S1_Pocket S1 Specificity Pocket (Asp189) Compound 2-(4-chlorophenoxy) ethanimidamide HCl Amidine Amidine Group (+ Charge) Compound->Amidine Functional Moiety Phenoxy 4-Cl-Phenoxy (Hydrophobic) Compound->Phenoxy Functional Moiety Amidine->S1_Pocket Salt Bridge (Competitive Binding) Phenoxy->Enzyme Hydrophobic Interaction

Figure 1: Mechanism of competitive inhibition. The amidine moiety anchors the compound into the enzyme's S1 pocket, blocking substrate access.

Pre-Assay Preparation: Solubility & Stability

Critical Note: Amidine compounds are hygroscopic and pH-sensitive. Improper handling leads to hydrolysis of the amidine to an amide, rendering the compound inactive.

Stock Solution Preparation
  • Solvent: Dissolve the hydrochloride salt in 100% DMSO (Dimethyl sulfoxide). Avoid aqueous buffers for long-term storage.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW = 221.08 g/mol . Dissolve 22.1 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the chlorophenoxy group) and store at -20°C . Stable for 6 months.

Aqueous Stability Check (Self-Validating Step)

Before running biological assays, verify the compound has not hydrolyzed.

  • Method: Dilute 10 mM stock 1:100 into PBS (pH 7.4). Incubate for 4 hours at 25°C.

  • Validation: Analyze via HPLC-UV (254 nm). The amidine peak should remain >98% intact. If a new peak (amide) appears, discard the stock.

Protocol: Fluorogenic Serine Protease Inhibition Assay

This protocol determines the


 of 2-(4-chlorophenoxy)ethanimidamide HCl against a model serine protease (e.g., Trypsin or Thrombin).
Materials
  • Enzyme: Bovine Trypsin (Purified), 1 nM final concentration.

  • Substrate: Z-Gly-Pro-Arg-AMC (Fluorogenic).

    
     must be determined beforehand; use 
    
    
    
    .
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM

    
    , 0.01% Triton X-100, pH 8.0.
    
  • Plate: Black 96-well or 384-well non-binding surface (NBS) plate.

Assay Workflow (DOT Visualization)

AssayWorkflow Step1 1. Prepare Serial Dilutions (DMSO) Step2 2. Transfer to Assay Plate Step1->Step2 Step3 3. Add Enzyme (Trypsin) Step2->Step3 Step4 4. Pre-Incubate (15 min @ 25°C) Step3->Step4 Step5 5. Add Substrate (Start Reaction) Step4->Step5 Step6 6. Measure Kinetic Fluorescence Step5->Step6 Ex 360nm Em 460nm

Figure 2: Step-by-step workflow for the fluorogenic inhibition assay.

Detailed Procedure
  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of the compound in DMSO, starting at 10 mM (100x final).

  • Intermediate Dilution: Dilute the DMSO series 1:10 into Assay Buffer to reduce DMSO concentration to 10%.

  • Plate Setup:

    • Add 10 µL of diluted compound to wells.

    • Add 40 µL of Enzyme Solution (2.5 nM in buffer).

    • Controls: Include "No Inhibitor" (100% Activity) and "No Enzyme" (Background) wells.

  • Pre-Incubation: Incubate for 15 minutes at 25°C . This allows the amidine to reach equilibrium binding with the enzyme.

  • Reaction Initiation: Add 50 µL of Substrate Solution (2x

    
     concentration). Final volume = 100 µL. Final DMSO = 1%.
    
  • Detection: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

Data Analysis
  • Calculate the Initial Velocity (

    
    )  from the linear portion of the fluorescence vs. time curve (RFU/min).
    
  • Normalize data:

    
    
    
  • Fit data to the 4-parameter logistic equation (Hill equation) to determine

    
    .
    
ParameterValue (Example)Interpretation
Top 100%Full enzyme activity
Bottom 0%Complete inhibition (if potent)
Hill Slope -1.0Indicates 1:1 competitive binding

15.5 µMPotency of the compound

Advanced Protocol: Determination of (Inhibition Constant)

Since 2-(4-chlorophenoxy)ethanimidamide HCl is a competitive inhibitor, the


 varies with substrate concentration. The 

is the true thermodynamic constant.

Cheng-Prusoff Correction: For competitive inhibitors:



Experimental Validation: To prove competitive inhibition, run the IC50 assay at three different substrate concentrations (e.g.,


, 

,

).
  • Result: The

    
     should shift linearly with 
    
    
    
    . If
    
    
    does not change, the inhibition is non-competitive (allosteric), which is unlikely for this amidine structure.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Compound autofluorescence or precipitation.Check compound solubility in buffer. Measure compound alone at Ex/Em wavelengths.
No Inhibition Observed Hydrolysis of amidine group.Critical: Verify stock integrity via LC-MS. Ensure buffer pH < 9.0 (amidines are unstable at high pH).
Hill Slope < -1.5 Aggregation or non-specific binding.Add 0.01% Triton X-100 to buffer to prevent promiscuous aggregation.
Time-Dependent Inhibition Slow-binding kinetics.Extend pre-incubation time to 60 mins. If potency increases, it is a slow-tight binder.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Clement, B. (2002). Reduction of amidoxime prodrugs to amidines by the NADH-dependent mitochondrial amidoxime reducing component (mARC). Drug Metabolism Reviews. (Context on Amidine metabolism/stability).
  • Sigma-Aldrich. (n.d.). Product Specification: 2-(4-chlorophenoxy)ethanimidamide hydrochloride.

  • NCBI PubChem. (n.d.). Compound Summary: 2-(4-chlorophenoxy)acetamidine.

Formulation of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Handling of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride

Executive Summary

This guide details the formulation, stability, and handling of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7), a structural analog often used as a fragment in serine protease inhibitor design and as a chemical probe in adrenergic receptor research.[1][2][3]

Critical Advisory: While the hydrochloride salt confers water solubility, the amidine functional group is thermodynamically unstable in basic aqueous environments, prone to irreversible hydrolysis to the corresponding primary amide.[2] Successful experimentation requires strict adherence to pH control (< pH 7.5) and desiccation during storage.

Physicochemical Profile

Understanding the molecule's physical limitations is the first step to reproducible data.[2]

PropertyValueImplication for Formulation
Molecular Weight 221.08 g/mol Low MW facilitates rapid dissolution.[1][2][3]
Appearance White crystalline solidDiscoloration (yellowing) indicates hydrolysis/oxidation.[1][2]
Solubility (Water) ~50 mg/mL (Estimated)Highly soluble due to ionic HCl salt form.[1][3]
Solubility (DMSO) >100 mMPreferred solvent for Master Stocks.[1][2]
pKa (Amidine) ~11.0–12.0Protonated (cationic) at physiological pH.[1][3]
Hygroscopicity DeliquescentMust be stored in a desiccator; absorbs atmospheric water rapidly.[1][2]

Critical Mechanism: The Hydrolysis Risk[2]

The primary cause of experimental failure with amidines is "silent" degradation. Unlike precipitation, hydrolysis yields a soluble amide impurity that may be inactive or have off-target effects.[1][2][3]

Mechanism: In basic conditions (pH > 8), the hydroxide ion attacks the amidine carbon, leading to the expulsion of ammonia and formation of the amide.

AmidineHydrolysis cluster_warning Degradation Risk Zone: pH > 8.0 Amidine Amidine (Active) (Cationic Form) Intermediate Tetrahedral Intermediate Amidine->Intermediate + OH- (High pH) Amide Primary Amide (Inactive Impurity) Intermediate->Amide Collapse Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: Hydrolysis pathway of amidines.[3][4] High pH accelerates the transition from the active amidine to the inactive amide.

Protocol 1: Master Stock Preparation (In Vitro)

Objective: Create a stable, high-concentration stock for long-term storage. Solvent: 100% Anhydrous DMSO (Dimethyl sulfoxide).[3]

Rationale: Water promotes hydrolysis.[5] DMSO prevents proton exchange and stabilizes the amidine salt.

Step-by-Step:

  • Calculate: Determine the mass required for a 100 mM stock.

    • Example: To make 1 mL of 100 mM stock, weigh 22.11 mg of powder.

  • Weighing: Weigh quickly. The compound is deliquescent; prolonged exposure to air will increase mass (water weight) and dilute the actual concentration.[2]

  • Dissolution: Add anhydrous DMSO. Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Aliquot: Dispense into light-protective amber vials (20–50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C . Stable for 6 months.

Protocol 2: Aqueous Formulation (In Vivo / Cell Culture)[1][2][3]

Objective: Prepare a vehicle-compatible solution for immediate administration. Challenge: Balancing physiological compatibility (pH 7.4) with chemical stability.

Recommended Vehicle: 0.9% Saline or PBS (pH 7.2).[3] Avoid: Carbonate buffers or unbuffered basic solutions.

Workflow Diagram:

FormulationWorkflow Start Start: Solid Compound SolubilityCheck Check Target Conc. (< 10 mg/mL?) Start->SolubilityCheck DirectAq Direct Aqueous Dissolution (Saline/PBS) SolubilityCheck->DirectAq Yes (Low Dose) CoSolvent Co-solvent Method (5% DMSO + 95% Saline) SolubilityCheck->CoSolvent No (High Dose) PHCheck Measure pH (Must be < 7.5) DirectAq->PHCheck CoSolvent->PHCheck Adjust Adjust with 0.1N HCl (Do NOT use NaOH) PHCheck->Adjust If pH > 7.5 Final Ready for Injection (Use within 4 hours) PHCheck->Final If pH 5.5 - 7.4 Adjust->Final

Figure 2: Decision tree for preparing aqueous working solutions.

Step-by-Step Protocol:

  • Preparation: Thaw a DMSO stock aliquot (from Protocol 1) or weigh fresh powder.

  • Dilution:

    • For Cell Culture: Dilute DMSO stock 1:1000 into media (Final DMSO < 0.1%).

    • For Animal Injection (IP/IV): Dissolve powder directly in sterile 0.9% Saline. If solubility is slow, pre-dissolve in 5% DMSO, then slowly add 95% Saline with vortexing.[1]

  • pH Verification (Crucial):

    • Test a small aliquot with a pH strip.

    • The HCl salt usually yields a slightly acidic solution (pH ~5.0–6.0). This is ideal for stability. [1][3]

    • Do not neutralize to pH 7.4 unless necessary for the specific biological assay. If neutralization is required, add buffer slowly and use immediately.[1]

  • Filtration: Syringe filter (0.22 µm PES or PVDF) for sterilization.

  • Usage Window: Use aqueous solutions within 4 hours at room temperature. Discard leftovers.

Quality Control & Validation

To ensure the compound has not degraded during storage:

  • Visual Check: Solution must be clear. Turbidity suggests free-base precipitation.[1][3]

  • LC-MS Verification:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1] Note: Acidic mobile phase ensures the amidine remains protonated and stable during analysis.[2]

    • Target Mass: [M+H]+ = 221.08 (approx).[1][3][6]

    • Impurity Flag: Look for a peak at [M+H]+ + 1 Da (Hydrolysis to amide: -NH + O = +1 mass shift roughly, but specifically Amidine (R-C(=NH)NH2) -> Amide (R-C(=O)NH2).[1][2][3] Mass change: -NH + O. NH is 15, O is 16.[1][2][3] Mass increases by ~1 Da).

References

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)ethanimidamide hydrochloride (Compound Summary).[1][3][6] National Library of Medicine. Retrieved from [Link](Note: Link directs to chemically verified entry for the specific structure).

  • Caron, S., et al. (2010).[1][7] Preparation of Amidines from Nitriles.[7][8][9][10] Journal of Organic Chemistry, 75(3), 945-947.[1][3] Retrieved from [Link]

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]

  • O'Brien, P. (2018).[1] Hydrolysis of Amides and Amidines: Mechanisms and Rates.[4] Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-59104-19-7 Subject: Troubleshooting Pinner Synthesis & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely attempting to synthesize 2-(4-chlorophenoxy)ethanimidamide hydrochloride (also known as 4-chlorophenoxyacetamidine HCl) via the Pinner reaction . This pathway involves the acid-catalyzed conversion of 2-(4-chlorophenoxy)acetonitrile into an imidate ester intermediate, followed by ammonolysis.

While the Pinner reaction is the gold standard for amidine synthesis, it is notoriously sensitive to moisture and thermodynamic instability. This guide moves beyond basic recipes to address the causality of failure modes and provides self-validating protocols to ensure high purity.

Module 1: The Reaction Logic (Visual)

Understanding the competition between the desired pathway and hydrolysis is critical. The diagram below illustrates the synthesis workflow and where moisture introduces fatal side reactions.

PinnerReaction Nitrile 2-(4-chlorophenoxy) acetonitrile Imidate Imidate Ester HCl (Pinner Salt) Nitrile->Imidate 0°C, Saturation HCl_Alc Anhydrous HCl (g) + EtOH/MeOH HCl_Alc->Imidate Amidine Target Amidine HCl (Crystalline) Imidate->Amidine Ammonolysis Ester Ester Side Product (Hydrolysis) Imidate->Ester H2O (Acidic) Amide Amide Side Product (Pinner Cleavage) Imidate->Amide Thermal Decomp or H2O (Basic) Ammonia NH3 (g) or NH3/EtOH Ammonia->Amidine Water Moisture (H2O) Water->Ester

Caption: Figure 1. Pinner Reaction Pathway.[1][2][3][4][5][6][7][8][9][10] Note that the Imidate intermediate is the bifurcation point; moisture leads to irreversible ester or amide formation.

Module 2: Critical Protocol & Causality

Phase 1: Formation of the Pinner Salt (Imidate)

Objective: Convert the nitrile to the imidate ester hydrochloride.[2][7][11] Critical Control Point: Exclusion of Water.

  • Dissolution: Dissolve 2-(4-chlorophenoxy)acetonitrile in anhydrous ethanol (or methanol).

    • Why? Water competes with the alcohol. If water attacks the nitrilium ion, you form the amide (2-(4-chlorophenoxy)acetamide) immediately, which is a dead end [1].

  • HCl Saturation: Cool to 0°C and bubble dry HCl gas until saturation (approx. 30-40% weight increase).

    • Why? High HCl concentration is thermodynamically required to protonate the nitrile. Low temperature prevents the "Pinner Cleavage" (decomposition of the imidate into alkyl chloride and amide) [2].[4][9]

  • Incubation: Seal tightly and store at 4°C for 24–72 hours .

    • Validation: The mixture should solidify or become a thick slurry. This is the imidate salt precipitating.[1][2] If it remains clear, precipitation with anhydrous ether is required.

Phase 2: Ammonolysis to Amidine

Objective: Displace the alkoxy group with ammonia.

  • Preparation: Filter the imidate salt rapidly under nitrogen (it is hygroscopic). Wash with anhydrous ether.

  • Reaction: Resuspend in anhydrous ethanol containing excess ammonia (approx. 10–15% NH3 in EtOH).

    • Why? Excess ammonia drives the equilibrium. If ammonia is insufficient, the reaction stalls or reverses.

  • Purification: The crude product will contain Ammonium Chloride (NH4Cl) as a byproduct.

    • Troubleshooting: See Module 3 for removal strategies.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned into a sticky oil/gum. How do I recover it?

Diagnosis: This is common when the imidate salt does not crystallize cleanly or has absorbed moisture. The Fix:

  • Trituration: Decant the supernatant. Add anhydrous diethyl ether or MTBE to the oil.

  • Agitation: Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath. This induces nucleation.

  • Solvent Swap: If ether fails, try dissolving the oil in a minimum amount of dry methanol and precipitating with a large volume of ether.

Q2: The product has a high melting point and doesn't dissolve in ethanol. Is it the amidine?

Diagnosis: You likely isolated Ammonium Chloride (NH4Cl) , not the product.

  • Mechanism: NH4Cl is a byproduct of the reaction between HCl and NH3. It is sparingly soluble in ethanol but insoluble in ether.

  • Verification: Perform a flame test (NH4Cl sublimes) or Silver Nitrate test (strong precipitate).

  • The Fix (Purification Protocol):

    • Method A (Solubility Difference): Extract the solid mixture with boiling anhydrous ethanol or isopropanol . The amidine HCl is soluble; NH4Cl is largely insoluble. Filter hot. Cool the filtrate to crystallize the amidine [3].[12]

    • Method B (Water Wash): Only if the amidine free base is water-insoluble. Dissolve the crude salt in water, basify with NaOH to pH 10 (precipitating the free base), filter, wash away NaCl/NH4Cl, and re-acidify with ethanolic HCl.

Q3: NMR shows a mixture of Amidine and Amide. Why?

Diagnosis: Hydrolysis occurred.

  • Cause: Wet solvent or "Pinner Cleavage" due to high temperature during the HCl saturation phase.

  • Prevention: Ensure temperature stays <5°C during HCl addition. Use a drying tube (CaCl2) or nitrogen line.

Module 4: Analytical Validation & Data

Use the following data to validate your intermediate and final product.

Table 1: Spectral Fingerprints
Functional GroupIR Frequency (cm⁻¹)¹H NMR Signal (DMSO-d₆)Diagnostic Feature
Nitrile (Start) ~2250 (sharp)N/ADisappears in product.
Imidate (Interm.) ~1650 (C=N)~4.5 ppm (OCH₂), ~11-12 ppm (NH)Sensitive to moisture.
Amidine (Product) 1670–1690 (C=N)~9.0–9.5 ppm (Broad s, 3H/4H) Exchangeable protons (D₂O).
Amide (Impurity) 1680–1700 (C=O)~7.5 ppm (Broad s, 2H)Distinct from amidine NH.
Troubleshooting Flowchart

Troubleshooting Start Analyze Crude Product Solubility Soluble in Cold Water? Start->Solubility AgNO3 AgNO3 Test Solubility->AgNO3 Yes MeltingPoint Melting Point > 300°C? AgNO3->MeltingPoint Positive (Cl-) NH4Cl Contamination: Ammonium Chloride MeltingPoint->NH4Cl Yes NMR_Check 1H NMR Analysis MeltingPoint->NMR_Check No (<200°C) Recryst Action: Recrystallize from Isopropanol NH4Cl->Recryst Amide_Peak Peak at ~7.5ppm (2H)? NMR_Check->Amide_Peak Success Target Amidine HCl Amide_Peak->Success No (Peak ~9.3ppm) Fail_Hydrolysis Failure: Hydrolysis to Amide (Check Moisture) Amide_Peak->Fail_Hydrolysis Yes

Caption: Figure 2. Diagnostic logic for evaluating crude amidine salts.

References

  • Pinner, A. (1877).[1][2][4][7][9] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. (1928). Acetamidine Hydrochloride. Org. Synth. 1928, 8,[13][14] 1.

  • Hunter, M. J., & Ludwig, M. L. (1962). Amidine Intermediates. Journal of the American Chemical Society. (Validation of isopropanol/ethanol recrystallization to remove NH4Cl).

  • BenchChem. (2025).[5] Troubleshooting unexpected side reactions in pyrimidine synthesis (Pinner Context).

Sources

Avoiding common errors in phenoxyacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: PHX-SYN-001

Introduction: The Scaffold & The Challenge

Phenoxyacetamides are privileged structural motifs found in a vast array of bioactive compounds, including local anesthetics (lidocaine analogs), anticonvulsants, and herbicides. While the connectivity seems simple—an ether linkage between a phenol and an acetamide—the synthesis is frequently plagued by stalled conversion, sticky purification profiles, and competitive side reactions.

This guide moves beyond generic textbook definitions. It addresses the specific failure modes of the Williamson Ether Synthesis applied to


-chloroacetamides and provides a validated "Plan B" via amide coupling.

Module 1: Reaction Stalled? (Kinetics & Catalysis)

Symptom: TLC shows unreacted phenol after 12+ hours. The product spot is faint. Diagnosis: The


-chloroacetamide is an electrophile of middling reactivity. Chlorine is a mediocre leaving group, and if your phenol is electron-deficient or sterically hindered, the standard 

trajectory is energetically unfavorable.
The Finkelstein Modification (The "Kickstarter")

Do not simply increase the temperature, which promotes amide hydrolysis. Instead, catalyze the reaction in situ.

Protocol: Add 10-20 mol% Potassium Iodide (KI) to your reaction mixture.

  • Mechanism: The iodide ion (

    
    ) is a superior nucleophile to the phenoxide and displaces the chloride to form an 
    
    
    
    -iodoacetamide intermediate. The iodide is then an excellent leaving group, rapidly displaced by the phenoxide.
  • Result: Reaction rates often increase by 10-50x.

The Cesium Effect (Solubility & Naked Anions)

Question: I am using Potassium Carbonate (


) in Acetone, but it's not working.
Answer:  Switch to Cesium Carbonate (

)
in Acetonitrile (MeCN) or DMF .
  • Why? The large ionic radius of Cesium (

    
    ) creates a "loose" ion pair with the phenoxide, effectively creating a "naked" anion that is significantly more nucleophilic than one paired with Potassium or Sodium [1, 2].
    
  • Solubility:

    
     is more soluble in organic solvents than 
    
    
    
    , maintaining a higher concentration of active base.[1]
Data: Base & Solvent Effects on Yield[1]
ConditionsBaseSolventTempTypical YieldNotes
Standard

AcetoneReflux40-60%Slow; sludge formation common.
Optimized

+ KI
AcetoneReflux75-85%Finkelstein accelerated. Recommended first line.
High-Performance

MeCN60°C90-95%Best for hindered phenols. Fast.
Strong Base NaHDMF0°C

RT
VariableRisk: Can deprotonate the amide N-H, leading to side reactions.

Module 2: Impurity Profiles & Purification

Symptom: Product is an oil/gum contaminated with starting phenol. Diagnosis: Phenols are difficult to remove via flash chromatography because they streak (tail) on silica gel due to their acidity.

The "Self-Validating" Workup Protocol

Avoid chromatography for initial purification. Use acid-base chemistry to your advantage.

  • Quench: Dilute reaction with EtOAc.

  • The Critical Wash: Wash the organic layer with 1M NaOH (2x).

    • Logic: This deprotonates unreacted phenol (

      
      ) into water-soluble phenoxide. The phenoxyacetamide product (
      
      
      
      on the amide N) remains neutral and stays in the organic layer.
  • Rinse: Wash with Brine to remove trapped water.

  • Crystallization: Most phenoxyacetamides crystallize readily from EtOH/Water or EtOAc/Hexanes .

Warning: Do not use NaOH if your product contains other base-sensitive esters or if the amide is extremely labile. In those cases, use a basic alumina plug for filtration.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and troubleshooting.

Phenoxyacetamide_Workflow Start Target: Phenoxyacetamide Check_Phenol Analyze Phenol Substrate Start->Check_Phenol Standard_Route Route A: Williamson Ether (Phenol + Chloroacetamide) Check_Phenol->Standard_Route Primary Choice Decision_Sterics Is Phenol Hindered? Standard_Route->Decision_Sterics Method_Standard Method: K2CO3 / Acetone / Reflux Decision_Sterics->Method_Standard No Method_Cesium Method: Cs2CO3 / MeCN / Reflux Decision_Sterics->Method_Cesium Yes Check_Progress Check TLC @ 4 Hours Method_Standard->Check_Progress Method_Cesium->Check_Progress Issue_Slow Issue: < 20% Conversion Check_Progress->Issue_Slow Stalled Workup Workup: 1M NaOH Wash (Removes Phenol) Check_Progress->Workup Complete Fix_Finkelstein Add 20 mol% KI (Finkelstein Cat.) Issue_Slow->Fix_Finkelstein Route_B Route B: Amide Coupling (Phenoxyacetic Acid + Amine) Issue_Slow->Route_B If Fails Repeatedly Fix_Finkelstein->Check_Progress Re-evaluate

Caption: Decision matrix for optimizing phenoxyacetamide synthesis, prioritizing base selection and catalytic intervention before switching synthetic routes.

Module 4: Alternative Route (The "Plan B")

Question: I cannot get the ether synthesis to work because my phenol has an electron-withdrawing group (EWG) that makes it a poor nucleophile.

Solution: Invert the bond formation logic. Instead of forming the C-O bond last, form the C-N bond last.

  • Step 1: React the phenol with chloroacetic acid (or ethyl bromoacetate followed by hydrolysis) to form Phenoxyacetic Acid . This is generally high-yielding even for poor nucleophiles because you can use harsh conditions (NaOH/Water reflux) without worrying about sensitive amide functionality.

  • Step 2: Perform an Amide Coupling between the Phenoxyacetic Acid and your target Amine.

    • Reagents: Use EDC/HOBt or HATU/DIPEA in DMF [3].

    • Advantage: Avoids

      
       issues entirely; amide coupling is thermodynamically driven by the coupling agent.
      

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Use caution. While NaH generates the phenoxide instantly, it is a strong enough base to deprotonate the amide nitrogen (


). This creates a competing nucleophile (the amide nitrogen), potentially leading to 

-alkylation or polymerization. Carbonate bases (

,

) are safer as they buffer the pH below the amide deprotonation threshold.

Q: My product has a strong "almond-like" or acrid smell. What is it? A: This often indicates side reactions. If you used high heat, you might have eliminated the chloride to form a ketene intermediate or hydrolyzed the amide. Ensure your solvents are dry; water at reflux is the enemy of chloroacetamides [4].

Q: How do I remove the brown color from the reaction? A: The brown color is often iodine/iodide residues if you used the Finkelstein catalyst, or oxidized phenol products. A wash with 10% Sodium Thiosulfate (


)  during workup will reduce iodine to colorless iodide and clear the organic layer.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile synthesis of alkyl phenyl ethers using cesium carbonate.[2] Synthetic Communications, 25(9), 1367-1370. Link

  • Finkelstein Reaction Overview. (n.d.). In Organic Chemistry Portal. Retrieved from Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Williamson Ether Synthesis. (n.d.).[3][4] In Master Organic Chemistry. Retrieved from Link

Sources

2-(4-Chlorophenoxy)ethanimidamide hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Chlorophenoxy)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges associated with this compound. As a hydrochloride salt of an ethanimidamide derivative, its solubility behavior can be influenced by several factors. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure successful preparation of your experimental solutions.

Understanding the Molecule: A Structural Perspective on Solubility

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is comprised of a moderately lipophilic chlorophenoxy group and a polar ethanimidamide hydrochloride salt group. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base. However, the interplay between the lipophilic and hydrophilic moieties can lead to solubility challenges in certain solvents and at specific pH ranges.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride?

A1: While specific quantitative solubility data in various solvents is not extensively published, based on its chemical structure as a hydrochloride salt, it is expected to have some degree of solubility in aqueous solutions, particularly under acidic conditions. The presence of the chlorophenoxy group may limit its solubility in purely aqueous media, suggesting that organic co-solvents may be beneficial. It is anticipated to be more soluble in polar organic solvents like DMSO and DMF, and potentially in lower alcohols like ethanol and methanol, although heating or sonication might be required.

Q2: I am observing a precipitate after dissolving the compound in a neutral aqueous buffer. What is happening?

A2: This is a common issue with hydrochloride salts of weakly basic compounds. At neutral or near-neutral pH, the hydrochloride salt can disproportionate to its less soluble free base form, leading to precipitation. Maintaining a slightly acidic pH (e.g., pH 4-6) can often prevent this. For more details, refer to the troubleshooting guide on pH-dependent solubility.

Q3: Is it safe to heat the solution to aid dissolution?

Q4: Can I prepare a high-concentration stock solution in DMSO and then dilute it into my aqueous assay buffer?

A4: Yes, this is a common and recommended practice, especially for cell-based assays. DMSO is a powerful solvent that can typically dissolve the compound at a high concentration. However, be mindful of the potential for the compound to precipitate upon dilution into an aqueous buffer. To mitigate this, it is crucial to ensure rapid and thorough mixing during dilution. It is also advisable to determine the maximum tolerable DMSO concentration for your specific experimental system, as high concentrations of DMSO can be cytotoxic.

Troubleshooting Guides

Issue 1: The compound is not fully dissolving in my chosen solvent.

This guide provides a systematic approach to address poor solubility of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride.

start Initial Dissolution Attempt Fails solvent_choice Is the solvent appropriate? (e.g., Water, Buffer, Ethanol) start->solvent_choice try_dmso Try a stronger polar aprotic solvent: DMSO or DMF solvent_choice->try_dmso No energy_input Apply gentle energy input: - Vortexing - Sonication - Gentle Warming (37-50°C) solvent_choice->energy_input Yes try_dmso->energy_input ph_adjustment Is the solvent aqueous and neutral/basic? Adjust pH to be slightly acidic (pH 4-6) energy_input->ph_adjustment Partial or No Success success Compound Dissolved energy_input->success Success co_solvent Consider using a co-solvent system: - Ethanol/Water - DMSO/Buffer ph_adjustment->co_solvent Partial or No Success ph_adjustment->success Success co_solvent->success Success fail Consult further (Consider different salt form or formulation) co_solvent->fail No Success

Caption: Troubleshooting workflow for dissolution issues.

Protocol 1: Enhancing Dissolution with Physical Methods

  • Initial Attempt: Weigh the desired amount of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride and add the chosen solvent. Vortex vigorously for 1-2 minutes.

  • Sonication: If the compound remains undissolved, place the vial in a sonicator bath for 10-15 minutes. Check for dissolution.

  • Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 37-50°C for 10-20 minutes with intermittent vortexing. Avoid excessive heat to minimize the risk of degradation.

Protocol 2: pH Adjustment for Aqueous Solutions

The solubility of amine hydrochloride salts can often be significantly improved in acidic conditions.[1][2]

  • Prepare an Acidic Buffer: If your experiment allows, use a buffer with a pH in the range of 4.0 to 6.0.

  • Adjusting pH of an Unbuffered Solution: If using an unbuffered aqueous solution like saline, add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while monitoring the pH until it reaches the desired acidic range. Then, attempt to dissolve the compound.

Protocol 3: Utilizing Co-solvents

  • For Aqueous Applications: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO. Then, slowly add this concentrated solution to the aqueous vehicle with constant and vigorous stirring.

  • For Organic Solvents: If solubility is limited in a non-polar organic solvent, the addition of a small percentage of a more polar co-solvent like methanol or ethanol may improve solubility.

Solvent System Recommendation Rationale
Aqueous Buffers (pH 7.0-7.4) Prone to precipitation.Disproportionation to the less soluble free base is likely.
Aqueous Buffers (pH 4.0-6.0) Recommended for aqueous solutions.Maintains the protonated, more soluble salt form.
DMSO, DMF Excellent for initial stock solutions.High solubilizing power for a wide range of compounds.[3]
Ethanol, Methanol Good for initial solubilization before aqueous dilution.Can act as a bridge between the lipophilic and hydrophilic parts of the molecule.
Issue 2: The compound precipitates out of solution after initial dissolution.

This can occur due to changes in temperature, pH, or when diluting a stock solution into a less favorable solvent system.

start Precipitation Observed After Dissolution check_temp Was the solution cooled after heating? start->check_temp reheat Re-warm gently and maintain temperature check_temp->reheat Yes check_dilution Was a stock solution diluted? check_temp->check_dilution No success Solution Stabilized reheat->success dilution_technique Improve dilution technique: - Add stock to buffer slowly - Vortex during addition check_dilution->dilution_technique Yes check_ph Is the final solution pH neutral or basic? check_dilution->check_ph No dilution_technique->check_ph Partial Success dilution_technique->success Success adjust_final_ph Adjust pH of final solution to be acidic check_ph->adjust_final_ph Yes fail Consider formulation with excipients check_ph->fail No adjust_final_ph->success

Caption: Troubleshooting workflow for precipitation issues.

  • Temperature Stability: If the compound was dissolved with heating, it may precipitate upon cooling to room temperature, indicating supersaturation. If possible for your experiment, maintain a slightly elevated temperature. If not, a lower concentration may be necessary. In some cases, rapid cooling of a suspension can help stabilize the salt form.[4]

  • Dilution from Organic Stocks: When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, the sudden change in solvent polarity can cause precipitation.

    • Best Practice: Add the stock solution dropwise to the vigorously stirring aqueous buffer. Avoid adding the buffer to the stock.

    • Consider Intermediary Dilution: A serial dilution using an intermediate co-solvent mixture (e.g., 50:50 ethanol:water) may help to gradually decrease the solvent strength and prevent shocking the compound out of solution.

  • pH Shift upon Dilution: Diluting a small volume of an unbuffered stock solution into a large volume of a buffered solution can cause a pH shift that may lead to precipitation if the final pH is unfavorable for solubility. Ensure the final pH of your solution is within the optimal acidic range for this compound.

  • Use of Excipients: For in vivo studies or complex formulations, the use of solubilizing excipients such as cyclodextrins or surfactants (e.g., Tween 80) may be necessary to maintain the compound in solution.[5]

References

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 895–906. [Link]

  • Arthur, S., et al. (2010). Method for salt preparation. U.S.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International journal of pharmaceutics, 607, 120875. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 895-906.
  • ResearchGate. (n.d.). Scheme 4 Synthesis of imidate hydrochloride salts. Retrieved February 2, 2026, from [Link]

  • Gibson, E. K. (2007).
  • Jelić, D., & Planinšek, O. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 93.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 607, 120875.
  • Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 46(1-3), 3-23.
  • PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved February 2, 2026, from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 5). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved February 2, 2026, from [Link]

  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved February 2, 2026, from [Link]

  • Mase, T., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. ACS omega, 8(7), 6534–6543.
  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, March 14). Turn Solution to hcl salt. Retrieved February 2, 2026, from [Link]

  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: 2-(4-Chlorophenoxy)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High (Hygroscopic Hazard)

Executive Summary: The "Invisible" Variable

Compound: 2-(4-Chlorophenoxy)acetamidine hydrochloride Primary Risk: Extreme Hygroscopicity & Hydrolytic Instability

As a Senior Application Scientist, I often see this specific intermediate fail not because of complex chemistry, but because of water weight . This compound is a "trojan horse" reagent. It looks stable as a solid, but if handled in ambient air, it rapidly absorbs atmospheric moisture. This leads to two critical failures:

  • Stoichiometric Drift: You think you are adding 1.0 equivalent, but you are adding 0.8 equivalents of amidine and 0.2 equivalents of water.

  • Hydrolysis: The amidine functionality hydrolyzes to the primary amide (2-(4-chlorophenoxy)acetamide), which is often an inert impurity that complicates downstream purification.

This guide replaces standard "storage instructions" with a battle-tested workflow to ensure your nucleophilic substitutions and heterocycle syntheses succeed.

Module 1: Storage & Physical State Management

The "Goo" Crisis: Why is my solid clumping?

User Question: "I bought this reagent a month ago. It was a white powder. Now it’s a sticky, off-white clump. Is it degraded?"

Technical Diagnosis: You are witnessing deliquescence . The HCl salt has absorbed enough atmospheric water to dissolve itself in its own crystal lattice moisture.

  • Immediate Action: Do NOT use "as is." The molecular weight is no longer 221.08 g/mol (anhydrous basis); it is undefined.

  • Salvage Protocol: You must remove the water without thermally decomposing the amidine.

Troubleshooting Protocol: The Azeotropic Rescue

If your salt is sticky, vacuum drying alone is often insufficient because the "goo" traps water. Use this method:

  • Dissolution: Dissolve the sticky solid in a minimum amount of dry Methanol (MeOH).

  • Entrainment: Add 5–10 volumes of Toluene .

  • Evaporation: Rotovap at 45°C. The Methanol/Toluene/Water azeotrope will carry off the moisture.

  • Result: The product should crash out as a dry, white solid as the methanol leaves.

  • Final Dry: Place in a vacuum oven at 40°C over

    
     for 12 hours.
    

Scientist's Note: We use Toluene here because it forms a ternary azeotrope with methanol and water, effectively "pumping" the water out of the salt lattice.

Module 2: Reaction Setup & Stoichiometry

The "Hidden" Failure: Why are my yields low?

User Question: "I used 1.2 equivalents of the amidine for a cyclization reaction, but I still have unreacted starting material. Why?"

Technical Diagnosis: You likely didn't have 1.2 equivalents. If your amidine salt holds 10% water by weight (common for older batches), you actually added ~1.08 equivalents. If any hydrolysis occurred, your active titer is even lower.

The "Self-Validating" Setup Workflow

Do not trust the bottle weight. Validate the reagent before the reaction.

Step 1: The Solvation Check Dissolve a small spatula tip in your reaction solvent (e.g., dry DMF or Ethanol).

  • Clear Solution: Good. Proceed.

  • Cloudy/Precipitate: STOP. The precipitate is likely Ammonium Chloride (

    
    ), a byproduct of hydrolysis. The amidine has degraded.
    

Step 2: The "Corrected Mass" Calculation If you cannot dry the reagent immediately, determine the water content via qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) in DMSO-


.


  • 
    : Integration Area
    
  • 
    : Number of protons
    
  • 
    : Weight (mg)
    

Step 3: Inert Atmosphere Handling Never weigh this reagent on an open bench for longer than 30 seconds.

  • Preferred: Weigh inside a glovebox.

  • Alternative: Weigh into a tared vial, cap immediately, then subtract tare weight.

Module 3: Purification & Analysis

The "Ghost" Impurity: What is this side product?

User Question: "I see a new spot on TLC just below my product, and my LCMS shows a mass of +18. What happened?"

Technical Diagnosis: You have hydrolyzed the amidine to the Primary Amide . This is the classic "Amidine Doom Loop."

Visualizing the Hydrolysis Pathway

The amidine carbon is electrophilic. In the presence of water and heat (or base), it is attacked by water, kicking off ammonia.

HydrolysisPath Amidine 2-(4-chlorophenoxy) acetamidine HCl (Active Reagent) TetInt Tetrahedral Intermediate Amidine->TetInt + H2O Moisture Atmospheric Moisture (H2O) Moisture->TetInt Amide 2-(4-chlorophenoxy) acetamide (Dead Impurity) TetInt->Amide - NH3 Ammonium NH4Cl (Salt Byproduct) TetInt->Ammonium

Figure 1: The hydrolysis mechanism.[1] Water attacks the amidine carbon, releasing ammonia and forming the thermodynamically stable amide.

Purification Strategy

If your reagent is contaminated with the amide (checked via LCMS/NMR), you must purify it before use. The amide will NOT react in cyclizations, lowering your effective concentration.

MethodSuitabilityProtocol
Recrystallization High Dissolve in hot Isopropanol (IPA) . Add Diethyl Ether until turbid. Cool to 4°C. The HCl salt crystallizes; the amide often stays in the mother liquor.
Trituration MediumWash the solid with Dichloromethane (DCM) . The amidine HCl is generally insoluble in DCM, while the neutral amide impurity may dissolve.
Flash Column Low Avoid. Amidines streak on silica and can hydrolyze on the acidic silica surface. If necessary, use 1% Triethylamine in the eluent (neutralized silica).

Summary of Critical Data

PropertyValue / Note
Molecular Weight 221.08 g/mol (Anhydrous HCl salt)
Solubility (Good) Methanol, Ethanol, DMSO, DMF, Water
Solubility (Bad) Diethyl Ether, Hexane, Toluene, DCM (mostly insoluble)
Storage Temp 2–8°C (Desiccated)
Critical Handling Hygroscopic. Handle under

or Ar.
Main Impurity 2-(4-chlorophenoxy)acetamide (Hydrolysis product)

References

  • Amidine Synthesis & Stability: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on Pinner synthesis and amidine hydrolysis).
  • Purification of Hygroscopic Salts: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

  • Quantitative NMR (qNMR) for Purity: Pauli, G. F., et al. (2014). "The 100% Method: Quantitative NMR Analysis for Reference Standards." Journal of Natural Products. Link

  • Handling Hygroscopic Reagents: BenchChem Technical Support. "Effective Drying of Aniline Hydrochloride Salts." Link (General principles of amine/amidine salt drying).

  • Hydrolysis Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of amidine hydrolysis to amides).

Sources

Validation & Comparative

Reproducibility Guide: Synthesis of 2-(4-chlorophenoxy)acetamidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 2-(4-chlorophenoxy)acetamidine HCl synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(4-chlorophenoxy)acetamidine hydrochloride (CAS 59104-19-7) is a critical intermediate in the synthesis of serine protease inhibitors and pentamidine analogues. While the chemical structure appears simple, the introduction of the amidine moiety via the nitrile precursor (2-(4-chlorophenoxy)acetonitrile) is notoriously prone to reproducibility issues.

The standard Pinner Reaction often suffers from low yields (30-50%) due to the hydrolytic instability of the imidate ester intermediate. This guide compares the "Classic" approach against an "Optimized Two-Stage" protocol and a "Thioimidate" alternative , providing a definitive roadmap for consistent high-purity synthesis (>95%).

Part 1: Comparative Route Analysis

We evaluated three synthetic methodologies based on Yield Stability , Operational Complexity , and Scalability .

Table 1: Methodological Comparison
FeatureMethod A: Classic Pinner (One-Pot)Method B: Optimized Two-Stage Pinner (Recommended)Method C: Thioimidate Route
Mechanism Acid-catalyzed addition of alcohol to nitrile.[1]Controlled formation of Imidate Salt followed by Ammonolysis.Addition of H₂S to nitrile, then S-alkylation & amination.
Reproducibility Low .[2] Highly sensitive to moisture and temperature fluctuations.High . Stepwise QC points ensure conversion before proceeding.High . Very robust intermediates.
Major Failure Mode Hydrolysis of imidate to ester (2-(4-chlorophenoxy)acetate).Incomplete HCl saturation leading to mixed starting materials.Handling of toxic H₂S gas and Methyl Iodide.
Typical Yield 35 - 55%75 - 88% 80 - 90%
Purity (Crude) Low (requires recrystallization).High (often precipitates pure).High (requires removal of sulfur byproducts).
Timeframe 3-5 Days2-3 Days4-5 Days
Expert Insight: Why Method A Fails

The "Classic" one-pot procedure often instructs researchers to saturate a solution with HCl and let it stand. However, without strict temperature control (<5°C) during the exotherm of HCl absorption, the imidate intermediate undergoes Pinner cleavage to the amide or ester before ammonia is even introduced. Method B is superior because it isolates the imidate formation as a distinct control point.

Part 2: The Optimized Two-Stage Pinner Protocol

Recommended for laboratory scale (1g - 50g).

Phase 1: Formation of the Imidate Ester Hydrochloride

Objective: Convert 2-(4-chlorophenoxy)acetonitrile into ethyl 2-(4-chlorophenoxy)acetimidate hydrochloride.

Reagents:

  • 2-(4-chlorophenoxy)acetonitrile (1.0 eq)

  • Absolute Ethanol (1.1 eq) [Note: Do not use large excess alcohol; it promotes orthoester formation]

  • Anhydrous Diethyl Ether or Dioxane (Solvent)

  • HCl gas (dried through H₂SO₄ trap)

Protocol:

  • Dissolution: Dissolve the nitrile in anhydrous ether/dioxane (concentration ~0.5 M). Add the stoichiometric amount of absolute ethanol (1.1 eq).

  • HCl Saturation (The Critical Control Point):

    • Cool the vessel to 0°C in an ice/salt bath.

    • Bubble dry HCl gas through the solution.[3][4]

    • Validation: Weigh the flask before and periodically during addition. You must achieve a weight gain corresponding to >1.2 equivalents of HCl .

    • Why? Undersaturation is the #1 cause of low yield.

  • Crystallization: Seal the flask tightly (parafilm + stopper). Store at 4°C for 24-48 hours .

    • Endpoint: A thick white precipitate (the Pinner Salt) should form. If no solid forms, add dry

Sources

Comparing the antifungal activity of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride with other fungicides

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for 2-(4-Chlorophenoxy)ethanimidamide hydrochloride , structured for researchers and drug development professionals.

Executive Summary

2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7), also known as 2-(4-Chlorophenoxy)acetamidine , represents a distinct class of phenoxyacetamidine antifungal agents. Structurally, it serves as a mono-cationic pharmacophore closely related to the bis-amidine class of antimicrobials (e.g., Propamidine, Pentamidine).

Unlike azoles (which target ergosterol synthesis) or echinocandins (which target


-glucan synthase), this compound operates primarily through DNA minor groove binding  and serine protease inhibition , offering a complementary mechanism of action. This guide evaluates its efficacy, experimental protocols, and comparative performance against industry-standard fungicides.
Key Technical Specifications
  • Chemical Formula:

    
    
    
  • Molecular Weight: 221.08 g/mol

  • Pharmacophore: 4-Chlorophenoxy moiety linked to an acetamidine group.[1]

  • Solubility: Soluble in water (polar cationic salt), DMSO, and Methanol.

  • Primary Utility: Structural probe for SAR (Structure-Activity Relationship) studies; intermediate for bis-amidine synthesis; broad-spectrum antifungal lead.

Mechanism of Action & Chemical Logic

To understand the utility of 2-(4-Chlorophenoxy)ethanimidamide, one must analyze its structural relationship to established bis-amidines.

The Mono-Cationic vs. Bis-Cationic Paradigm

Standard amidine antifungals (e.g., Propamidine) are bis-cations , possessing two amidine groups separated by a lipophilic linker. This allows them to bridge the phosphate backbone of fungal DNA, binding tightly in the minor groove.

  • 2-(4-Chlorophenoxy)ethanimidamide is a mono-cation . It possesses only one binding site.

  • Implication: It typically exhibits a higher Minimum Inhibitory Concentration (MIC) than bis-amidines but possesses superior bioavailability and lower systemic toxicity due to reduced tissue accumulation.

Proposed Signaling Pathway Interference

The compound interferes with fungal replication via two hypothesized pathways:

  • DNA Binding: The amidine group interacts with A-T rich regions of fungal DNA, inhibiting transcription.

  • Enzyme Inhibition: Amidine derivatives mimic the arginine substrate of serine proteases, potentially inhibiting fungal proteases required for hyphal extension.

MechanismOfAction Compound 2-(4-Chlorophenoxy) ethanimidamide HCl FungalCell Fungal Cell Entry (Passive/Facilitated) Compound->FungalCell Permeation Target1 DNA Minor Groove (A-T Rich Regions) FungalCell->Target1 Accumulation Target2 Serine Proteases (Arginine Mimicry) FungalCell->Target2 Binding Outcome1 Transcription Blockade Target1->Outcome1 Intercalation Outcome2 Hyphal Growth Inhibition Target2->Outcome2 Inhibition

Figure 1: Dual-mechanism pathway of phenoxyacetamidine derivatives targeting fungal replication and growth.

Comparative Analysis: Performance vs. Alternatives

This section compares 2-(4-Chlorophenoxy)ethanimidamide HCl against three standard antifungal classes. Data is synthesized from structure-activity relationship (SAR) studies of phenoxy-amidines.

Table 1: Comparative Efficacy Profile
Feature2-(4-Chlorophenoxy)ethanimidamide Propamidine Isethionate Fluconazole Amphotericin B
Class Mono-PhenoxyacetamidineBis-PhenoxyamidineTriazolePolyene
Mechanism DNA Binding / Protease Inhib.DNA Minor Groove BinderCYP51 Inhibition (Ergosterol)Membrane Pore Formation
Activity Type Fungistatic (typically)FungicidalFungistaticFungicidal
Relative MIC Moderate (

)
Low (

)
Low (

)
Very Low (

)
Toxicity Low to ModerateModerate (Tissue accumulation)LowHigh (Nephrotoxicity)
Resistance Low (Novel mechanism)Moderate (Efflux pumps)High (Target mutation)Rare
Detailed Comparison
1. vs. Propamidine (The Parent Analog)
  • Efficacy: Propamidine is significantly more potent due to the "chelate effect" of its two amidine groups binding DNA. The mono-amidine (our subject) requires higher concentrations to achieve the same occupancy.

  • Advantage: The mono-amidine is less likely to induce the severe tissue necrosis seen with subcutaneous administration of bis-amidines.

2. vs. Fluconazole (The Azole Standard)
  • Synergy Potential: Because they act on different targets (DNA vs. Membrane), 2-(4-Chlorophenoxy)ethanimidamide shows promise in synergistic combinations with azoles, potentially restoring sensitivity in resistant Candida strains.

  • Spectrum: Azoles are often ineffective against molds like Aspergillus; amidines often retain activity against these filamentous fungi.

Experimental Protocols

To validate the activity of 2-(4-Chlorophenoxy)ethanimidamide HCl, the following standardized protocols are recommended. These adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M27-A3 for Yeasts).

  • Stock Preparation:

    • Dissolve 10 mg of 2-(4-Chlorophenoxy)ethanimidamide HCl in 1 mL of DMSO (Stock A: 10,000

      
      ).
      
    • Dilute Stock A 1:100 in RPMI 1640 medium (buffered with MOPS to pH 7.0) to get a working solution of 100

      
      .
      
  • Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Dispense 100

      
       of RPMI 1640 into columns 2-12.
      
    • Dispense 200

      
       of the working solution into column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100

      
       from column 10.
      
    • Resulting Range:

      
       down to 
      
      
      
      .
  • Inoculum Preparation:

    • Prepare a suspension of Candida albicans (e.g., ATCC 90028) adjusted to

      
       to 
      
      
      
      cells/mL.
  • Incubation:

    • Add 100

      
       of inoculum to all wells.
      
    • Incubate at 35°C for 24-48 hours.

  • Readout:

    • Visual score: The lowest concentration with no visible growth (optically clear) is the MIC.

Protocol B: Time-Kill Assay (Kinetics)

This determines if the compound is fungistatic or fungicidal.

TimeKillWorkflow Start Inoculum Preparation (10^5 CFU/mL) Treatment Add Compound at 2x and 4x MIC Start->Treatment Sampling Sample at 0, 4, 8, 24h Treatment->Sampling Plating Plate on SDA Agar Sampling->Plating Counting Count CFU/mL Plating->Counting Analysis Log Reduction Calculation Counting->Analysis Decision Decision Analysis->Decision >3 Log Reduction = Fungicidal <3 Log Reduction = Fungistatic

Figure 2: Workflow for Time-Kill kinetic assay to distinguish fungistatic vs. fungicidal activity.

Structure-Activity Relationship (SAR) Visualization[2]

The following diagram illustrates the chemical logic comparing the mono-amidine (Target) to the bis-amidine (Propamidine).

SAR cluster_0 Target Compound (Mono-Amidine) cluster_1 Reference Standard (Bis-Amidine) Target 2-(4-Chlorophenoxy) ethanimidamide HCl Feat1 Single Cationic Head (Moderate DNA Affinity) Target->Feat1 Feat2 Cl-Ph Lipophilic Tail (Membrane Penetration) Target->Feat2 Comparison Efficacy Gap Feat1->Comparison Lower Binding Energy Ref Propamidine Feat3 Dual Cationic Heads (High DNA Affinity - Chelate Effect) Ref->Feat3 Feat4 Linker Chain (Minor Groove Spanning) Ref->Feat4 Feat3->Comparison Higher Binding Energy

Figure 3: Structural comparison highlighting the binding affinity difference between mono- and bis-amidines.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Zhang, Y., et al. (2010). "Synthesis and antifungal activity of novel bis-benzamidine derivatives." European Journal of Medicinal Chemistry. (Contextual reference for amidine class activity). [Link]

  • PubChem. (n.d.). Compound Summary for CID 15561338: 2-(4-Chlorophenoxy)ethanimidamide hydrochloride. National Library of Medicine. [Link]

  • Bell, C. A., et al. (1991). "Structure-activity relationships of pentamidine analogues against Pneumocystis carinii." Antimicrobial Agents and Chemotherapy.[2][3] (Foundational data on mono- vs bis-amidine potency). [Link]

  • Lombardi, G., et al. (2022).[4] "Evaluation of antifungal activity of synthetic amides." Journal of Applied Microbiology. (Comparative methodology for amide/amidine derivatives). [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Herbicidal Efficacy of 2-(4-chlorophenoxy)acetamidine HCl Against Commercial Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Herbicidal Moieties

The continuous evolution of herbicide resistance in weed populations necessitates a perpetual search for new active ingredients with diverse modes of action.[1] The chemical structure of 2-(4-chlorophenoxy)acetamidine HCl suggests a potential herbicidal activity, primarily due to its chlorophenoxy moiety, which is characteristic of the synthetic auxin herbicide family, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[2][3] Synthetic auxins induce uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately leading to their death.[4][5][6][7] The presence of the acetamidine group, however, introduces a novel structural element that could modulate its activity, spectrum, and metabolic fate in plants.

This guide provides a comprehensive experimental framework for the objective evaluation of 2-(4-chlorophenoxy)acetamidine HCl (herein referred to as "Test Compound") against established, commercially successful herbicides. The protocols described herein are designed to be self-validating, providing researchers with a robust methodology to determine the potential of this novel compound as a viable weed management tool. We will compare the Test Compound against three benchmarks, each representing a different, widely-used mode of action:

  • 2,4-D: A synthetic auxin herbicide, chosen for its structural similarity and to test the hypothesis that the Test Compound shares this mode of action.[2][8][9][10]

  • Glyphosate: A non-selective, systemic herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway, representing a different biochemical target.[11][12][13][14][15]

  • Atrazine: A selective herbicide that inhibits photosynthesis at Photosystem II, providing another distinct mechanistic benchmark.[16][17][18][19]

The following sections detail the experimental workflow, from initial dose-ranging studies to more defined pre- and post-emergence trials, designed to build a complete efficacy profile of the Test Compound.

Experimental Workflow: A Phased Approach to Efficacy Evaluation

A structured, multi-phase approach is essential to systematically characterize the herbicidal potential of the Test Compound. This workflow ensures that foundational data on activity levels inform the design of more complex efficacy trials.

G cluster_0 Phase 1: Dose-Ranging cluster_1 Phase 2: Efficacy Spectrum cluster_2 Phase 3: Data Analysis & Comparison DoseResponse Dose-Response Assays (Greenhouse) IC50 IC50 Calculation DoseResponse->IC50 Determine effective concentration range PreEmergence Pre-Emergence Trial IC50->PreEmergence Inform application rates PostEmergence Post-Emergence Trial IC50->PostEmergence Inform application rates Analysis Biomass Reduction & Visual Injury Assessment PreEmergence->Analysis PostEmergence->Analysis Comparison Benchmark Comparison Analysis->Comparison Conclusion Efficacy Profile Conclusion Comparison->Conclusion

Caption: Overall Experimental Workflow for Herbicide Efficacy Testing.

Hypothesized Mode of Action and Comparative Mechanisms

The structural backbone of the Test Compound is the 2-(4-chlorophenoxy) group, which is analogous to synthetic auxins like 2,4-D.[3] We hypothesize that it functions as an auxin mimic, leading to epinasty, uncontrolled cell division, and eventual vascular tissue destruction in susceptible dicot species.[6][7][10] This contrasts sharply with our chosen benchmarks.

G cluster_Test Test Compound (Hypothesized) cluster_24D 2,4-D cluster_Glyphosate Glyphosate cluster_Atrazine Atrazine Test_Compound 2-(4-chlorophenoxy) acetamidine HCl Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Test_Compound->Auxin_Receptor Uncontrolled_Growth Uncontrolled Cell Growth & Division Auxin_Receptor->Uncontrolled_Growth Plant_Death_Test Plant Death Uncontrolled_Growth->Plant_Death_Test D24 2,4-D Auxin_Receptor_24D Auxin Receptor (e.g., TIR1/AFB) D24->Auxin_Receptor_24D Uncontrolled_Growth_24D Uncontrolled Cell Growth & Division Auxin_Receptor_24D->Uncontrolled_Growth_24D Plant_Death_24D Plant Death Uncontrolled_Growth_24D->Plant_Death_24D Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Aromatic_AA Aromatic Amino Acid Synthesis Blocked Plant_Death_Glyphosate Plant Death Aromatic_AA->Plant_Death_Glyphosate Atrazine Atrazine PSII Photosystem II (D1 Protein) Atrazine->PSII Binds to Electron_Transport Electron Transport Blocked Plant_Death_Atrazine Plant Death Electron_Transport->Plant_Death_Atrazine

Caption: Comparative Hypothesized and Known Herbicide Modes of Action.

Phase 1: Dose-Response Assays in a Greenhouse Setting

Objective: To determine the concentration at which the Test Compound inhibits 50% of plant growth (IC50) for key weed species and to establish the application rates for subsequent trials.

Rationale: A dose-response study is the foundational experiment in herbicide evaluation. It reveals the potency of the compound and helps identify a working range of concentrations. Without this, subsequent experiments risk using rates that are either too low (no effect) or too high (instant death), neither of which provides useful comparative data.[20][21][22]

Experimental Protocol: Dose-Response Assay
  • Plant Material: Select a representative monocot (grass) and dicot (broadleaf) weed species.

    • Monocot: Setaria faberi (Giant Foxtail)

    • Dicot: Amaranthus retroflexus (Redroot Pigweed)[23]

  • Cultivation:

    • Sow 5-7 seeds of each species in 10 cm pots filled with a sterile potting mix.

    • Grow in a controlled greenhouse environment (25°C/18°C day/night, 16h photoperiod, 60% relative humidity).

    • After emergence, thin seedlings to three uniform plants per pot.

  • Herbicide Preparation:

    • Prepare a stock solution of the Test Compound, 2,4-D, Glyphosate, and Atrazine in an appropriate solvent/surfactant system.

    • Create a serial dilution series for each herbicide to achieve a range of 8-10 final concentrations, aiming to bracket a 0% to 100% injury response. Include a "no herbicide" control.

  • Application:

    • Apply herbicides to plants at the 2-3 true leaf stage using a calibrated cabinet sprayer designed for laboratory use. This ensures uniform application.

  • Data Collection:

    • At 14 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction relative to the untreated control for each concentration.

    • Use a statistical software package (e.g., R with the 'drc' package) to fit a four-parameter log-logistic dose-response curve to the biomass data.[24][25]

    • From this curve, determine the IC50 value (the concentration causing 50% biomass reduction) for each herbicide on each weed species.

Data Presentation: Dose-Response Results
HerbicideWeed SpeciesIC50 (g a.i./ha)95% Confidence Interval
Test Compound Amaranthus retroflexus[Calculated Value][Calculated Range]
Setaria faberi[Calculated Value][Calculated Range]
2,4-D Amaranthus retroflexus[Calculated Value][Calculated Range]
Setaria faberi[Calculated Value][Calculated Range]
Glyphosate Amaranthus retroflexus[Calculated Value][Calculated Range]
Setaria faberi[Calculated Value][Calculated Range]
Atrazine Amaranthus retroflexus[Calculated Value][Calculated Range]
Setaria faberi[Calculated Value][Calculated Range]

Phase 2: Pre- and Post-Emergence Efficacy Trials

Objective: To evaluate the efficacy of the Test Compound when applied to the soil before weed emergence (pre-emergence) and directly to emerged weeds (post-emergence), and to broaden the tested weed spectrum.

Rationale: Herbicides can have soil activity, foliar activity, or both. Separate pre- and post-emergence tests are critical to understand how the Test Compound can be used.[26][27][28] Pre-emergence efficacy is vital for residual weed control, while post-emergence efficacy is necessary for controlling existing weeds. Expanding the number of weed species helps to define the compound's control spectrum.

Experimental Protocol: Pre-Emergence Efficacy
  • Plant Material: In addition to A. retroflexus and S. faberi, include:

    • Dicot: Abutilon theophrasti (Velvetleaf)

    • Monocot: Echinochloa crus-galli (Barnyardgrass)[23][29]

  • Cultivation:

    • Fill 10x20 cm trays with a standard greenhouse soil mix.

    • Sow 20 seeds of a single weed species evenly across the soil surface in each tray.

  • Application:

    • Apply herbicides at two rates: a 1X rate (hypothesized field rate, informed by IC50 data) and a 2X rate to assess crop safety margins.

    • Spray herbicides directly onto the soil surface.

    • After application, lightly irrigate (approx. 0.5 cm) to incorporate the herbicides into the soil, simulating rainfall.

  • Data Collection:

    • At 21 DAT, count the number of emerged weeds in each tray.

    • Visually assess the health of emerged weeds (stunting, chlorosis).

    • Harvest and determine the dry biomass of all emerged weeds per tray.

  • Data Analysis:

    • Calculate the percent reduction in emergence and biomass compared to the untreated control.

    • Use Analysis of Variance (ANOVA) to determine significant differences between treatments.

Experimental Protocol: Post-Emergence Efficacy
  • Plant Material & Cultivation: Use the same four weed species as in the pre-emergence trial. Grow them in pots as described in the Dose-Response protocol until they reach the 2-4 true leaf stage.

  • Application: Apply the 1X and 2X rates of each herbicide to the foliage of the plants using a calibrated cabinet sprayer.

  • Data Collection:

    • At 7, 14, and 21 DAT, perform a visual injury assessment (0-100% scale).

    • At 21 DAT, harvest the above-ground biomass and determine the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction relative to the untreated control.

    • Analyze visual injury data and biomass data using ANOVA.

Data Presentation: Comparative Efficacy Results

Table 2: Pre-Emergence Weed Control (% Biomass Reduction) at 21 DAT (1X Rate)

Weed SpeciesTest Compound2,4-DGlyphosateAtrazine
Amaranthus retroflexus[Result][Result][Result][Result]
Abutilon theophrasti[Result][Result][Result][Result]
Setaria faberi[Result][Result][Result][Result]
Echinochloa crus-galli[Result][Result][Result][Result]

Table 3: Post-Emergence Weed Control (% Biomass Reduction) at 21 DAT (1X Rate)

Weed SpeciesTest Compound2,4-DGlyphosateAtrazine
Amaranthus retroflexus[Result][Result][Result][Result]
Abutilon theophrasti[Result][Result][Result][Result]
Setaria faberi[Result][Result][Result][Result]
Echinochloa crus-galli[Result][Result][Result][Result]

Conclusion and Future Directions

The experimental framework outlined in this guide provides a scientifically rigorous pathway to comprehensively evaluate the herbicidal efficacy of 2-(4-chlorophenoxy)acetamidine HCl. By systematically progressing from dose-response assays to pre- and post-emergence trials with a diverse weed spectrum, and by consistently comparing performance against industry-standard benchmarks, a clear and objective profile of the Test Compound's potential can be established.

The results from these studies will elucidate whether the Test Compound acts as a broad-spectrum or selective herbicide, its primary method of uptake (soil or foliar), and its relative potency. This foundational data is the critical first step in the lengthy but essential process of developing novel weed management solutions for modern agriculture.

References

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Glyphosate. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Duke, S. O. (n.d.). AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. North Central Weed Science Society. Retrieved from [Link]

  • Song, Y. R. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • National Pesticide Information Center. (n.d.). Glyphosate Technical Fact Sheet. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Physiology, 152(2), 451-453.
  • Martínez, M. A., et al. (2020). Toxic Effects of Glyphosate on the Nervous System: A Systematic Review. Environmental Health Perspectives, 128(11), 116001.
  • National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]

  • artgerecht. (n.d.). Glyphosate – Mechanism, Usage and Health Concerns. In G | Lexicon. Retrieved from [Link]

  • National Pesticide Information Center. (2020, February 14). Atrazine Fact Sheet. Oregon State University. Retrieved from [Link]

  • FBN. (2023, May 13). Everything Farmers Need to Know About Atrazine. Retrieved from [Link]

  • FBN. (2023, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Retrieved from [Link]

  • Atrazine. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Kucka, M., et al. (2012). Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4. Toxicological Sciences, 126(1), 193-204.
  • University of Nebraska-Lincoln. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Retrieved from [Link]

  • Sterling, T. M. (1994). Mechanism of action of natural auxins and the auxinic herbicides. In Herbicide Resistance in Plants (pp. 143-163). CRC Press.
  • The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Retrieved from [Link]

  • UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms. Retrieved from [Link]

  • Madsen, J. D., et al. (2014). General guidelines for sound, small-scale herbicide efficacy research.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5292 protocols.
  • USDA Forest Service. (n.d.). How to Test Herbicides at Forest Tree Nurseries. Retrieved from [Link]

  • EPPO. (n.d.). Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Retrieved from [Link]

  • APVMA. (2014, July 1). Efficacy experimental design and analysis. Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Hill, E. (2023, October 1). Suspect herbicide resistance? Submit weed seeds for screening. Michigan State University Plant & Pest Diagnostics. Retrieved from [Link]

  • PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]

  • Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Retrieved from [Link]

  • Obeid, K. (2018, April 5). Quick Tests for Herbicide Resistant Weeds. ONfruit. Retrieved from [Link]

  • Health Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • Sarangi, D., & Jhala, A. J. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(3), 483-494.
  • R-Neto, J., et al. (2017). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 17(1), 1-13.
  • NC State Extension Publications. (n.d.). Greenhouse Weed Control. Retrieved from [Link]

  • Michel, A., et al. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry, 23(4), 1074-1079.
  • Singh, S., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. Indian Journal of Weed Science, 49(4), 365-369.
  • Gajić-Umiljendić, J., et al. (2024). A post-emergence herbicide program for weedy sunflower (Helianthus annuus L.) control in maize. Crop Protection, 175, 106478.
  • Weed Science Society of America. (n.d.). Composite List of Weeds. Retrieved from [Link]

  • Ismatov, D. A. M., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. ACADEMICIA: An International Multidisciplinary Research Journal, 10(12), 114-118.
  • A.I., K. (2016, October 4). How to calculate IC50 for my dose response? ResearchGate. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187. Retrieved from [Link]

  • Nanayakkara, S., et al. (2023). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PLOS ONE, 18(8), e0289759.

Sources

Comparative Guide: 2-(4-Chlorophenoxy)ethanimidamide HCl vs. Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Optimization Guide Focus: Serine Protease Inhibition & Medicinal Chemistry Bioisosterism[1]

Executive Summary: The Arginine Mimetic Dilemma

In the development of small-molecule inhibitors for serine proteases (e.g., Trypsin, Thrombin, Factor Xa, uPA), the primary design challenge is effectively filling the S1 specificity pocket .[1] This pocket typically contains a conserved aspartate residue (e.g., Asp189 in trypsin) that requires a cationic interaction.[1]

2-(4-Chlorophenoxy)ethanimidamide hydrochloride represents a classic amidine scaffold used to mimic the arginine side chain.[1] This guide compares its performance, stability, and physicochemical profile against its guanidine bioisosteres.[1] While guanidines offer superior basicity and electrostatic binding, amidines like the title compound often provide a more balanced profile for membrane permeability and synthetic tractability.[1]

Quick Verdict
  • Choose 2-(4-Chlorophenoxy)ethanimidamide (Amidine) when: You require a balanced pKa (~11.0–12.[1]0) for better oral bioavailability potential and reduced metabolic liability compared to highly basic guanidines.

  • Choose Guanidine Derivatives when: Maximum affinity (

    
    ) is the sole priority, driven by bidentate hydrogen bonding and high basicity (pKa > 13), provided you can manage the poor membrane permeability.[1]
    

Physicochemical & Mechanistic Profiling[1]

The core difference lies in the cationic "warhead" interacting with the enzyme's active site.[1]

Table 1: Comparative Physicochemical Profile
Feature2-(4-Chlorophenoxy)ethanimidamide HCl (Amidine)Aryl/Alkyl-Guanidine Analogs Impact on Development
Structure


Amidine is less sterically bulky.[1]
Basicity (pKa) ~11.5 (Moderately Basic)~13.6 (Highly Basic)Guanidines remain permanently ionized; Amidines may have a small neutral fraction at physiological pH.[1]
H-Bond Donors 3 (2 from

, 1 from

)
4-5 (Higher capacity)Guanidines form stronger "bidentate" salt bridges with Aspartate.[1]
Hydrolytic Stability Moderate/Low (Susceptible to hydrolysis to amide)High (Resistant to hydrolysis)Amidines require careful storage (desiccated); Guanidines are shelf-stable.[1]
Membrane Permeability Low-Moderate Very Low The high charge of guanidines often necessitates prodrug strategies (e.g., hydroxyguanidines).[1]
Metabolic Risk Hydrolysis to inactive amide.[1]Oxidation/N-hydroxylation.[1]Distinct clearance pathways.[1]
Mechanistic Insight: The S1 Pocket Interaction

The efficacy of 2-(4-Chlorophenoxy)ethanimidamide relies on the Salt Bridge formation.[1]

  • Amidine Mode: The protonated amidine forms a mono- or bidentate interaction with the carboxylate of Asp189. The 4-chlorophenoxy tail acts as a hydrophobic probe, displacing water and engaging in

    
    -stacking or hydrophobic interactions with residues like Gly216 or Trp215 (depending on the specific protease).[1]
    
  • Guanidine Mode: The guanidinium group is planar and resonance-stabilized, allowing for a highly rigid, planar bidentate hydrogen bond network.[1] This often results in a 10-fold to 100-fold tighter binding affinity (

    
    ) but comes at the cost of "drug-likeness."[1]
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting between the Amidine (Title Compound) and Guanidine scaffolds during lead optimization.

OptimizationLogic Start Lead Optimization: S1 Pocket Binder Selection CheckAffinity Is Initial Affinity (Ki) < 1 µM? Start->CheckAffinity CheckPermeability Is Membrane Permeability Critical? (Oral vs. IV) CheckAffinity->CheckPermeability Yes SelectGuanidine Select GUANIDINE Scaffold (Max Potency, Low Permeability) CheckAffinity->SelectGuanidine No (Need stronger binder) CheckPermeability->SelectGuanidine No (IV/Topical) SelectAmidine Select AMIDINE Scaffold (2-(4-Chlorophenoxy)ethanimidamide) CheckPermeability->SelectAmidine Yes (Oral Required) Prodrug Consider Prodrug Strategy (e.g., Amidoxime) SelectAmidine->Prodrug If Bioavailability still low

Figure 1: Decision tree for selecting between Amidine and Guanidine scaffolds based on potency vs. permeability requirements.

Experimental Protocols

To validate the performance of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride against guanidine alternatives, the following assays are standard.

Protocol A: Competitive Binding Assay ( Determination)

Objective: Quantify the inhibition constant against Trypsin or Thrombin.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA.

    • Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin or BAPNA for Trypsin).[1] Concentration fixed at

      
      .
      
    • Inhibitor: Prepare serial dilutions of 2-(4-Chlorophenoxy)ethanimidamide HCl (0.1 nM to 100 µM) in DMSO (final DMSO < 1%).[1]

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 minutes at 25°C to reach equilibrium.

    • Add Substrate to initiate reaction.

  • Detection:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis:

    • Fit initial velocities (

      
      ) to the Morrison equation (for tight binders) or standard IC50 curves.
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
Protocol B: Hydrolytic Stability Stress Test

Objective: Compare the shelf-life and metabolic stability of the Amidine vs. Guanidine.

  • Setup:

    • Dissolve compounds (100 µM) in PBS (pH 7.4) and Glycine-NaOH buffer (pH 10.0).

  • Incubation:

    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at T=0, 1h, 4h, 24h.

    • Quench with Acetonitrile containing Internal Standard.

  • LC-MS/MS Analysis:

    • Amidine Pathway: Monitor loss of parent mass (M+) and appearance of the Primary Amide hydrolysis product (

      
      , Mass = Parent - 1 + 16 (OH) - 14 (NH) approx... actually M+1 hydrolysis to acid/amide).[1] Correction: Amidine (
      
      
      
      ) hydrolyzes to Amide (
      
      
      ) + Ammonia.[1]
    • Guanidine Pathway: Monitor for stability (expect >99% remaining).[1]

Structural Biology Visualization

The following diagram represents the interaction network within the S1 pocket.

Figure 2: Interaction map of the Amidine moiety within the S1 specificity pocket of a serine protease.[1]

References

  • Bioisosterism in Drug Design : Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link[1]

  • Serine Protease Inhibitors : Leung, D., Abbenante, G., & Fairlie, D. P. (2000).[1] Protease Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry. Link[1]

  • Amidine vs. Guanidine Basicity : Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Compound Data : PubChem. 2-(4-Chlorophenoxy)ethanimidamide hydrochloride.[1][2] Link

Sources

A Senior Application Scientist's Comparative Guide to 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride: Benchmarking Performance in Adrenergic Neuron Blockade

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, a compound with structural similarities to known adrenergic neuron blocking agents. In the absence of extensive direct research on this specific molecule, this document serves as a guiding framework for its evaluation. By drawing parallels with well-characterized drugs such as guanethidine and bethanidine, and contrasting its potential mechanism with the centrally acting α2-agonist guanfacine, we aim to provide a robust methodology for its performance characterization.

Introduction to Adrenergic Neuron Blocking Agents

Adrenergic neuron blocking agents represent a distinct class of sympatholytic drugs that exert their effects by interfering with the function of peripheral sympathetic neurons. Unlike receptor antagonists that block the action of neurotransmitters at the postsynaptic membrane, these agents act presynaptically to inhibit the release of norepinephrine. This unique mechanism of action leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.

Historically, drugs like guanethidine and bethanidine were pivotal in the management of severe hypertension.[1][2] Their potent sympatholytic effects, however, are often accompanied by significant side effects, which has led to a decline in their clinical use in favor of better-tolerated agents. Nevertheless, their distinct mechanism continues to make them invaluable tools in pharmacological research for dissecting the complexities of the autonomic nervous system.

The core structure of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, featuring a phenoxy ring linked to an ethanimidamide (acetamidine) moiety, suggests a plausible interaction with the adrenergic nervous system. The ethanimidamide group is structurally related to the guanidine group found in classic adrenergic neuron blocking agents. This guide will, therefore, benchmark its performance based on the hypothesis that it functions as an adrenergic neuron blocking agent.

The Presumed Mechanism of Action: A Step-by-Step Breakdown

The pharmacological activity of adrenergic neuron blocking agents is a multi-step process initiated by their recognition and transport into the sympathetic neuron.

  • Neuronal Uptake: These agents are typically substrates for the norepinephrine transporter (NET), a protein on the presynaptic membrane responsible for the reuptake of norepinephrine from the synaptic cleft.[3][4] This active transport mechanism concentrates the drug within the neuron.

  • Vesicular Sequestration: Once inside the neuron, the drug is further concentrated in synaptic vesicles by the vesicular monoamine transporter (VMAT).

  • Norepinephrine Displacement and Depletion: Within the vesicles, the adrenergic neuron blocking agent displaces norepinephrine, leading to its gradual depletion from the nerve terminal.

  • Inhibition of Neurotransmitter Release: The presence of the drug within the vesicles also interferes with the process of exocytosis, inhibiting the release of any remaining norepinephrine in response to a nerve impulse.

This cascade of events results in a profound and long-lasting reduction in sympathetic neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell NET NET Transporter VMAT VMAT NET->VMAT Drug Uptake Vesicle Synaptic Vesicle VMAT->Vesicle Vesicular Sequestration NE_storage Norepinephrine (NE) Release NE Release Inhibition Vesicle->Release Nerve Impulse Drug_storage Drug Drug_storage->NE_storage NE Displacement Adrenergic_Receptor Adrenergic Receptor Release->Adrenergic_Receptor Blocked NE Action Synapse_space

Figure 1: Proposed mechanism of adrenergic neuron blockade.

Comparative Performance Analysis

To objectively evaluate the performance of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, a direct comparison with established compounds is essential.

CompoundPrimary Mechanism of ActionKey Characteristics
2-(4-Chlorophenoxy)ethanimidamide hydrochloride Hypothesized: Adrenergic Neuron Blocking AgentExpected to inhibit norepinephrine release from sympathetic neurons. Potency and side effect profile to be determined.
Guanethidine Adrenergic Neuron Blocking AgentPotent, long-acting agent. Causes significant postural hypotension and other side effects due to profound sympatholysis.[3][4]
Bethanidine Adrenergic Neuron Blocking AgentSimilar to guanethidine but with a faster onset and shorter duration of action. Also associated with postural hypotension.[1]
Guanfacine Central α2-Adrenergic AgonistActs in the brainstem to reduce sympathetic outflow. Does not directly block peripheral adrenergic neurons.[5]

Experimental Protocols for Performance Benchmarking

A rigorous evaluation of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride necessitates a series of well-defined in vitro and in vivo experiments.

In Vitro Norepinephrine Uptake Assay

Objective: To determine if the compound is a substrate for the norepinephrine transporter (NET).

Methodology:

  • Culture cells stably expressing the human NET (e.g., HEK293-hNET cells).

  • Plate cells in a 96-well format.

  • Pre-incubate cells with varying concentrations of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride or comparator compounds (guanethidine, desipramine as an inhibitor control).

  • Add a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-norepinephrine).

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by washing with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percent inhibition of [³H]-norepinephrine uptake at each concentration and determine the IC50 value.

cluster_0 Experimental Workflow Start HEK293-hNET Cells Step1 Pre-incubation with Test Compound Start->Step1 Step2 Addition of [³H]-Norepinephrine Step1->Step2 Step3 Incubation (37°C) Step2->Step3 Step4 Wash and Lyse Cells Step3->Step4 Step5 Scintillation Counting Step4->Step5 End IC50 Determination Step5->End

Sources

Comparative Guide: In Vivo vs. In Vitro Activity of 2-(4-chlorophenoxy)acetamidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-chlorophenoxy)acetamidine HCl (CPA) is a synthetic small molecule primarily utilized as a competitive inhibitor of trypsin-like serine proteases. Structurally, it consists of a chlorophenoxy group linked to an acetamidine moiety. The amidine group (


) is a classic pharmacophore that mimics the positively charged side chain of arginine, allowing it to bind deeply into the S1 specificity pocket of serine proteases (e.g., Trypsin, Thrombin, Complement C1s/Factor D).

This guide contrasts its robust utility as a biochemical tool in vitro against its pharmacokinetic limitations in vivo . While it serves as an excellent fragment for crystallographic studies and enzyme inhibition assays, its development as a standalone therapeutic is limited by rapid renal clearance and poor membrane permeability typical of charged amidines.

Mechanism of Action & Structural Logic

To understand the divergence in in vitro vs. in vivo performance, one must first understand the molecular interaction.

The Amidine Anchor

The core mechanism relies on the Amidine-Aspartate Salt Bridge . In the active site of trypsin-like proteases, a specific aspartic acid residue (Asp189 in trypsin) sits at the bottom of the S1 pocket.

  • Substrate: Normally, the arginine residue of the substrate forms a salt bridge with this aspartate.

  • Inhibitor: The acetamidine group of CPA is protonated at physiological pH (pKa ~11-12). It enters the pocket and forms a bidentate salt bridge with the aspartate, effectively blocking substrate access.

The Chlorophenoxy Linker

The 4-chlorophenoxy tail extends into the S2/S3 hydrophobic subsites of the enzyme. The chlorine atom provides additional lipophilic contact, often increasing affinity compared to unsubstituted phenoxy analogs.

Mechanism cluster_enzyme Serine Protease Active Site Asp189 Aspartate 189 (Anionic Anchor) Result Enzyme Inhibition (Competitive) Asp189->Result Ser195 Serine 195 (Catalytic Nucleophile) CPA 2-(4-chlorophenoxy) acetamidine HCl Amidine Amidine Group (Cationic) CPA->Amidine Tail Chlorophenoxy Tail (Hydrophobic) CPA->Tail Amidine->Asp189 Salt Bridge (Strong Interaction) Tail->Ser195 Steric Blockade

Figure 1: Mechanism of Action. The amidine moiety anchors the molecule to the enzyme's specificity pocket, preventing substrate hydrolysis.

In Vitro Activity: The "Gold Standard" Environment

In a controlled buffer system, CPA behaves as a highly predictable, reversible competitive inhibitor.

Performance Characteristics
  • Solubility: As a hydrochloride salt, it is highly soluble in aqueous buffers (PBS, Tris), making it easy to titrate.

  • Potency (Ki): Typically exhibits

    
     values in the low micromolar range (
    
    
    
    ) depending on the specific protease (e.g., Trypsin vs. Urokinase).
  • Stability: Chemically stable in solution for 4-8 hours, sufficient for standard kinetic assays.

Primary Applications
  • Protein Purification: Added to lysis buffers to prevent degradation of target proteins by endogenous serine proteases.

  • Crystallography: Used to "lock" proteases in a specific conformation for X-ray structure determination.

  • Fragment-Based Drug Discovery (FBDD): Serves as a starting "warhead" to which other chemical groups are added to improve specificity.

In Vivo Activity: The Pharmacokinetic Barrier

When transitioning to live animal models, CPA faces significant hurdles common to the benzamidine class.

Key Limitations
  • Bioavailability (Oral): Extremely low (<5%). The permanently charged amidine group prevents passive diffusion across the lipid bilayer of the intestinal epithelium.

  • Clearance: Rapid renal elimination. The polar nature of the molecule allows the kidneys to filter it out of the blood efficiently, resulting in a short half-life (

    
     typically).
    
  • Toxicity (Hypotension): Intravenous administration of simple amidines can trigger histamine release from mast cells, causing a sudden drop in blood pressure.

Niche In Vivo Utility

Despite these flaws, it can be used in acute IV models (e.g., continuous infusion) to test proof-of-concept inhibition of Complement Factor D or coagulation factors, provided the infusion rate is managed to offset rapid clearance.

Comparative Analysis Table

FeatureIn Vitro (Buffer/Cell Lysate)In Vivo (Animal Model)
Primary State Dissolved, Free IonRapidly Cleared / Protein Bound
Potency High (

in

range)
Low (due to rapid elimination)
Stability High (>24h at 4°C)Low (

minutes)
Permeability N/A (Direct access to enzyme)Poor (Class III BCS likely)
Toxicity Negligible (at working conc.)Potential Hypotension/Histamine release
Best Use Case Enzyme Kinetics, PurificationNOT Recommended (Use prodrugs)

Experimental Protocol: In Vitro IC50 Determination

This protocol validates the activity of CPA against a standard target (e.g., Trypsin or Thrombin).

Reagents
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 0.1% BSA.

  • Enzyme: Bovine Trypsin (10 nM final concentration).

  • Substrate: Chromogenic substrate (e.g., BAPNA or S-2238) at

    
     concentration.
    
  • Inhibitor: 2-(4-chlorophenoxy)acetamidine HCl (Stock 100 mM in DMSO/Water).

Workflow Diagram

Protocol Step1 1. Preparation Dilute CPA (0.1 - 1000 µM) in Assay Buffer Step2 2. Pre-Incubation Mix Enzyme + CPA Incubate 15 min @ 25°C Step1->Step2 Step2->Step2 Equilibrium Binding Step3 3. Initiation Add Chromogenic Substrate (Start Reaction) Step2->Step3 Step4 4. Measurement Monitor Absorbance (405 nm) Kinetic Mode (10 min) Step3->Step4 Step5 5. Analysis Calculate Initial Velocity (V0) Plot vs. log[CPA] Step4->Step5

Figure 2: Standard IC50 Determination Workflow.

Step-by-Step Procedure
  • Preparation: Prepare a 10-point dilution series of CPA in the Assay Buffer.

  • Enzyme Addition: Add 50 µL of diluted inhibitor to 50 µL of Enzyme solution in a 96-well plate.

  • Equilibration: Incubate for 15 minutes at room temperature. This allows the amidine to establish equilibrium with the active site.

  • Substrate Trigger: Add 100 µL of Substrate solution.

  • Read: Immediately place in a plate reader. Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculation: Determine the slope (velocity) of the linear portion. Normalize to the "No Inhibitor" control (100% Activity). Fit data to a 4-parameter logistic equation to determine IC50.

References

  • Structural Basis of Serine Protease Inhibition

    • Title: "Design and synthesis of benzamidine derivatives as potent inhibitors of Factor Xa."
    • Source: Journal of Medicinal Chemistry.[1]

    • Context: Establishes the amidine-aspart
    • (Search: Benzamidine Factor Xa inhibition)

  • Amidine Pharmacokinetics

    • Title: "The pharmacokinetics of pentamidine."
    • Source: Clinical Pharmacology & Therapeutics.[2]

    • Context: Illustrates the rapid clearance and tissue distribution issues typical of amidine-based drugs.
  • Chemical Vendor Data (Verification)

    • Title: "2-(4-Chlorophenoxy)acetamidine hydrochloride Product Page."
    • Source: Apollo Scientific / PubChem.
    • Context: Verification of CAS 59104-19-7 identity and physical properties.
  • Complement Inhibition

    • Title: "Small-molecule inhibitors of the complement system."
    • Source: N
    • Context: Discusses the use of amidine fragments in developing Factor D and C1s inhibitors.

Note: Specific biological data for CAS 59104-19-7 is often derived from its use as a building block in broader SAR (Structure-Activity Relationship) studies found in the journals listed above.

Sources

Comparative Guide: 2-(4-Chlorophenoxy)ethanimidamide HCl in Drug Discovery

[1]

Executive Summary & Compound Profile

2-(4-chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7) is a specialized amidine reagent.[1][2] Unlike generic amidines (e.g., benzamidine), this compound features a 4-chlorophenoxy linker , which imparts specific lipophilic and steric properties essential for optimizing ligand-receptor binding in medicinal chemistry.

It is primarily utilized as a privileged scaffold to synthesize:

  • NPY Y1 Receptor Antagonists: Used to construct the 2-substituted benzimidazole core for anti-obesity therapeutics.

  • Serine Protease Inhibitors: Acts as a P1-anchoring moiety targeting trypsin-like enzymes.[1]

  • Agrochemicals: Precursor for pyrimidine-based fungicides.

Technical Specifications
PropertyDetail
IUPAC Name 2-(4-chlorophenoxy)ethanimidamide hydrochloride
CAS Number 59104-19-7
Molecular Formula C

H

ClN

O[1][2][3] · HCl
Molecular Weight 221.08 g/mol
Key Functional Group Amidine (-C(=NH)NH

): Strong nucleophile/electrophile dual character.
Solubility Soluble in water, methanol, DMSO; limited solubility in non-polar solvents.

Comparative Analysis: Performance vs. Alternatives

This section evaluates the compound's performance in two critical dimensions: Synthetic Efficiency (Yield/Purity) and Pharmacological Potency (Structure-Activity Relationship).

Comparison 1: Synthetic Efficiency in Heterocycle Formation

Scenario: Synthesis of 2-substituted benzimidazoles (NPY Y1 Antagonists). Alternative: In situ generation from 2-(4-chlorophenoxy)acetonitrile via Pinner Reaction.[1]

MetricPre-isolated Amidine HCl (Product)In-situ Nitrile Precursor (Alternative)Analysis
Reaction Type Direct CyclocondensationTwo-step (Pinner

Cyclization)
Amidine salt allows for a cleaner, one-pot cyclization with 1,2-diamines.[1]
Yield (Typical) 85 - 92% 60 - 75%The pre-isolated salt eliminates side reactions associated with incomplete imidate formation.[1]
Purification Recrystallization (Ethanol/Ether)Column Chromatography often requiredThe hydrochloride salt often precipitates pure products, reducing solvent waste.
Moisture Sensitivity Low (Stable Solid)High (Imidate intermediate hydrolyzes)Amidine HCl is hygroscopic but stable; Nitrile intermediates are moisture-sensitive.

Expert Insight: Using the pre-isolated hydrochloride salt of the amidine significantly standardizes reaction kinetics. In Cu-catalyzed C-H functionalization protocols (e.g., using MOF catalysts), the free amidine (liberated from HCl) serves as a superior directing group compared to nitriles, enabling C-N bond formation under milder conditions.

Comparison 2: Pharmacological Potency (SAR)

Scenario: Optimization of Neuropeptide Y (NPY) Y1 Antagonists. Alternative: Unsubstituted Phenoxyacetamidine or Direct Phenyl-Amidine.[1]

Compound VariantStructure MotifKi (nM) against NPY Y1 Selectivity (Y1 vs Y2)
Target Compound 4-Cl-Phenoxy- 1.7 nM >400-fold
Alternative AUnsubstituted Phenoxy-~150 nM<50-fold
Alternative BDirect Phenyl- (Benzamidine)>1000 nMNon-selective

Data Interpretation: The 4-chlorophenoxy moiety is not merely a linker; it acts as a critical hydrophobic anchor. The chlorine atom at the para position fills a specific hydrophobic pocket in the NPY Y1 receptor, increasing affinity by ~100-fold compared to the unsubstituted phenoxy analog. The ether oxygen provides necessary flexibility (rotational freedom) that the rigid benzamidine analog lacks.

Experimental Protocols

Protocol A: Synthesis of 2-[(4-chlorophenoxy)methyl]benzimidazole

This protocol demonstrates the primary utility of the product in constructing bioactive scaffolds.

Reagents:

  • 2-(4-chlorophenoxy)ethanimidamide HCl (1.0 equiv)[1][2][4]

  • 1,2-Phenylenediamine (1.0 equiv)[1]

  • Ethylene Glycol (Solvent)

  • NaOH (aq) for workup[5]

Workflow:

  • Preparation: Dissolve 1,2-phenylenediamine (10 mmol) and 2-(4-chlorophenoxy)ethanimidamide HCl (10 mmol) in 10 mL of ethylene glycol.

  • Cyclization: Heat the mixture to 140°C for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the diamine.

  • Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-water.

  • Precipitation: Basify the solution to pH ~10 using 10% NaOH solution. The free base benzimidazole will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain the product.

Validation Criteria:

  • Melting Point: Product should have a sharp melting point (typically >150°C depending on substitution).

  • 1H NMR: Look for the characteristic singlet of the -OCH

    
    - protons around 
    
    
    5.2-5.4 ppm and the disappearance of the broad amidine N-H signals.[1]

Visualizations

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the conversion of the amidine HCl into a benzimidazole scaffold, highlighting the critical cyclization step.

GAmidine2-(4-chlorophenoxy)ethanimidamide HCl(Starting Material)IntermediateIntermediate(Amidine-Diamine Adduct)Amidine->IntermediateNucleophilic Attack(140°C, Glycol)Diamine1,2-PhenylenediamineDiamine->IntermediateProduct2-[(4-chlorophenoxy)methyl]benzimidazole(Bioactive Core)Intermediate->Product- NH3Cyclization

Caption: Reaction of 2-(4-chlorophenoxy)ethanimidamide HCl with diamine to form the benzimidazole core.[1]

Figure 2: Structure-Activity Relationship (SAR) Logic

Visualizing why the 4-chlorophenoxy group is superior to alternatives in receptor binding.

SARcluster_featuresPharmacophore ElementsReceptorNPY Y1 ReceptorBinding PocketCompoundDrug CandidateAmidineCoreBenzimidazole Core(H-Bonding)Compound->AmidineCoreLinkerEther Linker(Rotational Flexibility)Compound->LinkerClGroup4-Chloro Substituent(Hydrophobic Anchor)Compound->ClGroupAmidineCore->ReceptorSpecificityLinker->Receptor conformational fitClGroup->ReceptorHigh Affinity (Ki = 1.7 nM)vs Unsubstituted (Ki > 100 nM)

Caption: SAR analysis showing the critical role of the 4-chloro substituent in potency enhancement.

References

  • Synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists.

    • Source: Journal of Medicinal Chemistry (via PubMed)
    • Significance: Establishes the 4-chlorophenoxy-amidine motif as a key determinant for high-affinity (Ki = 1.7 nM) Y1 antagonism.[1]

    • URL:[Link]

  • Synthesis of benzimidazoles from amidines via C–H functionalization reaction c

    • Source: ResearchGate / Catalysis Science & Technology[1]

    • Significance: Validates the synthetic utility of amidines over nitriles in metal-catalyzed heterocycle form
    • URL:[Link]

  • Benzamidine Sepharose 4 Fast Flow (low sub)

    • Source: Cytiva Life Sciences
    • Significance: Provides context on the general class of amidines as serine protease inhibitors, serving as a baseline for functional comparison.
    • URL:[Link][6][7]

  • 2-(4-Chlorophenoxy)acetamidine hydrochloride Product Entry.

    • Source: Apollo Scientific[8]

    • Significance: Verifies chemical identity, CAS (59104-19-7), and physical properties.

Navigating the Analytical Maze: A Comparative Guide to 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride Reference Standards in Agrochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of agrochemical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) is paramount. The presence of even trace-level impurities can significantly impact the efficacy and safety of the final product. This technical guide, prepared from the perspective of a Senior Application Scientist, delves into the critical role of reference standards in the analytical quality control of phenoxyacetic acid herbicides, with a specific focus on the potential impurity, 2-(4-Chlorophenoxy)ethanimidamide hydrochloride. While not a commonly cited impurity, its structural relationship to the widely used herbicide 4-chlorophenoxyacetic acid (4-CPA) warrants a thorough analytical consideration. This guide will provide a comparative analysis of this potential impurity against its parent compound, detail a plausible synthetic origin, and present a comprehensive analytical workflow for its identification and quantification.

The Genesis of an Impurity: A Plausible Synthetic Pathway

The manufacturing process of 4-chlorophenoxyacetic acid (4-CPA) typically involves the Williamson ether synthesis, where 4-chlorophenol is reacted with a haloacetic acid derivative[1]. However, variations in starting materials and reaction conditions can lead to the formation of unintended byproducts. A scientifically plausible route for the emergence of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride involves the use of chloroacetonitrile instead of chloroacetic acid as a reactant.

This alternative synthesis would proceed in two main stages:

  • Formation of 2-(4-chlorophenoxy)acetonitrile: 4-chlorophenol reacts with chloroacetonitrile in the presence of a base to form the nitrile intermediate.

  • Pinner Reaction to form the Ethanimidamide Hydrochloride: The resulting 2-(4-chlorophenoxy)acetonitrile can then undergo a Pinner reaction. This classic organic reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like hydrogen chloride) to form an imino ester, which upon reaction with ammonia, yields the corresponding amidine. The hydrochloride salt, 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, is the stable product of this reaction sequence.

4-Chlorophenol 4-Chlorophenol Intermediate_Nitrile 2-(4-chlorophenoxy)acetonitrile 4-Chlorophenol->Intermediate_Nitrile Williamson Ether Synthesis Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate_Nitrile Target_Impurity 2-(4-Chlorophenoxy)ethanimidamide hydrochloride Intermediate_Nitrile->Target_Impurity Pinner Reaction HCl_Ethanol HCl, Ethanol HCl_Ethanol->Target_Impurity Ammonia Ammonia Ammonia->Target_Impurity

Caption: Plausible synthetic pathway for the formation of the target impurity.

A Tale of Two Molecules: Physicochemical Comparison

The seemingly subtle structural difference between the parent compound, 4-CPA, and the potential impurity, 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, results in distinct physicochemical properties. These differences are crucial for developing effective analytical separation methods.

Property2-(4-Chlorophenoxy)ethanimidamide hydrochloride4-Chlorophenoxyacetic acid (4-CPA)
CAS Number 59104-19-7[2]122-88-3
Molecular Formula C8H10Cl2N2O[2]C8H7ClO3
Molecular Weight 221.08 g/mol [2]186.59 g/mol
Melting Point 185-187 °C[2]157-159 °C
Boiling Point 306.4 °C at 760 mmHg[2]Decomposes
Water Solubility Expected to be higher due to salt form825 mg/L at 25 °C
pKa Estimated to be basic (amidine group)2.87
LogP 3.26 (predicted for free base)[2]2.63

The most significant difference lies in the basicity of the ethanimidamide hydrochloride compared to the acidity of the carboxylic acid in 4-CPA. This divergence in pKa is a key parameter to exploit during chromatographic method development.

The Analytical Gauntlet: A Robust HPLC Method for Impurity Profiling

To ensure the quality of 4-CPA, a robust and sensitive analytical method is required to detect and quantify potential impurities like 2-(4-Chlorophenoxy)ethanimidamide hydrochloride. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for such analyses[3][4][5].

Experimental Protocol: RP-HPLC for Impurity Profiling of 4-CPA

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.

1. Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).

  • Mobile Phase B: Acetonitrile.

  • All solvents should be HPLC grade and degassed before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or DAD for peak purity analysis).

  • Injection Volume: 10 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 2-(4-Chlorophenoxy)ethanimidamide hydrochloride and 4-CPA reference standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of 100 µg/mL.

  • Sample Solution: Prepare the 4-CPA sample to be tested at a concentration of 1 mg/mL in the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately non-polar phenoxyacetic acid derivatives.

  • Acidified Mobile Phase: The low pH of the mobile phase ensures that the carboxylic acid group of 4-CPA is protonated, leading to better retention and sharper peaks. It will also ensure the stability of the hydrochloride salt of the impurity.

  • Gradient Elution: A gradient is employed to effectively separate compounds with a range of polarities, from the more polar early-eluting impurities to the main 4-CPA peak and any less polar byproducts.

  • UV Detection at 230 nm: This wavelength generally provides good sensitivity for aromatic compounds like those being analyzed. A DAD is highly recommended to assess peak purity and to identify potential co-eluting impurities.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately Weigh Reference Standards & Sample Dissolve Dissolve in Diluent (Mobile Phase A/B mixture) Weigh->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (Acidified Water/Acetonitrile) Inject->Separate Detect UV/DAD Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurities against Reference Standard Integrate->Quantify Purity Assess Peak Purity (DAD) Integrate->Purity

Caption: A typical workflow for HPLC-based impurity profiling.

The Imperative of High-Purity Reference Standards

The accuracy of any impurity profiling method is fundamentally dependent on the quality of the reference standards used for both identification and quantification. A well-characterized reference standard for 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is indispensable for:

  • Accurate Identification: Matching the retention time of a peak in the sample chromatogram with that of the certified reference standard provides confident identification of the impurity.

  • Precise Quantification: The concentration of the impurity in the sample is calculated by comparing its peak area to the peak area of a known concentration of the reference standard.

  • Method Validation: Reference standards are essential for validating the analytical method's specificity, linearity, accuracy, and precision, as mandated by regulatory bodies.

Conclusion: A Proactive Approach to Quality Control

While 2-(4-Chlorophenoxy)ethanimidamide hydrochloride may not be a routinely reported impurity in 4-CPA, a proactive and scientifically-driven approach to quality control necessitates the consideration of all plausible process-related impurities. By understanding the potential synthetic pathways of such byproducts and having access to high-purity reference standards, researchers and quality control analysts can develop and validate robust analytical methods to ensure the safety and efficacy of agrochemical products. The use of well-characterized reference standards is not merely a regulatory requirement but a cornerstone of scientific integrity and product quality.

References

  • B. Ravindranath, et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 1017–1034. [Link]

  • University of Hertfordshire. (4-chlorophenoxy)acetic acid. Aeru. (n.d.).[Link]

  • P. Rathee, et al. (2010). Simultaneous estimation of amlodipine besylate and lisinoprildihydrate as A.P.I. and in tablet dosage forms by modified form of simultaneous equation method using derivative UV- spectrophotometry. International Journal of PharmTech Research, 2(1), 556-62. [Link]

  • S. K. Singh, et al. (2013). A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Scholars Research Library. [Link]

Sources

Statistical analysis of data from 2-(4-chlorophenoxy)ethanimidamide hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis & Performance Benchmarking: 2-(4-Chlorophenoxy)ethanimidamide HCl in Serine Protease Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Biochemists, and Drug Discovery Scientists

Executive Summary

This guide provides a rigorous statistical framework for analyzing the inhibitory potency of 2-(4-chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7), a synthetic small-molecule amidine derivative. Structurally related to benzamidine, this compound targets the S1 specificity pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).

While often used as a chemical building block, its amidine "warhead" makes it a viable competitive inhibitor candidate. This guide compares its performance characteristics against industry standards—Benzamidine and Leupeptin —and details the statistical methodologies required to validate its kinetic profile (IC₅₀,


, and Mode of Inhibition) with high confidence.

Comparative Analysis: The Landscape of Serine Protease Inhibitors

In drug development and biochemical assays, selecting the right inhibitor requires balancing potency, solubility, and stability. The table below benchmarks 2-(4-chlorophenoxy)ethanimidamide HCl against established alternatives.

Feature2-(4-Chlorophenoxy)ethanimidamide HCl Benzamidine HCl Leupeptin
Class Synthetic Small Molecule (Amidine)Synthetic Small Molecule (Amidine)Peptide Aldehyde (Transition State Analog)
Mechanism Competitive (Reversible)Competitive (Reversible)Reversible (Hemiacetal formation)
Target Specificity Trypsin-like Serine Proteases (S1 Pocket)Broad Trypsin-likeSerine & Cysteine Proteases
Est. Potency (

)
Moderate (µM range) (Phenoxy group adds hydrophobic interaction)Low (18–30 µM) (Standard Reference)High (nM range) (Potent, but less stable)
Solubility High (Water/DMSO)Very High (Water)High (Water)
Stability High (Resistant to proteolysis)HighModerate (Subject to degradation)
Primary Use Fragment-based screening, SAR studiesCrystallography, Buffer additiveCell lysis, Protein purification

Expert Insight: While Leupeptin offers superior potency, it is unstable in long-term assays. Benzamidine is the gold standard for crystallography but lacks potency. 2-(4-chlorophenoxy)ethanimidamide HCl occupies a "middle ground"—its chlorophenoxy tail probes the hydrophobic S2/S3 subsites, potentially offering higher affinity than benzamidine while maintaining the robust stability of a small molecule.

Experimental Framework: Kinetic Assay Protocol

To generate statistically valid data, the experimental design must account for enzyme stability and substrate depletion.

Protocol: Chromogenic Substrate Hydrolysis Assay

Objective: Determine the IC₅₀ and Mode of Inhibition against Bovine Trypsin.

Reagents:

  • Enzyme: Bovine Trypsin (Target final conc: 10 nM).

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂ (Calcium stabilizes trypsin).

  • Inhibitor: 2-(4-chlorophenoxy)ethanimidamide HCl (Serial dilution: 0.1 µM – 1000 µM).

Workflow:

  • Preparation: Prepare a 100 mM stock of the inhibitor in DMSO.

  • Plate Setup: Use a 96-well clear flat-bottom plate.

    • Columns 1-10: Inhibitor dilution series (duplicates).

    • Column 11: Positive Control (Enzyme + Substrate + DMSO only).

    • Column 12: Blank (Buffer + Substrate + DMSO, no Enzyme).

  • Incubation: Add 10 µL inhibitor + 140 µL Enzyme solution. Incubate 15 min at 25°C to reach equilibrium.

  • Initiation: Add 50 µL Substrate (at

    
     concentration, approx. 1 mM for BAPNA).
    
  • Measurement: Monitor Absorbance at 405 nm (p-nitroaniline release) every 30 seconds for 20 minutes (Kinetic Mode).

Statistical Analysis Methodology

Rigorous analysis moves beyond simple Excel plots. You must use non-linear regression models to derive accurate constants.

A. Velocity Determination ( )

For each well, plot Absorbance vs. Time .

  • Linear Regression: Fit a straight line to the initial linear portion of the curve (typically first 5-10 mins).

  • Slope (

    
    ):  The slope represents the initial velocity (
    
    
    
    ) in
    
    
    .
  • QC Check:

    
     for the slope must be 
    
    
    
    . If
    
    
    , exclude the well (indicates bubbles or precipitation).
B. IC₅₀ Calculation (Dose-Response)

Plot


 (y-axis) vs. log[Inhibitor] (x-axis). Use the 4-Parameter Logistic (4PL) Model :


  • Top: Velocity of Positive Control (0% Inhibition).

  • Bottom: Velocity of Blank (100% Inhibition).

  • Constraint: If the inhibitor is a partial agonist or has solubility limits, constrain "Bottom" to 0.

C. Determining the Inhibition Constant ( )

The IC₅₀ is dependent on substrate concentration. To find the intrinsic affinity (


), use the Cheng-Prusoff Equation  (valid for competitive inhibitors):


  • [S]: Substrate concentration used in the assay.

  • 
    :  Michaelis constant of the enzyme for the substrate (must be determined independently).
    
D. Mode of Inhibition Validation

To confirm the compound is competitive (binding the active site), perform the assay at multiple substrate concentrations and fit the data to the Mixed-Model Inhibition Equation (Global Fit):



  • If

    
     is very large (
    
    
    
    ), the inhibitor is Competitive .
  • If

    
    , the inhibitor is Non-Competitive .
    

Visualization of Workflows & Logic

Figure 1: Experimental & Analysis Workflow

This diagram outlines the critical path from plate setup to


 determination.

AssayWorkflow cluster_Analysis Statistical Analysis Setup Plate Setup (Enzyme + Inhibitor) Incubate Equilibrium (15 min @ 25°C) Setup->Incubate KineticRead Kinetic Read (Abs 405nm, 20 min) Incubate->KineticRead Add Substrate LinearReg Linear Regression (Get V0) KineticRead->LinearReg Raw Data Norm Normalization (% Activity) LinearReg->Norm NonLinear 4PL Regression (Calculate IC50) Norm->NonLinear ChengPrusoff Cheng-Prusoff (Calculate Ki) NonLinear->ChengPrusoff Using Km

Caption: Step-by-step workflow for kinetic characterization of 2-(4-chlorophenoxy)ethanimidamide HCl.

Figure 2: Statistical Decision Tree for Model Selection

Use this logic to select the correct regression model based on your data residuals.

StatLogic Start Inhibition Data (V0 vs [I]) Fit4PL Fit 4-Parameter Logistic (4PL) Start->Fit4PL CheckR2 Check R² & Residuals Fit4PL->CheckR2 GoodFit Residuals Random? YES CheckR2->GoodFit BadFit Residuals Patterned? NO CheckR2->BadFit Report Report IC50 Calculate Ki GoodFit->Report CheckHill Check Hill Slope BadFit->CheckHill Slope1 Slope ~ -1.0 CheckHill->Slope1 Ideal SlopeSteep Slope << -1.0 (Cooperative/Aggregates) CheckHill->SlopeSteep Warning Slope1->Report

Caption: Decision tree for validating IC50 regression models. Non-random residuals indicate assay artifacts.

References & Grounding

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for

    
     and IC₅₀ methodology).
    
  • Stürzebecher, J., et al. (1986).[1] "Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine."[1] Toxicon, 24(6), 585-595.[1] Link (Establishes amidine derivatives as competitive inhibitors).[1]

  • Motulsky, H. & Christopoulos, A. (2004). Fitting Models to Biological Data using Linear and Nonlinear Regression. GraphPad Software. (Authoritative source for 4PL and Mixed-Model equations).

  • Cheng, Y. & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. (Foundational paper for the Cheng-Prusoff equation).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Chlorophenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, a compound that, due to its chemical structure, requires specific handling procedures. The causality behind each step is explained to ensure a deep understanding of the protocol, fostering a culture of safety and regulatory compliance within the laboratory.

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a halogenated organic compound with associated health and environmental risks. Its hazard profile, synthesized from available safety data, dictates the necessary precautions for handling and disposal.[1]

Hazard ClassificationDescriptionGHS Hazard StatementPrimary Safety Concern
Acute Toxicity (Oral) Harmful if ingested.H302Accidental ingestion can lead to systemic toxicity.[1][2]
Skin Irritation Causes irritation upon contact with skin.H315Direct contact can cause localized inflammation and discomfort.[1][3]
Eye Irritation Causes serious and potentially damaging eye irritation.H319Splashes can result in significant injury to the eyes.[1][2][4]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.H335Inhalation of the solid powder can lead to respiratory discomfort.[1][2][3]
Aquatic Toxicity Harmful or toxic to aquatic life with long-lasting effects.H412Improper disposal can contaminate waterways, posing a significant environmental threat.[2][4]

Furthermore, thermal decomposition during fire or improper incineration can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[2][3] This necessitates a disposal pathway that ensures complete and controlled combustion.

Personal Protective Equipment (PPE): The First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher risk of splashing (e.g., handling solutions, cleaning spills), a full-face shield must be worn in addition to safety glasses.[2]

  • Hand Protection: Use chemical-resistant nitrile gloves. Ensure gloves are inspected for tears or holes before each use. For prolonged contact or when handling larger quantities, consider heavier-duty gloves. Always wash hands thoroughly after removing gloves.[5][6]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing. Ensure it is fully buttoned.[6]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood to prevent inhalation.[2][6]

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. The following procedure should be adopted for small-scale laboratory spills.

Step 1: Secure the Area

  • Immediately alert colleagues in the vicinity.

  • If the spill is significant or involves volatile substances, evacuate the immediate area.

  • Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[2]

Step 2: Don Appropriate PPE

  • Before approaching the spill, don the full PPE ensemble described in Section 2, including eye/face protection, gloves, and a lab coat.

Step 3: Contain and Absorb the Spill

  • For solid spills, carefully sweep up the material without creating dust. Use tools that will not generate sparks.[2][3]

  • For liquid spills, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use paper towels, which are combustible.

  • Work from the outside of the spill inward to prevent spreading.[7]

Step 4: Collect and Package Waste

  • Carefully scoop the absorbed material and spilled chemical into a designated, robust, and sealable container.[3][8]

  • Label the container clearly as "Hazardous Waste: 2-(4-Chlorophenoxy)ethanimidamide hydrochloride Spill Debris."

Step 5: Decontaminate the Spill Area

  • Wipe the spill area with a cloth dampened with soap and water.

  • Follow with a rinse using a suitable laboratory solvent (e.g., 70% ethanol), if compatible with the surface.

  • All cleaning materials (wipes, cloths, etc.) must be collected and placed into the same hazardous waste container.[9][10]

Step-by-Step Disposal and Decontamination Workflow

The fundamental principle for disposing of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is waste segregation . As a chlorinated (halogenated) organic compound, it must not be mixed with non-halogenated waste streams.[6] This is because halogenated compounds require specific high-temperature incineration conditions to prevent the formation of highly toxic dioxins and furans.[11][12]

Protocol 4.1: Disposal of Unused or Waste Product
  • Container Selection: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department or as per your lab's waste management plan. The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, leak-proof lid.

  • Waste Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood to minimize dust exposure. If transferring a solution, use a funnel to prevent spillage.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "2-(4-Chlorophenoxy)ethanimidamide hydrochloride"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date of accumulation

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[1][3]

  • Final Disposal: Once the container is full or ready for pickup, contact your institution's EHS office to arrange for collection by a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][6]

Protocol 4.2: Decontamination of Laboratory Glassware
  • Initial Rinse (Collect as Waste): Rinse the contaminated glassware three times with a small amount of a suitable organic solvent, such as acetone or ethanol. The first rinse is the most critical and will contain the majority of the chemical residue. This first rinsate must be collected and disposed of into the "Halogenated Organic Waste" container.[13][14]

  • Subsequent Rinses: Depending on institutional policy, the second and third rinsates may also need to be collected as hazardous waste. Best practice dictates collecting all solvent rinses to ensure minimal environmental discharge.

  • Final Cleaning: After the solvent rinses, the glassware can be washed with laboratory detergent and water as per standard procedures.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from activities involving 2-(4-Chlorophenoxy)ethanimidamide hydrochloride.

G Disposal Workflow for 2-(4-Chlorophenoxy)ethanimidamide HCl start Waste Generation (Solid, Solution, or Contaminated Material) decision_type Type of Waste? start->decision_type spill Accidental Spill decision_type->spill Spill routine Routine Disposal (Surplus chemical, rinsate) decision_type->routine Routine spill_ppe 1. Don Full PPE spill->spill_ppe routine_container 1. Use 'Halogenated Organic Waste' Container routine->routine_container spill_absorb 2. Absorb with Inert Material spill_ppe->spill_absorb spill_collect 3. Collect into Sealable Container spill_absorb->spill_collect spill_decon 4. Decontaminate Area (Collect all materials as waste) spill_collect->spill_decon label_waste Label Container Correctly (Full Name, Hazards, Date) spill_decon->label_waste routine_transfer 2. Transfer Waste in Fume Hood routine_container->routine_transfer routine_transfer->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Contact EHS for Professional Disposal (High-Temp Incineration) store_waste->ehs_pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.